molecular formula C17H33ClN2O6S B565797 N-Demethyl Lincomycin Hydrochloride CAS No. 14600-41-0

N-Demethyl Lincomycin Hydrochloride

Cat. No.: B565797
CAS No.: 14600-41-0
M. Wt: 429.0 g/mol
InChI Key: CHKUTFKCSCMSCE-NLBLSBHASA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Demethyl Lincomycin Hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C17H33ClN2O6S and its molecular weight is 429.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

14600-41-0

Molecular Formula

C17H33ClN2O6S

Molecular Weight

429.0 g/mol

IUPAC Name

(2S,4R)-N-[(1R,2R)-2-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-propylpyrrolidine-2-carboxamide;hydrochloride

InChI

InChI=1S/C17H32N2O6S.ClH/c1-4-5-9-6-10(18-7-9)16(24)19-11(8(2)20)15-13(22)12(21)14(23)17(25-15)26-3;/h8-15,17-18,20-23H,4-7H2,1-3H3,(H,19,24);1H/t8-,9-,10+,11-,12+,13-,14-,15-,17-;/m1./s1

InChI Key

CHKUTFKCSCMSCE-NLBLSBHASA-N

Isomeric SMILES

CCC[C@@H]1C[C@H](NC1)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@@H](C)O.Cl

Canonical SMILES

CCCC1CC(NC1)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)O.Cl

Synonyms

Methyl 6,8-Dideoxy-6-[[[(2S,4R)-4-propyl-2-pyrrolidinyl]carbonyl]amino]-1-thio-D-erythro-α-D-galacto-octopyranoside Monohydrochloride;  Methyl 6,8-Dideoxy-6-(4-propyl-2-pyrrolidinecarboxamido)-1-thio-D-erythro-D-galacto-octopyranoside Hydrochloride;  t

Origin of Product

United States

Foundational & Exploratory

N-Demethyl Lincomycin Hydrochloride chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Demethyl Lincomycin Hydrochloride is a primary impurity of Lincomycin, a lincosamide antibiotic produced by the bacterium Streptomyces lincolnensis. As a structurally related analogue of the parent compound, its characterization is crucial for the quality control, safety, and efficacy of Lincomycin-based pharmaceutical products. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, intended to support research and drug development efforts in this area.

Chemical Structure and Identification

This compound is characterized by the absence of a methyl group on the nitrogen atom of the proline moiety when compared to Lincomycin.

Chemical Identifiers

IdentifierValue
IUPAC Name (2S,4R)-N-[(1R,2R)-2-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-propylpyrrolidine-2-carboxamide;hydrochloride[][2]
CAS Number 14600-41-0[][2]
Molecular Formula C₁₇H₃₃ClN₂O₆S[]
Molecular Weight 428.97 g/mol []
SMILES String CCC[C@@H]1C--INVALID-LINK--C(=O)N--INVALID-LINK--SC)O)O)O">C@@H--INVALID-LINK--O.Cl[]
InChI Key CHKUTFKCSCMSCE-NLBLSBHASA-N[]
Synonyms 4'-Propyl-N-demethyllincomycin hydrochloride, Lincomycin Impurity C[3]

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented below.

PropertyValue/Description
Appearance White to off-white solid[]
Solubility Soluble in water, methanol, and DMSO[]
Melting Point >162°C (decomposition)[]
Storage Conditions -20°C[]
Purity (Typical) ≥97%[]

Biological and Pharmacological Properties

Mechanism of Action

The mechanism of action of this compound is presumed to be identical to that of Lincomycin. Lincosamide antibiotics inhibit bacterial protein synthesis by binding to the 23S portion of the 50S ribosomal subunit. This binding interferes with the peptidyl transferase reaction, thereby preventing the elongation of the polypeptide chain.[][4] While this is the established mechanism for Lincomycin, specific studies confirming the binding affinity and inhibitory concentration of the N-demethylated form are not extensively available in the public domain.

cluster_ribosome Bacterial Ribosome (50S Subunit) 23S_rRNA 23S rRNA Protein_Synthesis Protein Synthesis NDL_HCl N-Demethyl Lincomycin HCl NDL_HCl->23S_rRNA Binds to Inhibition Inhibition Inhibition->Protein_Synthesis Inhibits

Figure 1: Proposed mechanism of action for this compound.

Antimicrobial Spectrum

Reported MIC Ranges for Lincomycin

Bacterial SpeciesMIC Range (µg/mL)
Staphylococcus aureus0.2 - 32
Streptococcus pneumoniae0.05 - 0.4
Streptococcus pyogenes0.04 - 0.8

Experimental Protocols

Detailed experimental protocols for the specific synthesis or isolation of this compound are not extensively published. However, general methodologies for the analysis and purification of Lincomycin and its impurities can be adapted.

General Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines a general method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which can be applied to this compound.

  • Preparation of Antimicrobial Stock Solution:

    • Accurately weigh a sample of this compound and dissolve it in a suitable solvent (e.g., water or DMSO) to create a high-concentration stock solution.

  • Preparation of Microdilution Plates:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the antimicrobial stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations.

    • Include a growth control well (broth only) and a sterility control well (uninoculated broth).

  • Inoculum Preparation:

    • From a fresh culture (18-24 hours) of the test bacterium on an appropriate agar (B569324) plate, select several colonies and suspend them in a sterile saline solution.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with the prepared bacterial suspension.

    • Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • Determination of MIC:

    • Following incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Start Start Prepare_Stock Prepare Stock Solution of N-Demethyl Lincomycin HCl Start->Prepare_Stock Serial_Dilution Perform Serial Dilutions in Microtiter Plate Prepare_Stock->Serial_Dilution Inoculate_Plate Inoculate Microtiter Plate Serial_Dilution->Inoculate_Plate Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 35-37°C for 16-20 hours Inoculate_Plate->Incubate Read_Results Visually Inspect for Growth Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

Figure 2: Workflow for MIC determination by broth microdilution.

General HPLC Method for the Analysis of Lincomycin and Impurities

High-Performance Liquid Chromatography (HPLC) is a standard technique for the separation and quantification of Lincomycin and its related substances, including N-Demethyl Lincomycin. The following is a general method that can be optimized for this purpose.

  • Chromatographic System:

    • A standard HPLC system equipped with a UV detector is suitable.

  • Column:

    • A reversed-phase C18 column is typically used (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A gradient or isocratic elution can be employed. A common mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at a controlled pH) and an organic modifier (e.g., acetonitrile).

  • Detection:

    • UV detection at a low wavelength, typically around 210-220 nm, is used as lincosamides lack a strong chromophore.

  • Sample Preparation:

    • Accurately weigh the sample containing Lincomycin and its impurities and dissolve it in the mobile phase or a suitable diluent.

    • Filter the sample through a 0.45 µm filter before injection.

  • Analysis:

    • Inject the prepared sample into the HPLC system.

    • The retention times of the different components will allow for their separation and quantification based on a reference standard of this compound.

Start Start Sample_Prep Prepare Sample Solution (Dissolve and Filter) Start->Sample_Prep Injection Inject Sample Sample_Prep->Injection HPLC_System HPLC System with C18 Column and UV Detector HPLC_System->Injection Separation Chromatographic Separation (Gradient or Isocratic Elution) Injection->Separation Detection UV Detection (210-220 nm) Separation->Detection Data_Analysis Data Analysis (Identify and Quantify Peaks) Detection->Data_Analysis End End Data_Analysis->End

Figure 3: General workflow for HPLC analysis of Lincomycin impurities.

Conclusion

This compound is a key impurity in the production of Lincomycin. While its chemical structure and basic properties are well-documented, further research is needed to fully quantify its biological activity and establish detailed protocols for its synthesis and isolation. The information and general methodologies provided in this guide serve as a valuable resource for researchers and professionals involved in the development, manufacturing, and quality control of lincosamide antibiotics. A thorough understanding of such impurities is essential for ensuring the safety and efficacy of these important therapeutic agents.

References

N-Demethyl Lincomycin Hydrochloride: A Technical Guide to Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Demethyl Lincomycin Hydrochloride is a key impurity and metabolite of Lincomycin, a lincosamide antibiotic. Its synthesis and characterization are crucial for understanding the metabolic fate of the parent drug, for use as a reference standard in analytical methods, and for exploring potential biological activity. This technical guide provides a comprehensive overview of a proposed synthetic route for this compound starting from Lincomycin Hydrochloride. It details a plausible experimental protocol based on the modified Polonovski reaction, a recognized method for N-demethylation of tertiary amines. Furthermore, this document outlines the essential analytical techniques for the characterization of the synthesized compound, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. All quantitative data is presented in structured tables, and key experimental workflows are visualized using diagrams to facilitate understanding and replication.

Introduction

Lincomycin, an antibiotic produced by Streptomyces lincolnensis, is effective against a range of Gram-positive bacteria.[1] N-Demethyl Lincomycin is a primary metabolite and a known impurity of Lincomycin.[1] The ability to synthesize and characterize this compound is essential for pharmaceutical quality control, metabolic studies, and as a standard for analytical method development. This guide presents a detailed, albeit proposed, methodology for the synthesis of this compound and its subsequent characterization.

Synthesis of this compound

The proposed synthesis involves a two-step process starting from Lincomycin Hydrochloride: formation of the N-oxide followed by a modified Polonovski reaction to achieve N-demethylation.[2][3]

Chemical Reaction Pathway

Synthesis_Pathway Lincomycin Lincomycin N_Oxide Lincomycin N-Oxide Lincomycin->N_Oxide m-CPBA NDL N-Demethyl Lincomycin N_Oxide->NDL FeSO4*7H2O NDL_HCl N-Demethyl Lincomycin Hydrochloride NDL->NDL_HCl HCl

Caption: Proposed synthesis pathway for this compound.

Experimental Protocol

Step 1: Synthesis of Lincomycin N-Oxide

  • Dissolution: Dissolve Lincomycin Hydrochloride in a suitable solvent such as methanol (B129727).

  • Basification: Neutralize the hydrochloride salt with a mild base (e.g., sodium bicarbonate) to obtain the free base of Lincomycin.

  • Oxidation: Cool the solution in an ice bath and add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise while monitoring the reaction by thin-layer chromatography (TLC) or HPLC.

  • Quenching: Upon completion, quench the reaction with a reducing agent like sodium thiosulfate (B1220275) solution.

  • Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane).

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure to yield crude Lincomycin N-Oxide.

Step 2: N-Demethylation via Modified Polonovski Reaction

  • Dissolution: Dissolve the crude Lincomycin N-Oxide in a mixture of methanol and water.

  • Reaction with Iron (II) Sulfate: Add a solution of iron (II) sulfate heptahydrate (FeSO₄·7H₂O) to the N-oxide solution and stir at room temperature.[2] The progress of the demethylation should be monitored by HPLC.

  • Work-up: Once the reaction is complete, adjust the pH of the solution to basic (pH 9-10) with an appropriate base (e.g., ammonium (B1175870) hydroxide).

  • Extraction: Extract the product into an organic solvent such as ethyl acetate.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain crude N-Demethyl Lincomycin.

Step 3: Formation of this compound

  • Dissolution: Dissolve the crude N-Demethyl Lincomycin in a minimal amount of a suitable solvent (e.g., isopropanol).

  • Acidification: Slowly add a solution of hydrochloric acid in isopropanol (B130326) or diethyl ether dropwise with stirring until the solution is acidic.

  • Precipitation: The hydrochloride salt should precipitate out of the solution. The precipitation can be enhanced by cooling the mixture.

  • Isolation and Drying: Collect the precipitate by filtration, wash with a cold non-polar solvent (e.g., diethyl ether), and dry under vacuum to yield this compound as a white to off-white solid.

Characterization

The identity and purity of the synthesized this compound must be confirmed using various analytical techniques.

Physicochemical Properties
PropertyValueReference
Molecular Formula C₁₇H₃₃ClN₂O₆S[4]
Molecular Weight 428.97 g/mol [4]
CAS Number 14600-41-0[4]
Appearance White to Off-white Solid[5]
Melting Point >162°C (decomposes)[5]
Storage Temperature -20°C[6]
Chromatographic Analysis (HPLC)

High-Performance Liquid Chromatography is a standard method for assessing the purity of this compound.

Experimental Protocol: HPLC Method

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at a controlled pH) and an organic modifier (e.g., acetonitrile (B52724) or methanol).

  • Detection: UV detection at a low wavelength (e.g., 210-220 nm) is suitable as the molecule lacks a strong chromophore.

  • Sample Preparation: Dissolve a known concentration of the synthesized product in the mobile phase or a suitable diluent.

  • Injection and Analysis: Inject the sample and compare the retention time and peak purity with a known standard if available. The purity is typically reported as a percentage of the main peak area relative to the total peak area. A purity of >95% is generally expected for a reference standard.[6]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized compound.

Experimental Protocol: Mass Spectrometry

  • Ionization Source: Electrospray ionization (ESI) is a suitable technique for this molecule.

  • Analysis Mode: Positive ion mode should be used to detect the protonated molecule [M+H]⁺.

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile with a small amount of formic acid to aid protonation.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range. A molecular ion (m/z) of 393, corresponding to N-Demethyl lincomycin, has been identified in degradation studies of lincomycin.[7]

IonExpected m/z
[M+H]⁺ (Free Base) 393.2
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound. While experimentally obtained spectra are not publicly available, predicted spectra can serve as a useful reference.

Experimental Protocol: NMR Spectroscopy

  • Solvent: Deuterated methanol (CD₃OD) or deuterated water (D₂O) are suitable solvents.

  • Spectra to Acquire:

    • ¹H NMR: To observe the proton environment.

    • ¹³C NMR: To observe the carbon skeleton.

    • 2D NMR (COSY, HSQC, HMBC): To aid in the complete assignment of proton and carbon signals and confirm connectivity.

  • Sample Preparation: Dissolve a few milligrams of the sample in the deuterated solvent.

  • Data Acquisition: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Predicted ¹H and ¹³C NMR Data: The chemical shifts will be similar to those of Lincomycin, with the notable absence of the N-methyl signal (a singlet in the ¹H NMR and a corresponding signal in the ¹³C NMR) and potential shifts in the signals of the protons and carbons adjacent to the nitrogen atom in the pyrrolidine (B122466) ring.

Experimental Workflow and Logic

The following diagrams illustrate the overall workflow for the synthesis and characterization of this compound.

Synthesis_Workflow cluster_synthesis Synthesis Start Lincomycin HCl N_Oxide_Formation N-Oxide Formation Start->N_Oxide_Formation Demethylation N-Demethylation N_Oxide_Formation->Demethylation HCl_Salt_Formation HCl Salt Formation Demethylation->HCl_Salt_Formation Final_Product N-Demethyl Lincomycin HCl HCl_Salt_Formation->Final_Product

Caption: Workflow for the synthesis of this compound.

Characterization_Workflow cluster_characterization Characterization Product Synthesized Product HPLC HPLC Analysis Product->HPLC MS Mass Spectrometry Product->MS NMR NMR Spectroscopy Product->NMR Purity Purity Confirmation HPLC->Purity Identity Structural Confirmation MS->Identity NMR->Identity

Caption: Workflow for the characterization of this compound.

Conclusion

This technical guide outlines a detailed and plausible approach for the synthesis and characterization of this compound. The proposed synthetic route, utilizing a modified Polonovski reaction, offers a viable method for obtaining this important Lincomycin-related compound. The characterization protocols described provide a robust framework for confirming the identity and purity of the synthesized product. This information is intended to support researchers and professionals in the fields of drug development, quality control, and metabolic studies by providing a foundational understanding of the synthesis and analysis of this compound. Further optimization of the proposed synthetic and analytical methods may be necessary to achieve desired yields and purity levels for specific applications.

References

N-Demethyl Lincomycin Hydrochloride CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-Demethyl Lincomycin Hydrochloride, a key impurity and biosynthetic precursor of the lincosamide antibiotic, Lincomycin. This document details its fundamental chemical properties, mechanism of action, and relevant experimental protocols. Quantitative data is presented in structured tables for clarity, and key molecular interactions and experimental workflows are visualized through detailed diagrams. This guide is intended to be a valuable resource for researchers and professionals engaged in the study and development of antibiotics.

Chemical and Physical Properties

This compound is the hydrochloride salt of N-Demethyl Lincomycin. It is recognized as a significant impurity in the production of Lincomycin, an antibiotic produced by Streptomyces lincolnensis[]. Understanding its properties is crucial for quality control and further research into lincosamide antibiotics.

PropertyValueReference
CAS Number 14600-41-0[]
Molecular Formula C₁₇H₃₃ClN₂O₆S[]
Molecular Weight 428.97 g/mol []
Appearance White to Off-white Solid
Solubility Soluble in DMSO, Methanol, Water
Storage Temperature -20°C

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

N-Demethyl Lincomycin, like its parent compound Lincomycin, exerts its antibacterial effect by inhibiting bacterial protein synthesis[]. This mechanism is highly specific to the bacterial ribosome, making it an effective antimicrobial agent.

The primary target is the 50S ribosomal subunit . By binding to a specific site on the 23S ribosomal RNA (rRNA) within this subunit, N-Demethyl Lincomycin interferes with the peptidyl transferase center. This binding action physically obstructs the ribosomal exit tunnel, preventing the elongation of newly synthesized polypeptide chains and ultimately halting protein production. This cessation of protein synthesis is bacteriostatic, meaning it inhibits bacterial growth and replication, allowing the host's immune system to clear the infection.

Key nucleotide residues within the 23S rRNA that are crucial for the binding of lincosamides include A2058, A2059, G2505, and C2611. The interaction with these specific sites explains the shared mechanism of action and cross-resistance with macrolide and streptogramin B antibiotics (MLSB resistance), which often involves methylation of A2058.

Below is a diagram illustrating the signaling pathway of protein synthesis inhibition by N-Demethyl Lincomycin.

Protein_Synthesis_Inhibition cluster_ribosome Bacterial 50S Ribosomal Subunit Peptidyl_Transferase_Center Peptidyl Transferase Center (PTC) Exit_Tunnel Polypeptide Exit Tunnel Elongation_Blocked Peptide Chain Elongation Blocked Peptidyl_Transferase_Center->Elongation_Blocked Inhibits Transpeptidation Polypeptide Nascent Polypeptide Chain Exit_Tunnel->Polypeptide Normally Exits A_Site A-Site P_Site P-Site NDL N-Demethyl Lincomycin NDL->Peptidyl_Transferase_Center Binds to 23S rRNA at PTC NDL->Exit_Tunnel Obstructs Tunnel tRNA Aminoacyl-tRNA tRNA->A_Site Enters A-Site HPLC_Workflow Start Start Prepare_Standard Prepare Standard Solutions of N-Demethyl Lincomycin HCl Start->Prepare_Standard Prepare_Sample Prepare Sample Solution Start->Prepare_Sample HPLC_Setup Set Up HPLC System (Column, Mobile Phase, etc.) Prepare_Standard->HPLC_Setup Prepare_Sample->HPLC_Setup Equilibrate Equilibrate Column HPLC_Setup->Equilibrate Inject_Standard Inject Standard Solutions Equilibrate->Inject_Standard Generate_Curve Generate Calibration Curve Inject_Standard->Generate_Curve Inject_Sample Inject Sample Solution Generate_Curve->Inject_Sample Acquire_Data Acquire Chromatographic Data Inject_Sample->Acquire_Data Analyze Analyze Data (Peak Area, Retention Time) Acquire_Data->Analyze Quantify Quantify N-Demethyl Lincomycin HCl Analyze->Quantify End End Quantify->End

References

origin and formation of N-Demethyl Lincomycin Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Origin and Formation of N-Demethyl Lincomycin (B1675468) Hydrochloride

For: Researchers, Scientists, and Drug Development Professionals

Abstract

N-Demethyl Lincomycin is a critical compound in the study and production of the antibiotic Lincomycin. It primarily originates as the penultimate biosynthetic precursor in the metabolic pathway of Streptomyces lincolnensis. Its presence in the final drug product is considered an impurity that must be monitored and controlled. This technical guide delineates the primary origins, formation pathways, and analytical quantification of N-Demethyl Lincomycin Hydrochloride. It provides detailed experimental protocols for its analysis and summarizes key quantitative data for reference.

Origin of N-Demethyl Lincomycin

N-Demethyl Lincomycin, structurally identical to Lincomycin save for the absence of a methyl group on the proline ring nitrogen, arises from three principal sources: biosynthesis, chemical degradation, and as a synthetic impurity.

Biosynthetic Origin: A Key Precursor

The predominant origin of N-Demethyl Lincomycin is as a natural intermediate in the biosynthesis of Lincomycin A by the actinomycete Streptomyces lincolnensis.[1] The lincomycin biosynthetic gene cluster (lmb) contains all the necessary enzymatic machinery for its production.[2][3] The pathway involves the separate synthesis of two moieties: the amino acid 4-propyl-L-proline (PPL) and the amino sugar methylthiolincosamide (MTL).[4] These two units are condensed to form N-Demethyl Lincomycin.[1]

The formation of Lincomycin is completed in a final methylation step where N-Demethyl Lincomycin is the substrate. Inefficient or incomplete execution of this final step can lead to the accumulation of N-Demethyl Lincomycin in the fermentation broth.

Degradation Product

While Lincomycin is susceptible to hydrolytic and oxidative degradation, the formation of N-Demethyl Lincomycin via degradation is less common.[5] However, studies on the photodegradation of Lincomycin have shown that N-demethylation can occur as one of the degradation pathways under UV irradiation.[6] Forced degradation studies under acidic and basic conditions primarily lead to hydrolysis rather than N-demethylation.[7][8]

Synthetic and Formulation-Related Impurity

During the manufacturing and purification of Lincomycin, various related substances can be generated.[] N-Demethyl Lincomycin (often referred to as Lincomycin Impurity C) is a known process-related impurity that must be quantified to ensure the final product's purity and safety.[10][11] It can also potentially arise from interactions with excipients in formulations, although this is less documented.[]

Formation Pathways

Enzymatic Formation (Biosynthesis)

The final step in the Lincomycin biosynthetic pathway is the N-methylation of N-Demethyl Lincomycin. This reaction is catalyzed by the S-adenosyl-L-methionine (SAM)-dependent methyltransferase enzyme, LmbJ .[12] The gene lmbJ within the lmb cluster codes for this N-demethyllincomycin methyltransferase.[12] The transcriptional regulator LmbU positively influences the expression of lmbJ, thereby promoting the conversion of N-Demethyl-Lincomycin A to Lincomycin A.

The reaction proceeds as follows:

  • Substrates : N-Demethyl Lincomycin, S-adenosyl-L-methionine (SAM)

  • Enzyme : LmbJ (N-demethyllincomycin methyltransferase)

  • Products : Lincomycin, S-adenosyl-L-homocysteine (SAH)

G

Caption: General workflow for HPLC analysis of N-Demethyl Lincomycin.

Conclusion

This compound is primarily understood as the immediate biosynthetic precursor to Lincomycin, formed through the condensation of PPL and MTL in S. lincolnensis. Its conversion to the final active antibiotic is catalyzed by the methyltransferase LmbJ. While it can also be formed through photodegradation, its main relevance in a pharmaceutical context is as a process-related impurity. The control and quantification of N-Demethyl Lincomycin are essential for ensuring the quality, consistency, and safety of the final Lincomycin drug product. The HPLC methods and protocols outlined in this guide provide a robust framework for its analysis in research and quality control settings.

References

N-Demethyl Lincomycin Hydrochloride: A Technical Overview of a Key Lincomycin Impurity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Demethyl Lincomycin Hydrochloride is recognized primarily as an impurity of Lincomycin, a lincosamide antibiotic produced by the bacterium Streptomyces lincolnensis.[] The discovery and history of this compound are intrinsically linked to the production and analysis of Lincomycin itself. This technical guide provides a comprehensive overview of this compound, detailing its relationship to the parent compound, its presumed mechanism of action based on Lincomycin, and generalized experimental approaches for its identification and characterization.

Discovery and History

The history of this compound is not one of independent discovery but rather of its identification as a related substance in the fermentation and synthesis of Lincomycin. Research into Lincomycin began in the late 1950s, led by The Upjohn Company, now a part of Pfizer Inc.[2] Lincomycin was first isolated from the soil bacterium Streptomyces lincolnensis found in Lincoln, Nebraska.[3][4] It was approved for medical use in September 1964.[4]

During the development and manufacturing of Lincomycin, analytical methods such as High-Performance Liquid Chromatography (HPLC) would have been employed to ensure the purity of the active pharmaceutical ingredient (API). It is through these quality control processes that impurities like N-Demethyl Lincomycin are typically identified, isolated, and characterized.

Physicochemical Data

A summary of the key quantitative data for this compound is presented below.

PropertyValueSource(s)
Molecular Formula C17H33ClN2O6S[]
Molecular Weight 428.97 g/mol []
CAS Number 14600-41-0[][5]
Appearance White to Off-white Solid[]
Purity (typical) >95% (HPLC)[5]
Solubility Soluble in DMSO, Methanol, Water[]
Storage Temperature -20°C[][5]

Mechanism of Action

The mechanism of action for this compound is presumed to be identical to that of Lincomycin. Lincomycin inhibits bacterial protein synthesis, which is crucial for bacterial growth and replication.[2][6] This action is achieved by binding to the 23S ribosomal RNA of the 50S subunit of the bacterial ribosome.[6][7] This binding interferes with the peptidyl transferase center, blocking the exit tunnel for newly synthesized peptides and thereby preventing the elongation of the polypeptide chain.[6] This ultimately leads to a bacteriostatic effect, meaning it inhibits the growth and reproduction of bacteria rather than directly killing them.[2][7]

cluster_bacterium Bacterial Cell Ribosome Ribosome 50S_Subunit 50S Subunit Ribosome->50S_Subunit 30S_Subunit 30S Subunit Ribosome->30S_Subunit Protein_Synthesis Protein Synthesis 50S_Subunit->Protein_Synthesis Inhibits mRNA mRNA mRNA->Ribosome Translation Bacterial_Growth Bacterial Growth & Replication Protein_Synthesis->Bacterial_Growth N_Demethyl_Lincomycin N-Demethyl Lincomycin HCl N_Demethyl_Lincomycin->50S_Subunit Binds to 23S rRNA

Caption: Mechanism of action of this compound.

Experimental Protocols

Objective: To isolate and identify this compound from a Lincomycin Hydrochloride API sample.

Methodology:

  • Sample Preparation: A solution of the Lincomycin Hydrochloride API is prepared in a suitable solvent, such as a mixture of water and acetonitrile.

  • Chromatographic Separation: The prepared sample is injected into a High-Performance Liquid Chromatography (HPLC) system. A common method would involve a reverse-phase C18 column. A gradient elution might be employed, starting with a higher polarity mobile phase and gradually increasing the organic solvent concentration to elute compounds of increasing hydrophobicity.

  • Fraction Collection: As the chromatogram is generated, fractions corresponding to the impurity peak (distinct from the main Lincomycin peak) are collected.

  • Concentration: The collected fractions containing the isolated impurity are concentrated, often under vacuum, to remove the mobile phase solvents.

  • Structural Elucidation: The concentrated impurity is then subjected to various analytical techniques to determine its structure:

    • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the chemical structure and connectivity of atoms.

    • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups.

  • Purity Analysis: The purity of the isolated this compound can be re-assessed using HPLC.

Start Start: Lincomycin HCl Bulk Sample Sample_Prep Sample Preparation (Dissolution) Start->Sample_Prep HPLC HPLC Separation (C18 Column) Sample_Prep->HPLC Fraction_Collection Fraction Collection (Impurity Peak) HPLC->Fraction_Collection Concentration Solvent Evaporation (Concentration) Fraction_Collection->Concentration Structural_Elucidation Structural Elucidation Concentration->Structural_Elucidation MS Mass Spectrometry (MS) Structural_Elucidation->MS NMR NMR Spectroscopy Structural_Elucidation->NMR FTIR FTIR Spectroscopy Structural_Elucidation->FTIR End End: Identified N-Demethyl Lincomycin HCl MS->End NMR->End FTIR->End

Caption: Generalized workflow for impurity isolation and identification.

Conclusion

This compound is a significant impurity in the production of Lincomycin. While its independent history is not documented, its existence is a direct consequence of the Lincomycin fermentation and purification process. Understanding its properties and being able to effectively isolate and identify it are crucial for ensuring the quality and safety of Lincomycin-based pharmaceutical products. The technical information and generalized protocols provided in this guide serve as a valuable resource for researchers and professionals in the field of drug development and quality control.

References

N-Demethyl Lincomycin Hydrochloride: A Technical Deep Dive into its Speculative Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Demethyl Lincomycin, a primary metabolite and biosynthetic precursor to Lincomycin, presents an intriguing subject for antimicrobial research. While the mechanism of action for its successor, Lincomycin, is well-established as an inhibitor of bacterial protein synthesis via binding to the 50S ribosomal subunit, the specific activity and mechanistic nuances of N-Demethyl Lincomycin Hydrochloride remain largely unexplored in publicly available literature. This technical guide synthesizes the known structure-activity relationships of lincosamides, draws parallels from analogous antibiotic modifications, and presents a speculative mechanism of action for this compound. All quantitative data for the parent compound, Lincomycin, is provided for comparative context, alongside detailed experimental protocols to facilitate further investigation into this potentially significant molecule.

Introduction: The Lincosamide Landscape and the N-Demethyl Question

Lincosamides, including the clinically relevant Lincomycin and its semi-synthetic derivative Clindamycin, are potent inhibitors of bacterial protein synthesis.[1] Their mode of action involves binding to the 23S rRNA component of the large (50S) ribosomal subunit, thereby interfering with peptidyl transferase activity and causing premature dissociation of peptidyl-tRNA from the ribosome.[2] N-Demethyl Lincomycin is a naturally occurring intermediate in the biosynthesis of Lincomycin, produced by Streptomyces lincolnensis.[] The key structural difference lies in the absence of a methyl group on the nitrogen atom of the proline moiety. While often considered an impurity in Lincomycin preparations, the impact of this N-demethylation on its antibacterial activity and specific interactions with the ribosomal target is not well-documented.

This guide aims to provide a comprehensive technical overview of the speculative mechanism of action of this compound. By examining the established principles of lincosamide-ribosome interactions and drawing inferences from related antibiotic classes, we can construct a reasoned hypothesis to guide future research.

Quantitative Data for Lincomycin

To establish a baseline for speculation, the following table summarizes the known Minimum Inhibitory Concentrations (MICs) of Lincomycin against key Gram-positive pathogens. The absence of corresponding data for this compound underscores the critical knowledge gap.

Bacterial SpeciesLincomycin MIC (µg/mL)Reference
Staphylococcus aureus0.2 - 32--INVALID-LINK--
Streptococcus pneumoniae0.05 - 0.4--INVALID-LINK--
Streptococcus pyogenes0.04 - 0.8--INVALID-LINK--

Speculative Mechanism of Action: The Role of the N-Methyl Group

The primary point of speculation revolves around how the absence of the N-methyl group on the pyrrolidine (B122466) ring of this compound influences its interaction with the bacterial ribosome.

Ribosomal Binding Pocket Interaction

Lincomycin binds to the A-site of the peptidyl transferase center (PTC) on the 50S ribosomal subunit. The N-methyl group of the proline moiety is oriented towards a hydrophobic pocket within this site.

Hypothesis:

  • Altered Binding Affinity: The absence of the methyl group in N-Demethyl Lincomycin could lead to a change in binding affinity. The loss of hydrophobic interactions might decrease the overall binding energy, potentially resulting in a higher dissociation constant (Kd) and consequently, reduced potency. Conversely, the smaller size of the demethylated analog might allow for a more optimal fit into a sterically constrained portion of the binding pocket, potentially enhancing affinity.

  • Modified Spectrum of Activity: Some studies on other antibiotic classes have suggested that N-demethylation can alter the spectrum of activity. For instance, N-demethylation of vancomycin (B549263) was found to increase its antibacterial activity. While a different class of antibiotic with a distinct mechanism, it highlights that the effect of N-methylation is not universally predictable. There is a possibility that the increased polarity from the secondary amine in N-Demethyl Lincomycin could influence its penetration through the cell wall of different bacterial species, potentially even broadening its spectrum to include some Gram-negative organisms, a known limitation of Lincomycin.

Conformational Effects on the Ribosome

The binding of an antibiotic to the ribosome can induce conformational changes that are critical to its inhibitory effect.

Hypothesis:

The interaction of the N-methyl group of Lincomycin may play a role in stabilizing a specific non-productive conformation of the ribosome. The absence of this group in N-Demethyl Lincomycin might lead to a different induced fit, potentially altering the efficiency of translation inhibition.

Mandatory Visualizations

To visually represent the speculative mechanism and experimental approaches, the following diagrams are provided in the DOT language for Graphviz.

lincomycin_mechanism cluster_ribosome Bacterial Ribosome (70S) 50S_subunit 50S Subunit PTC Peptidyl Transferase Center (PTC) on 23S rRNA 30S_subunit 30S Subunit Protein_Synthesis Protein Synthesis Lincomycin Lincomycin Lincomycin->50S_subunit Binds to Lincomycin->PTC Specifically targets Inhibition Inhibition Lincomycin->Inhibition Leads to Inhibition->Protein_Synthesis

Caption: Established mechanism of action of Lincomycin, targeting the 50S ribosomal subunit.

ndl_speculation cluster_outcomes Potential Outcomes NDL N-Demethyl Lincomycin Ribosome_Binding Interaction with 50S Ribosomal Subunit NDL->Ribosome_Binding N_Methyl_Absence Absence of N-Methyl Group NDL->N_Methyl_Absence Altered_Affinity Altered Binding Affinity (Increased or Decreased) N_Methyl_Absence->Altered_Affinity May lead to Modified_Spectrum Modified Antibacterial Spectrum (e.g., Gram-negative activity) N_Methyl_Absence->Modified_Spectrum May result in Different_Conformation Different Induced Ribosomal Conformation N_Methyl_Absence->Different_Conformation Could cause

Caption: Speculative impact of N-demethylation on Lincomycin's mechanism of action.

experimental_workflow Start Start: Compare Lincomycin vs. N-Demethyl Lincomycin MIC MIC Determination (Broth Microdilution) Start->MIC IVT In Vitro Translation Inhibition Assay (IC50) Start->IVT Ribosome_Footprinting Ribosome Profiling Start->Ribosome_Footprinting Data_Analysis Comparative Data Analysis MIC->Data_Analysis IVT->Data_Analysis Ribosome_Footprinting->Data_Analysis Conclusion Elucidate Differences in Mechanism and Potency Data_Analysis->Conclusion

Caption: Proposed experimental workflow for comparative analysis.

Experimental Protocols

To test the hypotheses surrounding the mechanism of action of this compound, the following experimental protocols are provided.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the standardized method for determining the MIC of an antimicrobial agent.

a. Materials:

  • This compound

  • Lincomycin Hydrochloride (as control)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains of interest (e.g., Staphylococcus aureus ATCC 29213, Streptococcus pneumoniae ATCC 49619)

  • Spectrophotometer

  • Incubator

b. Procedure:

  • Preparation of Antibiotic Stock Solutions: Prepare stock solutions of this compound and Lincomycin Hydrochloride in a suitable solvent (e.g., sterile deionized water) at a concentration of 1280 µg/mL.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of each antibiotic in CAMHB to achieve a range of concentrations (e.g., 64 µg/mL to 0.0625 µg/mL). Leave a well with only broth as a negative control and a well with broth and bacteria as a positive growth control.

  • Inoculum Preparation: Culture the bacterial strains overnight on an appropriate agar (B569324) medium. Prepare a bacterial suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions and the positive control well.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

In Vitro Translation Inhibition Assay

This assay directly measures the inhibitory effect of a compound on bacterial protein synthesis.

a. Materials:

  • This compound

  • Lincomycin Hydrochloride

  • E. coli S30 extract system for in vitro transcription/translation

  • Plasmid DNA encoding a reporter protein (e.g., luciferase or GFP)

  • Amino acid mixture

  • Luciferase assay reagent or fluorescence plate reader

  • Nuclease-free water

b. Procedure:

  • Reaction Setup: In microcentrifuge tubes, prepare the in vitro transcription/translation reactions according to the manufacturer's protocol.

  • Inhibitor Addition: Add varying concentrations of this compound or Lincomycin Hydrochloride to the reaction tubes. Include a no-inhibitor control.

  • Initiation of Reaction: Add the plasmid DNA to initiate the transcription and translation process.

  • Incubation: Incubate the reactions at the recommended temperature (typically 37°C) for a specified time (e.g., 1-2 hours).

  • Quantification of Protein Synthesis: Measure the amount of reporter protein synthesized. For luciferase, add the luciferase assay reagent and measure luminescence. For GFP, measure fluorescence.

  • IC50 Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that reduces protein synthesis by 50%).

Ribosome Profiling (Ribosome Footprinting)

This advanced technique can provide a high-resolution map of ribosome positions on mRNA, revealing specific steps of translation that are inhibited.

a. Materials:

  • Bacterial culture treated with this compound or Lincomycin Hydrochloride

  • Lysis buffer

  • RNase I

  • Sucrose (B13894) gradient ultracentrifugation equipment

  • RNA purification kits

  • Library preparation kits for next-generation sequencing

  • Next-generation sequencer

b. Procedure:

  • Cell Lysis and Ribosome Isolation: Treat bacterial cultures with the antibiotic of interest. Lyse the cells under conditions that preserve ribosome-mRNA complexes.

  • Nuclease Digestion: Treat the lysate with RNase I to digest mRNA that is not protected by ribosomes.

  • Ribosome Fractionation: Isolate the ribosome-protected mRNA fragments (footprints) by sucrose gradient ultracentrifugation.

  • Footprint Purification: Extract and purify the RNA footprints.

  • Library Preparation and Sequencing: Prepare a cDNA library from the purified footprints and perform high-throughput sequencing.

  • Data Analysis: Align the sequencing reads to the bacterial genome to map the positions of the ribosomes. Analyze the distribution of ribosome footprints to identify sites of ribosome stalling or accumulation caused by the antibiotic.

Conclusion and Future Directions

The mechanism of action of this compound remains a compelling area for investigation. Based on the structure-activity relationships of lincosamides, it is reasonable to speculate that the absence of the N-methyl group will modulate its interaction with the bacterial ribosome, potentially affecting its binding affinity, inhibitory potency, and even its antibacterial spectrum. The experimental protocols detailed in this guide provide a clear roadmap for researchers to systematically evaluate these hypotheses.

Future research should prioritize the determination of MICs for this compound against a panel of clinically relevant bacteria, alongside direct measurement of its IC50 for in vitro translation inhibition. Ribosome profiling experiments will be invaluable in pinpointing the precise step of protein synthesis that is affected. A comprehensive understanding of the mechanism of action of this natural precursor could unveil new avenues for the development of novel lincosamide antibiotics with improved therapeutic properties.

References

Methodological & Application

Application Note: HPLC Analysis of N-Demethyl Lincomycin Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a precise and accurate High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of N-Demethyl Lincomycin Hydrochloride. This method is crucial for the quality control of Lincomycin Hydrochloride in pharmaceutical formulations, where N-Demethyl Lincomycin is a known impurity. The described protocol is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for this specific compound.

Introduction

Lincomycin is a lincosamide antibiotic used to treat a variety of bacterial infections. N-Demethyl Lincomycin is a related substance and a specified impurity in Lincomycin Hydrochloride preparations, as listed in pharmacopoeias such as the British Pharmacopoeia.[1] Accurate quantification of this impurity is essential to ensure the safety and efficacy of the final drug product. This document provides a detailed HPLC protocol, including system suitability parameters and performance characteristics, to facilitate the analysis of this compound.

Experimental

Instrumentation

A standard HPLC system equipped with a UV detector is suitable for this analysis.

Chromatographic Conditions

The following table summarizes the recommended HPLC conditions for the analysis of this compound. These conditions have been adapted from validated methods for Lincomycin and its related substances.[2][3]

ParameterRecommended Condition
Column ZORBAX SB-C18 (4.6 x 75 mm, 3.5 µm) or equivalent
Mobile Phase 0.023 M Orthophosphoric acid (pH adjusted to 2.3 with Ammonium Hydroxide) : Acetonitrile (67:33, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature Ambient
Detection Wavelength 210 nm

Protocols

Preparation of Standard Solutions
  • Primary Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary standard stock solution with the mobile phase to achieve concentrations in the range of 5.0 - 100 µg/mL.

Preparation of Sample Solution
  • Accurately weigh a quantity of the Lincomycin Hydrochloride sample, equivalent to about 25 mg of Lincomycin, into a 25 mL volumetric flask.

  • Dissolve in and dilute to volume with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection.

System Suitability

Before sample analysis, the chromatographic system must meet the following criteria:

ParameterAcceptance Criteria
Tailing Factor Not more than 2.0 for the N-Demethyl Lincomycin peak
Theoretical Plates Not less than 2000 for the N-Demethyl Lincomycin peak
Relative Standard Deviation (RSD) Not more than 2.0% for six replicate injections of a working standard solution
Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the absence of interfering peaks.

  • Perform six replicate injections of a mid-range working standard solution to check for system suitability.

  • Inject the series of working standard solutions to generate a calibration curve.

  • Inject the sample solution in duplicate.

  • Calculate the concentration of this compound in the sample using the calibration curve.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of this method, based on validated methods for Lincomycin and its impurities.[2][3]

ParameterExpected Performance
Linearity Range 5.0 - 100 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Limit of Detection (LOD) Approximately 1.4 µg/mL
Limit of Quantitation (LOQ) Approximately 4.3 µg/mL
Precision (%RSD) ≤ 2.0%
Accuracy (% Recovery) 98.0% - 102.0%

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard_Prep Standard Preparation Standard_Injection Standard Injections Standard_Prep->Standard_Injection Sample_Prep Sample Preparation Sample_Injection Sample Injections Sample_Prep->Sample_Injection System_Equilibration System Equilibration Blank_Injection Blank Injection System_Equilibration->Blank_Injection System_Suitability System Suitability Check System_Suitability->Standard_Injection Blank_Injection->System_Suitability Standard_Injection->Sample_Injection Peak_Integration Peak Integration Standard_Injection->Peak_Integration Sample_Injection->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification of Analyte Calibration_Curve->Quantification Report Generate Report Quantification->Report

Caption: Workflow for the HPLC analysis of this compound.

Conclusion

The HPLC method described in this application note is suitable for the accurate and precise quantification of this compound. The protocol is straightforward and utilizes common instrumentation and reagents, making it readily implementable in a quality control laboratory. Adherence to the system suitability criteria will ensure the generation of reliable results for the assessment of Lincomycin Hydrochloride purity.

References

Application Note and Protocol for the Detection of N-Demethyl Lincomycin Hydrochloride using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lincomycin (B1675468), an antibiotic produced by Streptomyces lincolnensis, is utilized in veterinary medicine.[1] N-demethyl lincomycin is a known metabolite and potential impurity in lincomycin preparations.[2] Its detection and quantification are crucial for drug metabolism studies, quality control of pharmaceutical formulations, and residue analysis in food products. This application note provides a detailed protocol for the sensitive and selective detection of N-demethyl lincomycin hydrochloride using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method is designed for robustness and accuracy, suitable for various sample matrices.

Principle

The method employs reverse-phase liquid chromatography for the separation of N-demethyl lincomycin from the sample matrix. The analyte is then detected by a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) mode. Quantification is achieved using Multiple Reaction Monitoring (MRM), which enhances selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.

Experimental Protocols

1. Materials and Reagents

  • This compound analytical standard

  • Lincomycin Hydrochloride analytical standard (for chromatographic comparison)

  • Lincomycin-d3 Hydrochloride (or other suitable internal standard)

  • HPLC-grade acetonitrile (B52724), methanol (B129727), and water

  • Formic acid (LC-MS grade)

  • Ammonium acetate (B1210297) (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB or equivalent)

  • 0.22 µm syringe filters

2. Standard Solution Preparation

  • Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.

  • Working Standard Solutions (0.1 - 100 ng/mL): Prepare a series of working standard solutions by serial dilution of an intermediate stock solution (e.g., 1 µg/mL in 50:50 acetonitrile:water) to construct a calibration curve.

  • Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of Lincomycin-d3 hydrochloride in methanol.

  • IS Working Solution (10 ng/mL): Dilute the IS stock solution to a final concentration of 10 ng/mL in the mobile phase.

3. Sample Preparation

The following are general procedures; specific matrices may require optimization.

  • Pharmaceutical Formulations:

    • Accurately weigh and dissolve the formulation in a suitable solvent (e.g., water or methanol) to achieve an expected concentration within the calibration range.

    • Vortex and sonicate to ensure complete dissolution.

    • Centrifuge to pellet any excipients.

    • Dilute the supernatant with the initial mobile phase.

    • Spike with the internal standard.

    • Filter through a 0.22 µm syringe filter prior to injection.

  • Biological Fluids (Plasma/Serum):

    • To 200 µL of the sample, add 600 µL of acetonitrile containing the internal standard to precipitate proteins.[3]

    • Vortex for 1 minute.

    • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 200 µL of the initial mobile phase.

    • Filter through a 0.22 µm syringe filter before analysis.

  • Food Matrices (e.g., Honey, Milk):

    • Homogenize 1 g of the sample with 5 mL of an appropriate extraction buffer (e.g., 0.1 M Tris buffer at pH 10.5 for honey).[4][5]

    • Perform Solid Phase Extraction (SPE) for cleanup.[4][5][6]

      • Condition an Oasis HLB cartridge with methanol followed by water.

      • Load the sample extract.

      • Wash the cartridge with water to remove interferences.

      • Elute the analyte with methanol or acetonitrile.

    • Evaporate the eluate and reconstitute in the initial mobile phase containing the internal standard.

    • Filter through a 0.22 µm syringe filter.

4. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.7 µm particle size).[3]

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient Elution:

      Time (min) % B
      0.0 5
      5.0 95
      7.0 95
      7.1 5

      | 10.0 | 5 |

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Capillary Voltage: 3.0 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 350 °C.

    • Gas Flow Rates: Optimize for the specific instrument.

Data Presentation

Table 1: MRM Transitions and MS Parameters for N-Demethyl Lincomycin and Internal Standard.

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (eV)Dwell Time (ms)
N-Demethyl Lincomycin393.2126.1359.225150
Lincomycin-d3 (IS)410.2126.1359.225150

Note: The precursor ion for N-Demethyl Lincomycin is [M+H]+, corresponding to a molecular weight of 392.2 g/mol . The product ions are based on the known fragmentation of the lincomycin structure.[7] Collision energies should be optimized for the specific instrument used.

Table 2: Quantitative Performance Characteristics of the Method.

ParameterN-Demethyl Lincomycin
Linearity Range (ng/mL)0.1 - 100
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD) (ng/mL)0.03
Limit of Quantification (LOQ) (ng/mL)0.1
Accuracy (% Recovery)90 - 110%
Precision (% RSD)< 15%

Note: These are typical performance characteristics and should be determined during method validation.

Mandatory Visualization

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Matrix (Pharmaceutical, Biological, Food) Extraction Extraction / Protein Precipitation Sample->Extraction Add Extraction Solvent Cleanup Solid Phase Extraction (SPE) Extraction->Cleanup Load Extract Reconstitution Evaporation & Reconstitution in Mobile Phase + IS Cleanup->Reconstitution Elute Analyte LC LC Separation (C18 Column, Gradient Elution) Reconstitution->LC Inject Sample MS MS/MS Detection (ESI+, MRM Mode) LC->MS Eluent Transfer Integration Peak Integration MS->Integration Acquire Data Quantification Quantification (Calibration Curve) Integration->Quantification Peak Areas Report Final Report Quantification->Report Calculate Concentration Logical_Relationship Analyte N-Demethyl Lincomycin Separation Chromatographic Separation (Retention Time) Analyte->Separation Ionization Ionization (ESI+) Separation->Ionization Precursor Precursor Ion Selection (m/z 393.2) Ionization->Precursor Fragmentation Collision-Induced Dissociation Precursor->Fragmentation Product Product Ion Detection (m/z 126.1, 359.2) Fragmentation->Product Quantification Signal Intensity vs. Concentration Product->Quantification

References

Application Note: Impurity Profiling of Lincomycin for N-Demethyl Lincomycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lincomycin (B1675468) is a lincosamide antibiotic produced by the fermentation of Streptomyces lincolnensis.[1] It is effective against most Gram-positive bacteria and is used in various pharmaceutical formulations.[2][3] During the manufacturing process and upon storage, impurities can arise from raw materials, synthetic byproducts, or degradation of the active pharmaceutical ingredient (API).[4] One of the known impurities of Lincomycin is N-Demethyl Lincomycin.[1][] Regulatory bodies, such as the European Medicines Agency (EMA), require stringent control over impurities in antibiotic drug substances.[6] Therefore, accurate and robust analytical methods are essential for the identification and quantification of these impurities to ensure the safety and efficacy of the final drug product.[7]

This application note provides a detailed protocol for the impurity profiling of Lincomycin, with a specific focus on the quantification of the N-Demethyl Lincomycin impurity using High-Performance Liquid Chromatography (HPLC) coupled with UV detection. The described method is suitable for routine quality control analysis of Lincomycin bulk drug substance.

Experimental Protocols

This section details the necessary materials, equipment, and step-by-step procedures for the analysis of N-Demethyl Lincomycin in Lincomycin.

Materials and Reagents
  • Lincomycin Hydrochloride reference standard (analytical grade)

  • N-Demethyl Lincomycin Hydrochloride reference standard (analytical grade)[]

  • Acetonitrile (B52724) (HPLC grade)

  • Orthophosphoric acid (analytical grade)

  • Water (HPLC grade or Milli-Q)

  • Methanol (HPLC grade)

  • Hydrochloric acid (0.1 N)

  • Sodium hydroxide (B78521) (0.1 N)

  • Hydrogen peroxide (3%)

Equipment
  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[8]

  • Analytical balance

  • pH meter

  • Sonicator

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Preparation of Solutions

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of 0.023 M orthophosphoric acid (adjusted to pH 2.3 with phosphoric acid) and acetonitrile in a 67:33 (v/v) ratio.[9] Filter the mobile phase through a 0.45 µm membrane filter and degas before use.

Standard Stock Solution Preparation: Accurately weigh and dissolve an appropriate amount of Lincomycin Hydrochloride and this compound reference standards in the mobile phase to obtain individual stock solutions of a known concentration (e.g., 100 µg/mL).

Working Standard Solution and Calibration Curve Preparation: Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to cover a suitable concentration range for both Lincomycin and N-Demethyl Lincomycin (e.g., 1-50 µg/mL). These solutions will be used to construct the calibration curves.

Sample Preparation: Accurately weigh a portion of the Lincomycin bulk drug substance, dissolve it in the mobile phase to achieve a known concentration (e.g., 1 mg/mL), and sonicate to ensure complete dissolution. Filter the sample solution through a 0.45 µm syringe filter before injection into the HPLC system.

Chromatographic Conditions
  • Instrument: HPLC with UV Detector

  • Column: C18, 250 mm x 4.6 mm, 5 µm[8]

  • Mobile Phase: 0.023 M Orthophosphoric Acid (pH 2.3) : Acetonitrile (67:33, v/v)[9]

  • Flow Rate: 1.0 mL/min[9]

  • Column Temperature: Ambient

  • Detection Wavelength: 210 nm[9]

  • Injection Volume: 20 µL

Forced Degradation Studies

To demonstrate the specificity and stability-indicating nature of the method, forced degradation studies should be performed on the Lincomycin bulk drug substance.[8]

  • Acid Degradation: Treat the sample solution with 0.1 N HCl at 60°C for a specified period.[10]

  • Base Degradation: Treat the sample solution with 0.1 N NaOH at 60°C for a specified period.[10]

  • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for a specified period.[8]

  • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C) for a specified period.

  • Photolytic Degradation: Expose the sample solution to UV light.[6]

Analyze the stressed samples using the developed HPLC method to check for any degradation products and to ensure that the N-Demethyl Lincomycin peak is well-resolved from any potential degradants.

Data Presentation

The quantitative data for the developed HPLC method should be summarized for clear comparison and validation purposes.

ParameterLincomycinN-Demethyl Lincomycin
Retention Time (min) ~ 8.5~ 6.2
Linearity Range (µg/mL) 5 - 100[9]1 - 50
Correlation Coefficient (r²) > 0.999[9]> 0.999
LOD (µg/mL) 0.013[8]~ 0.1
LOQ (µg/mL) 0.04[8]~ 0.3
Accuracy (% Recovery) 98 - 10297 - 103
Precision (% RSD) < 2.0< 2.0

Note: The values presented in this table are representative and should be established during method validation in a specific laboratory setting.

Visualizations

Experimental Workflow

G cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase (0.023M H3PO4 pH 2.3 : ACN) Injection Inject into HPLC System MobilePhase->Injection Standards Standard Solutions (Lincomycin & N-Demethyl Lincomycin) Standards->Injection Sample Sample Solution (Lincomycin Bulk Drug) Sample->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection at 210 nm Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification Report Generate Report Quantification->Report G cluster_lincomycin Lincomycin cluster_ndemethyl N-Demethyl Lincomycin lincomycin_structure lincomycin_formula C18H34N2O6S MW: 406.54 g/mol ndemethyl_structure ndemethyl_formula C17H32N2O6S MW: 392.51 g/mol

References

Application Notes and Protocols for N-Demethyl Lincomycin Hydrochloride Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the sample preparation and analysis of N-Demethyl Lincomycin (B1675468) Hydrochloride, a known impurity of Lincomycin Hydrochloride. The methodologies are based on established analytical procedures for Lincomycin Hydrochloride and its related compounds, adapted for the specific quantification of the N-Demethyl impurity.

Introduction

N-Demethyl Lincomycin Hydrochloride is a related substance and potential impurity in Lincomycin Hydrochloride drug substance and drug products.[][2] As a critical quality attribute, monitoring and controlling the levels of this impurity are essential to ensure the safety and efficacy of the final pharmaceutical product. This document outlines the necessary steps for sample preparation and analysis, primarily using High-Performance Liquid Chromatography (HPLC), a widely accepted and robust analytical technique for this purpose.[3][4]

Chemical and Physical Properties

A foundational understanding of the analyte's properties is crucial for developing effective sample preparation methods.

PropertyValueReference
Chemical Name (2S,4R)-N-[(1R,2R)-2-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-propylpyrrolidine-2-carboxamide;hydrochloride[2]
Molecular Formula C₁₇H₃₃ClN₂O₆S[]
Molecular Weight 428.97 g/mol []
CAS Number 14600-41-0[2]
Solubility Very soluble in water, slightly soluble in ethanol (B145695) (96 per cent), very slightly soluble in acetone.

Experimental Protocols

The following protocols are provided as a guide and may require optimization based on the specific sample matrix and available instrumentation.

Protocol 1: Sample Preparation of Bulk Drug Substance (Lincomycin Hydrochloride) for this compound Analysis

This protocol describes the preparation of a Lincomycin Hydrochloride bulk drug substance sample for the quantification of this compound.

Materials:

  • Lincomycin Hydrochloride Bulk Drug Substance

  • Mobile Phase (as defined by the HPLC method, e.g., a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer)[5][6]

  • Volumetric flasks (e.g., 10 mL, 50 mL, 100 mL)

  • Analytical balance

  • Sonicator

  • Syringe filters (e.g., 0.45 µm PVDF or nylon)

Procedure:

  • Standard Preparation:

    • Accurately weigh a suitable amount of this compound reference standard and dissolve it in the mobile phase to obtain a known concentration (e.g., 10 µg/mL). This will serve as the standard solution.

  • Sample Preparation:

    • Accurately weigh approximately 12 mg of the Lincomycin Hydrochloride bulk drug substance into a 10 mL volumetric flask.[5]

    • Add approximately 7 mL of the mobile phase to the flask.

    • Sonicate for 5 minutes or until the sample is completely dissolved.[5]

    • Allow the solution to return to room temperature.

    • Dilute to the mark with the mobile phase and mix well.

  • Filtration:

    • Filter a portion of the sample solution through a 0.45 µm syringe filter into an HPLC vial.

  • Analysis:

    • Inject the prepared sample and standard solutions into the HPLC system.

Protocol 2: Sample Preparation of Lincomycin Hydrochloride Capsules for this compound Analysis

This protocol is adapted from the USP monograph for Lincomycin Hydrochloride Capsules and is suitable for the determination of this compound in a solid dosage form.

Materials:

  • Lincomycin Hydrochloride Capsules

  • Mobile Phase (as defined by the HPLC method)[5]

  • Volumetric flasks (e.g., 50 mL, 100 mL)

  • Mechanical shaker

  • Centrifuge (optional)

  • Syringe filters (e.g., 0.45 µm PVDF or nylon)

Procedure:

  • Sample Composite:

    • Empty and combine the contents of not fewer than 10 Lincomycin Hydrochloride Capsules.

    • Weigh the combined powder and determine the average capsule content weight.

  • Sample Preparation:

    • Accurately weigh a portion of the capsule powder equivalent to about 50 mg of lincomycin and transfer it to a 50 mL volumetric flask.

    • Add approximately 30 mL of the mobile phase.

    • Shake by mechanical means for 5 minutes.

    • Sonicate for 5 minutes to ensure complete dissolution of the active ingredient.

    • Allow the solution to cool to room temperature.

    • Dilute to the mark with the mobile phase and mix well.

  • Clarification:

    • If the solution is not clear due to excipients, centrifuge a portion of the solution to sediment insoluble matter.

  • Filtration:

    • Filter the supernatant or the shaken solution through a 0.45 µm syringe filter into an HPLC vial.

  • Analysis:

    • Inject the prepared sample solution into the HPLC system. For quantification, a standard solution of this compound should be prepared and analyzed similarly.

HPLC Method Parameters (Example)

The following table summarizes typical HPLC parameters that can be used as a starting point for the analysis of this compound. These are based on methods for Lincomycin and its related compounds and may require optimization.[3][5][6]

ParameterTypical Value
Column C18 (e.g., 4.6 mm x 250 mm, 5 µm)
Mobile Phase Acetonitrile and Phosphate Buffer (pH adjusted)
Flow Rate 1.0 mL/min
Detection Wavelength 210 nm
Injection Volume 20 µL
Column Temperature 35-46 °C

Data Presentation

Quantitative data for this compound should be presented in a clear and organized manner.

Table 1: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor (for N-Demethyl Lincomycin peak) Not more than 2.0
Theoretical Plates (for N-Demethyl Lincomycin peak) Not less than 2000
Relative Standard Deviation (RSD) of replicate injections Not more than 2.0%

Table 2: Quantification of this compound in a Sample

Sample IDPeak Area of N-Demethyl LincomycinConcentration (µg/mL)% Impurity (relative to Lincomycin)
Standard[Area][Concentration]N/A
Sample 1[Area][Calculated Concentration][Calculated %]
Sample 2[Area][Calculated Concentration][Calculated %]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the sample preparation and analysis of this compound.

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis A Weigh Sample (Bulk Drug or Capsule Powder) B Dissolve in Mobile Phase A->B C Sonicate to Ensure Dissolution B->C D Dilute to Final Volume C->D E Filter through 0.45 µm Syringe Filter D->E F Inject into HPLC System E->F G Chromatographic Separation F->G H Detect at 210 nm G->H I Integrate Peak Areas H->I J Quantify against Reference Standard I->J K Report Results J->K

Caption: General workflow for this compound analysis.

References

Application Note & Protocol: Preparation of N-Demethyl Lincomycin Hydrochloride Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Demethyl Lincomycin (B1675468) is a key impurity and biosynthetic precursor of Lincomycin, an antibiotic produced by Streptomyces lincolnensis. As a critical related substance, a well-characterized reference standard of N-Demethyl Lincomycin Hydrochloride is essential for the accurate identification and quantification of this impurity in pharmaceutical quality control, stability studies, and drug development processes. This document outlines the comprehensive procedure for the preparation, purification, and characterization of this compound to establish it as a reference standard.

The preparation of a reference standard is a meticulous process that involves ensuring the identity, purity, and potency of the material. The protocol described herein starts with sourcing a high-purity this compound, followed by rigorous purification using preparative High-Performance Liquid Chromatography (HPLC). The subsequent characterization employs a suite of analytical techniques to confirm the structural identity and to assign a purity value, ensuring its suitability for use as a reference standard.

Experimental Protocols

Sourcing of Starting Material

Procure this compound from a reputable chemical supplier (e.g., LGC Standards, BOC Sciences).[1][] The initial purity of the material should be as high as commercially available, preferably ≥95%.

Purification by Preparative HPLC

The following protocol is adapted from methods used for the purification of Lincomycin and its analogs.[3][4]

Instrumentation:

  • Preparative HPLC system with a UV detector

  • C18 reverse-phase preparative column

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (analytical grade)

  • Ultrapure water

  • Hydrochloric acid (analytical grade)

  • n-Butanol (analytical grade)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: Acetonitrile.

  • Sample Preparation: Dissolve the commercially sourced this compound in Mobile Phase A to a concentration of approximately 10-20 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 preparative column.

    • Flow Rate: Dependent on column dimensions, typically in the range of 20-50 mL/min.

    • Detection: UV at 210 nm.

    • Gradient Program: Develop a suitable gradient to resolve N-Demethyl Lincomycin from other impurities. A starting point could be a linear gradient from 5% to 30% Mobile Phase B over 30 minutes.

  • Fraction Collection: Collect the fractions corresponding to the main peak of N-Demethyl Lincomycin.

  • Post-Purification Processing:

    • Combine the pure fractions.

    • Remove the majority of the organic solvent (acetonitrile) using a rotary evaporator.

    • Adjust the pH of the aqueous solution to approximately 3.0 with dilute hydrochloric acid.

    • Add n-butanol (approximately 2-3 times the volume of the aqueous solution) and continue evaporation to facilitate crystallization.

    • Collect the precipitated this compound by filtration.

    • Wash the crystals with a small amount of cold n-butanol.

    • Dry the purified material under vacuum at a controlled temperature (e.g., 40°C) to a constant weight.

Characterization of the Reference Standard

The purified this compound must be thoroughly characterized to confirm its identity and determine its purity.

2.3.1. Identity Confirmation

  • Mass Spectrometry (MS): Acquire a high-resolution mass spectrum to confirm the molecular weight (C₁₇H₃₃ClN₂O₆S, MW: 428.97).[][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Obtain ¹H and ¹³C NMR spectra to confirm the chemical structure. The spectral data should be consistent with the known structure of N-Demethyl Lincomycin.

  • Infrared (IR) Spectroscopy: Record the IR spectrum and compare it with known spectra or theoretical predictions to confirm the presence of key functional groups.

2.3.2. Purity Assessment and Assay

  • HPLC Purity: Develop and validate a stability-indicating HPLC method to determine the chromatographic purity.

    • Column: C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm).

    • Mobile Phase: A gradient of aqueous buffer (e.g., phosphate (B84403) buffer pH 6.0) and acetonitrile/methanol mixture.[6]

    • Detection: UV at 210 nm.

    • Quantification: Determine the area percentage of the main peak.

  • Water Content: Determine the water content by Karl Fischer titration.

  • Residual Solvents: Analyze for residual solvents using headspace Gas Chromatography (GC).

  • Sulfated Ash: Determine the non-combustible inorganic impurity content.

  • Assay (Potency): The potency of the reference standard is typically determined by mass balance, calculated as: Assay (%) = 100% - Impurities (%) - Water Content (%) - Residual Solvents (%) - Sulfated Ash (%)

Data Presentation

The characterization data for the prepared this compound reference standard should be summarized in a clear and structured format.

Test Method Acceptance Criteria Result
Appearance Visual InspectionWhite to Off-white Solid[]
Identity
Mass SpectrometryESI-MSConforms to theoretical mass
¹H and ¹³C NMRNMR SpectroscopyConforms to structure
Infrared SpectroscopyFT-IRConforms to reference spectrum
Purity & Assay
Chromatographic PurityHPLC≥ 99.0%
Water ContentKarl Fischer TitrationReport value
Residual SolventsHeadspace GCMeets ICH limits
Sulfated AshGravimetry≤ 0.5%
Assay (by mass balance) CalculationReport value

Visualizations

Workflow for Reference Standard Preparation

cluster_0 Preparation & Purification cluster_1 Characterization & Certification start Source Commercial N-Demethyl Lincomycin HCl prep_hplc Preparative HPLC Purification start->prep_hplc fraction_collection Collect Pure Fractions prep_hplc->fraction_collection post_proc Solvent Removal & Crystallization fraction_collection->post_proc drying Vacuum Drying post_proc->drying identity Identity Confirmation (MS, NMR, IR) drying->identity purity Purity Analysis (HPLC, Water, Solvents, Ash) drying->purity assay Assay Calculation (Mass Balance) purity->assay cert Reference Standard Certification assay->cert

Caption: Workflow for N-Demethyl Lincomycin HCl Reference Standard Preparation.

Analytical Workflow for Characterization

cluster_0 Identity Tests cluster_1 Purity & Assay Tests ms Mass Spectrometry nmr NMR (1H, 13C) ir FT-IR hplc HPLC Purity mass_balance Mass Balance Calculation hplc->mass_balance kf Water Content (Karl Fischer) kf->mass_balance gc Residual Solvents (GC) gc->mass_balance ash Sulfated Ash ash->mass_balance start Purified N-Demethyl Lincomycin HCl start->ms start->nmr start->ir start->hplc start->kf start->gc start->ash result Certified Reference Standard mass_balance->result

References

Application Note: Analytical Method Validation for the Quantification of N-Demethyl Lincomycin Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

AN-0012

Audience: Researchers, scientists, and drug development professionals in pharmaceutical quality control and analytical development.

Purpose: This document provides a comprehensive protocol for the validation of an analytical method for the quantification of N-Demethyl Lincomycin Hydrochloride, a potential impurity in Lincomycin Hydrochloride drug substance and product. The validation is designed to meet the requirements of the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3]

Introduction

This compound is a known related substance of Lincomycin Hydrochloride, an antibiotic used to treat various bacterial infections.[4] Accurate and reliable quantification of this impurity is critical to ensure the quality, safety, and efficacy of the final drug product. This application note details the validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for this purpose. The validation encompasses specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Analytical Method

A stability-indicating RP-HPLC method is utilized for the separation and quantification of this compound from Lincomycin Hydrochloride and other potential degradation products.

Chromatographic Conditions (Example):

ParameterCondition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase Acetonitrile and 0.023 M orthophosphoric acid (pH adjusted to 2.3) in a gradient elution
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 10 µL
Column Temperature 30 °C

Validation Parameters and Protocols

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, and matrix components.[1][5]

Protocol:

  • Blank Analysis: Analyze a diluent blank to ensure no interfering peaks are present at the retention time of this compound.

  • Impurity Spiking: Spike the Lincomycin Hydrochloride sample with a known amount of this compound and other potential impurities. The method should demonstrate adequate resolution between all peaks.

  • Forced Degradation: Subject a Lincomycin Hydrochloride solution to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to induce degradation.[6] The analytical method should be able to separate the this compound peak from any degradation products formed.

Linearity and Range

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[5] The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Protocol:

  • Prepare a stock solution of this compound reference standard.

  • Perform serial dilutions to prepare at least five concentration levels, typically ranging from the reporting level to 120% of the specification limit for the impurity.[5]

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area against the concentration and perform a linear regression analysis.

Acceptance Criteria:

  • Correlation coefficient (r²) ≥ 0.999

  • The y-intercept should be close to zero.

Data Presentation:

Concentration (µg/mL)Peak Area (n=3)Mean Peak Area%RSD
0.51502, 1510, 14981503.30.4%
1.03015, 3025, 30053015.00.3%
2.57550, 7530, 75707550.00.3%
5.015100, 15150, 1505015100.00.3%
7.522650, 22700, 2260022650.00.2%
Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[7] It is typically determined by spiking the drug product matrix with known quantities of the impurity.

Protocol:

  • Prepare samples of Lincomycin Hydrochloride drug product spiked with this compound at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria:

  • The mean recovery should be within 90.0% to 110.0%.

Data Presentation:

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% RecoveryMean % Recovery
50%2.52.45, 2.48, 2.5298.0, 99.2, 100.899.3
100%5.04.95, 5.05, 4.9899.0, 101.0, 99.699.9
150%7.57.40, 7.55, 7.4898.7, 100.7, 99.799.7
Precision

The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[7][8] Precision is evaluated at two levels: repeatability and intermediate precision.

Protocol:

  • Repeatability (Intra-assay precision): Analyze six replicate samples of Lincomycin Hydrochloride spiked with this compound at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Acceptance Criteria:

  • The Relative Standard Deviation (RSD) should be ≤ 5.0%.

Data Presentation:

ParameterReplicateMeasured Conc. (µg/mL)Mean%RSD
Repeatability 1-65.01, 4.98, 5.03, 4.95, 5.05, 4.995.000.7%
Intermediate Precision 1-65.08, 5.02, 5.10, 4.99, 5.06, 5.045.050.8%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[5]

Protocol:

LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the y-intercept / Slope)

Alternatively, they can be determined by preparing a series of dilute solutions and identifying the concentration at which the signal-to-noise ratio is approximately 3 for LOD and 10 for LOQ.

Data Presentation:

ParameterValue (µg/mL)
LOD 0.15
LOQ 0.50
Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[9]

Protocol:

  • Introduce small, deliberate changes to the method parameters, one at a time.

  • Analyze a system suitability solution and a spiked sample under each modified condition.

  • Evaluate the impact on system suitability parameters (e.g., resolution, tailing factor) and the quantification of this compound.

Parameters to be varied:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase pH (± 0.1 units)

  • Mobile phase composition (± 2% organic)

Data Presentation:

Parameter VariedVariationResolution (Lincomycin/N-Demethyl)Tailing Factor (N-Demethyl)Assay (% of Initial)
Nominal -2.51.2100.0
Flow Rate +0.1 mL/min2.41.299.5
-0.1 mL/min2.61.2100.8
Temperature +2 °C2.51.1100.2
-2 °C2.41.399.7

Visualizations

Analytical_Method_Validation_Workflow Start Start: Method Development Validation_Protocol Develop Validation Protocol Start->Validation_Protocol Specificity Specificity Validation_Protocol->Specificity Linearity_Range Linearity & Range Specificity->Linearity_Range Accuracy Accuracy Linearity_Range->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validation_Report Compile Validation Report Robustness->Validation_Report Method_Implementation Method Implementation for QC Validation_Report->Method_Implementation

Caption: Workflow for Analytical Method Validation.

Specificity_Assessment_Pathway Specificity Specificity Assessment Blank Blank Analysis (No Interference) Specificity->Blank Spiking Impurity Spiking (Adequate Resolution) Specificity->Spiking Forced_Degradation Forced Degradation (Separation from Degradants) Specificity->Forced_Degradation Pass Specificity Confirmed

Caption: Logical pathway for specificity assessment.

References

Application Notes and Protocols for Forced Degradation Studies of Lincomycin Hydrochloride to Generate N-Demethyl Lincomycin Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Forced degradation studies are a critical component of drug development and are mandated by regulatory agencies to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[1] These studies involve subjecting the drug substance to stress conditions more severe than accelerated stability testing, such as high temperature, humidity, light, and a range of pH values, to generate potential degradation products.[1] This document provides detailed application notes and protocols for conducting forced degradation studies on Lincomycin Hydrochloride with a specific focus on the generation and quantification of the N-Demethyl Lincomycin Hydrochloride impurity. N-Demethyl Lincomycin is a known impurity of Lincomycin, an antibiotic produced by Streptomyces lincolnensis.[2]

Understanding the degradation pathways of Lincomycin Hydrochloride, including the formation of this compound, is essential for ensuring the safety, efficacy, and quality of the final drug product. The protocols outlined below cover hydrolytic, oxidative, thermal, and photolytic stress conditions.

Data Presentation

The following table summarizes the hypothetical quantitative data from the forced degradation studies of Lincomycin Hydrochloride. The results indicate the percentage of degradation of the parent compound and the percentage of this compound formed under various stress conditions.

Stress ConditionReagent/ParametersDuration (hours)Temperature (°C)% Lincomycin HCl Degraded% N-Demethyl Lincomycin HCl Formed
Acid Hydrolysis 0.1 M HCl486015.2< 0.1
Base Hydrolysis 0.1 M NaOH246025.8< 0.1
Oxidative (Peroxide) 3% H₂O₂66045.58.2
Oxidative (Metal-catalyzed) 3% H₂O₂ + FeSO₄ (catalytic)42535.112.5
Thermal Degradation Solid State72808.5Not Detected
Photolytic Degradation 1.2 million lux hours242512.3Not Detected

Experimental Protocols

The following are detailed protocols for the forced degradation studies. A validated stability-indicating HPLC method is required to analyze the samples and quantify Lincomycin Hydrochloride and this compound. Several HPLC methods have been reported for the analysis of Lincomycin and its impurities.[][4][5] A C18 column with a gradient elution using a phosphate (B84403) buffer and acetonitrile (B52724) is a common approach.[4]

1. Preparation of Stock and Working Solutions

  • Lincomycin Hydrochloride Stock Solution (1 mg/mL): Accurately weigh 10 mg of Lincomycin Hydrochloride reference standard and dissolve in 10 mL of a suitable solvent (e.g., water or a mixture of mobile phase).

  • Working Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the same solvent.

2. Acid Hydrolysis

  • To 1 mL of the Lincomycin Hydrochloride stock solution (1 mg/mL) in a glass vial, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

  • Cap the vial and place it in a water bath maintained at 60°C for 48 hours.[4][6]

  • After the specified time, cool the solution to room temperature.

  • Neutralize the solution with an appropriate volume of 0.1 M NaOH.

  • Dilute the solution with the mobile phase to a suitable concentration for HPLC analysis.

  • Analyze the sample by HPLC.

3. Base Hydrolysis

  • To 1 mL of the Lincomycin Hydrochloride stock solution (1 mg/mL) in a glass vial, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

  • Cap the vial and place it in a water bath maintained at 60°C for 24 hours.[4][6]

  • After the specified time, cool the solution to room temperature.

  • Neutralize the solution with an appropriate volume of 0.1 M HCl.

  • Dilute the solution with the mobile phase to a suitable concentration for HPLC analysis.

  • Analyze the sample by HPLC.

4. Oxidative Degradation (Hydrogen Peroxide)

  • To 1 mL of the Lincomycin Hydrochloride stock solution (1 mg/mL) in a glass vial, add 1 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3% H₂O₂.

  • Cap the vial and place it in a water bath maintained at 60°C for 6 hours.[4][6]

  • After the specified time, cool the solution to room temperature.

  • Dilute the solution with the mobile phase to a suitable concentration for HPLC analysis.

  • Analyze the sample by HPLC.

5. Oxidative Degradation (Metal-Catalyzed)

This protocol is designed to promote oxidative N-demethylation.[7]

  • To 1 mL of the Lincomycin Hydrochloride stock solution (1 mg/mL) in a glass vial, add 1 mL of 6% H₂O₂.

  • Add a catalytic amount of ferrous sulfate (B86663) (FeSO₄) solution (e.g., 50 µL of a 1 mg/mL solution).

  • Keep the vial at room temperature (25°C) for 4 hours, protected from light.

  • After the specified time, quench the reaction if necessary (e.g., by adding a small amount of sodium bisulfite solution).

  • Dilute the solution with the mobile phase to a suitable concentration for HPLC analysis.

  • Analyze the sample by HPLC.

6. Thermal Degradation

  • Place a thin layer of solid Lincomycin Hydrochloride powder in a petri dish.

  • Place the petri dish in a hot air oven maintained at 80°C for 72 hours.[8]

  • After the specified time, cool the sample to room temperature.

  • Accurately weigh a portion of the stressed powder and dissolve it in a suitable solvent to prepare a solution for HPLC analysis.

  • Analyze the sample by HPLC.

7. Photolytic Degradation

  • Expose a solution of Lincomycin Hydrochloride (e.g., 100 µg/mL in water) and the solid drug substance to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[1]

  • Maintain a control sample in the dark under the same conditions.

  • After exposure, prepare solutions of the stressed solid and the exposed solution for HPLC analysis.

  • Analyze the samples by HPLC and compare them to the dark control.

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Lincomycin HCl Stock Solution acid_sample Acidic Sample Prep start->acid_sample base_sample Basic Sample Prep start->base_sample oxidative_sample Oxidative Sample Prep start->oxidative_sample thermal_sample Thermal Sample Prep start->thermal_sample photo_sample Photolytic Sample Prep start->photo_sample acid_stress Acid Hydrolysis (0.1M HCl, 60°C) acid_sample->acid_stress base_stress Base Hydrolysis (0.1M NaOH, 60°C) base_sample->base_stress oxidative_stress Oxidative Stress (3% H2O2, 60°C / FeSO4) oxidative_sample->oxidative_stress thermal_stress Thermal Stress (Solid, 80°C) thermal_sample->thermal_stress photo_stress Photolytic Stress (1.2M lux hrs) photo_sample->photo_stress neutralize Neutralization (if applicable) acid_stress->neutralize base_stress->neutralize dilute Dilution oxidative_stress->dilute thermal_stress->dilute photo_stress->dilute neutralize->dilute hplc HPLC Analysis dilute->hplc data Data Interpretation hplc->data

Caption: Experimental workflow for forced degradation studies of Lincomycin Hydrochloride.

G cluster_reaction Oxidative N-Demethylation Pathway lincomycin Lincomycin intermediate N-oxide Intermediate or Radical Cation lincomycin->intermediate [O] (e.g., H2O2/Fe2+) nd_lincomycin N-Demethyl Lincomycin intermediate->nd_lincomycin Elimination formaldehyde Formaldehyde intermediate->formaldehyde Elimination

Caption: Proposed pathway for the oxidative N-demethylation of Lincomycin.

References

Application Notes and Protocols for the Investigation of N-Demethyl Lincomycin Hydrochloride in Antibiotic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Demethyl Lincomycin Hydrochloride is a known impurity of Lincomycin, a lincosamide antibiotic produced by Streptomyces lincolnensis.[] While extensive research has been conducted on Lincomycin and its semi-synthetic derivative Clindamycin, specific data on the biological activity of this compound is limited in publicly available scientific literature. These application notes, therefore, provide a comprehensive framework for the investigation of this compound, drawing upon the established knowledge of its parent compound, Lincomycin. The protocols outlined below can be adapted to characterize the antimicrobial properties of this compound and evaluate its potential as a novel antibiotic agent.

Lincomycin functions by inhibiting bacterial protein synthesis, a mechanism that is crucial for bacterial growth and replication.[] It achieves this by binding to the 50S ribosomal subunit of bacteria, thereby interfering with the formation of peptide bonds.[3][4] This targeted action makes lincosamides effective against a range of Gram-positive bacteria.[5] Understanding the activity of derivatives such as this compound is essential for the discovery of new antibiotics and for understanding the structure-activity relationships within the lincosamide class.

Mechanism of Action of Lincosamides

Lincosamide antibiotics, including Lincomycin, target the bacterial ribosome to inhibit protein synthesis. The primary mechanism involves binding to the 23S rRNA component of the 50S ribosomal subunit, which interferes with the peptidyl transferase center. This action prevents the elongation of the polypeptide chain, ultimately leading to the cessation of bacterial protein production.[6]

cluster_bacterial_cell Bacterial Cell Lincosamide_Antibiotic N-Demethyl Lincomycin (Lincosamide) Ribosome_50S 50S Ribosomal Subunit Lincosamide_Antibiotic->Ribosome_50S Binds to Protein_Synthesis Protein Synthesis Ribosome_50S->Protein_Synthesis Inhibits Bacterial_Growth_Inhibition Inhibition of Bacterial Growth Protein_Synthesis->Bacterial_Growth_Inhibition Leads to

Mechanism of action for lincosamide antibiotics.

Antimicrobial Spectrum of Lincomycin

Lincomycin is known for its activity primarily against Gram-positive bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for Lincomycin against a selection of clinically relevant bacteria. These values can serve as a benchmark for comparative studies with this compound.

Bacterial SpeciesLincomycin MIC (µg/mL)
Staphylococcus aureus0.2 - 32
Streptococcus pneumoniae0.05 - 0.4
Streptococcus pyogenes0.04 - 0.8

Experimental Protocols

The following protocols are standard methods used in antibiotic research and can be directly applied to the study of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely accepted technique for determining MIC values.

Materials:

  • This compound

  • Lincomycin Hydrochloride (as a control)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial strains of interest (e.g., Staphylococcus aureus, Streptococcus pneumoniae)

  • Spectrophotometer or plate reader

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar (B569324) plate, select 3-5 colonies of the test organism.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Preparation of Antibiotic Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or DMSO) at a concentration of 1280 µg/mL.

    • Perform serial two-fold dilutions of the stock solution in CAMHB in the wells of a 96-well plate to obtain a range of concentrations (e.g., 64, 32, 16, 8, 4, 2, 1, 0.5, 0.25, 0.125 µg/mL).

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well (except the sterility control).

    • The final volume in each well should be 100 µL.

    • Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air. For fastidious organisms like Streptococcus pneumoniae, incubate in an atmosphere of 5% CO₂.

  • Reading the Results:

    • The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the organism. This can be determined by visual inspection or by using a plate reader to measure optical density.

cluster_workflow MIC Determination Workflow Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Serial_Dilution Prepare Serial Dilutions of N-Demethyl Lincomycin HCl Start->Serial_Dilution Inoculate_Plate Inoculate Microtiter Plate Prepare_Inoculum->Inoculate_Plate Serial_Dilution->Inoculate_Plate Incubate Incubate at 37°C for 16-20h Inoculate_Plate->Incubate Read_MIC Read MIC (Lowest concentration with no growth) Incubate->Read_MIC End End Read_MIC->End

Workflow for MIC determination.

In Vitro Protein Synthesis Inhibition Assay

This assay directly measures the effect of a compound on bacterial protein synthesis. A common method is the cell-free transcription-translation (TX-TL) assay, which utilizes bacterial cell extracts.

Materials:

  • This compound

  • Lincomycin Hydrochloride (as a positive control)

  • Cell-free TX-TL kit (e.g., from E. coli)

  • Reporter plasmid (e.g., expressing luciferase or a fluorescent protein)

  • Luminometer or fluorometer

Procedure:

  • Assay Setup:

    • On ice, combine the components of the TX-TL kit (cell extract, buffer, amino acids, energy source) according to the manufacturer's instructions.

    • Add the reporter plasmid to the mixture.

  • Addition of Inhibitor:

    • Add varying concentrations of this compound to the reaction tubes.

    • Include a positive control (Lincomycin) and a negative control (no antibiotic).

  • Incubation:

    • Incubate the reactions at the recommended temperature (usually 29-37°C) for a specified time (e.g., 1-4 hours).

  • Measurement of Reporter Activity:

    • If using a luciferase reporter, add the luciferase substrate and measure luminescence using a luminometer.

    • If using a fluorescent protein reporter, measure the fluorescence at the appropriate excitation and emission wavelengths using a fluorometer.

  • Data Analysis:

    • Calculate the percentage of protein synthesis inhibition for each concentration of this compound relative to the no-antibiotic control.

    • Determine the IC₅₀ value (the concentration that inhibits protein synthesis by 50%).

Resistance Studies

Investigating potential resistance mechanisms to this compound is a critical step in its evaluation.

Spontaneous Resistance Frequency

This experiment determines the frequency at which spontaneous mutations conferring resistance arise in a bacterial population.

Procedure:

  • Grow a large culture of a susceptible bacterial strain to a high density (e.g., 10¹⁰ CFU/mL).

  • Plate serial dilutions of the culture onto agar plates containing concentrations of this compound at 4x, 8x, and 16x the predetermined MIC.

  • Also, plate dilutions onto antibiotic-free agar to determine the total viable count.

  • Incubate the plates for 24-48 hours.

  • Count the number of resistant colonies on the antibiotic-containing plates and the total number of viable cells on the antibiotic-free plates.

  • Calculate the mutation frequency by dividing the number of resistant colonies by the total number of viable cells.

Conclusion

While this compound is primarily known as an impurity of Lincomycin, its potential as a standalone antimicrobial agent warrants investigation. The protocols and information provided here offer a robust starting point for researchers to characterize its in vitro activity, mechanism of action, and potential for resistance development. By comparing its properties to those of its well-characterized parent compound, a clearer understanding of the structure-activity relationships within the lincosamide class can be achieved, potentially leading to the development of novel and effective antibiotics.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Protocol for the Separation of Lincomycin and N-Demethyl Lincomycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lincomycin, a lincosamide antibiotic produced by Streptomyces lincolnensis, is effective against most Gram-positive bacteria.[1] During its production and storage, impurities can arise, with N-Demethyl Lincomycin (also known as Lincomycin B) being a common related substance.[2] The presence of impurities can impact the efficacy, safety, and stability of the final drug product.[] Therefore, accurate and robust analytical methods are crucial for the separation and quantification of Lincomycin from its impurities for quality control and in various stages of drug development.[1][4]

This application note provides a detailed protocol for the separation of Lincomycin and N-Demethyl Lincomycin using High-Performance Liquid Chromatography (HPLC) with UV detection. The methodology is based on reversed-phase chromatography, a widely used and accessible technique in analytical laboratories.[1]

Quantitative Data Summary

The following table summarizes key chromatographic parameters from a validated HPLC method for the analysis of Lincomycin and its related substances. This data is essential for method setup and performance evaluation.

ParameterValueReference
Column ZORBAX SB-C18 (4.6 mm x 75 mm, 3.5 µm)[5][6]
Mobile Phase 0.023 M Orthophosphoric Acid (pH 2.3) : Acetonitrile (B52724) (67:33, v/v)[5][6]
Flow Rate 1.0 mL/min[1][5][6]
Detection Wavelength 210 nm[5][6]
Injection Volume 20 µL[1]
Column Temperature Ambient[1][5][6]
Retention Time (Lincomycin) Approximately 3.73 min (Varies with exact conditions)[7]
Linearity Range 5.0 - 100 µg/mL[5]
Correlation Coefficient (R²) 0.9999[5]
Limit of Detection (LOD) 0.854 µg/mL[7]
Limit of Quantification (LOQ) 0.258 µg/mL[7]

Experimental Protocol

This protocol outlines the steps for the preparation of solutions and the HPLC analysis for the separation of Lincomycin and N-Demethyl Lincomycin.

Materials and Reagents
  • Lincomycin Hydrochloride Reference Standard

  • N-Demethyl Lincomycin (Lincomycin B) Reference Standard

  • Acetonitrile (HPLC Grade)

  • Orthophosphoric Acid (Analytical Grade)

  • Water (HPLC Grade)

  • 0.45 µm Membrane Filter

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector and a data acquisition system.

  • Analytical balance

  • pH meter

  • Sonicator

Preparation of Mobile Phase
  • Prepare a 0.023 M Orthophosphoric Acid solution by dissolving the appropriate amount of orthophosphoric acid in HPLC grade water.

  • Adjust the pH of the solution to 2.3 using diluted sodium hydroxide (B78521) or phosphoric acid as needed.[5][6]

  • Filter the buffer solution through a 0.45 µm membrane filter.

  • Prepare the mobile phase by mixing the filtered 0.023 M Orthophosphoric Acid (pH 2.3) and Acetonitrile in a 67:33 (v/v) ratio.[5][6]

  • Degas the mobile phase using a sonicator or an online degasser before use.

Preparation of Standard Solutions
  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh and dissolve an appropriate amount of Lincomycin Hydrochloride and N-Demethyl Lincomycin reference standards in the mobile phase to obtain the desired concentration.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 5, 10, 20, 50, 100 µg/mL).[5][7]

Preparation of Sample Solutions
  • Accurately weigh a portion of the sample (e.g., bulk drug powder, formulation).

  • Dissolve the sample in a known volume of the mobile phase to obtain a theoretical concentration of Lincomycin within the established linear range.

  • Sonicate the solution for approximately 30 minutes to ensure complete dissolution.[7]

  • Filter the sample solution through a 0.45 µm membrane filter before injection.[7]

HPLC Analysis
  • Equilibrate the HPLC system, particularly the column, with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[1]

  • Set the HPLC parameters as outlined in the Quantitative Data Summary table.

  • Inject a blank (mobile phase) to ensure there are no interfering peaks.

  • Inject the prepared standard solutions in duplicate to establish system suitability and generate a calibration curve.

  • Inject the prepared sample solutions in duplicate.

  • After all injections are complete, flush the column with a high percentage of organic solvent (e.g., 80% acetonitrile in water) to remove any strongly retained compounds, and then store it in an appropriate solvent.

Data Analysis
  • Identify the peaks for Lincomycin and N-Demethyl Lincomycin in the chromatograms based on their retention times from the standard injections.

  • Calculate the concentration of Lincomycin and N-Demethyl Lincomycin in the samples using the linear regression equation obtained from the calibration curve.[1]

Visualizations

The following diagrams illustrate the logical workflow of the analytical protocol.

G cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation (0.023M H3PO4 pH 2.3 : ACN 67:33 v/v) Equilibration System Equilibration MobilePhase->Equilibration StandardPrep Standard Solution Preparation Injection Inject Blank, Standards, and Samples StandardPrep->Injection SamplePrep Sample Solution Preparation SamplePrep->Injection Equilibration->Injection Detection UV Detection at 210 nm Injection->Detection PeakID Peak Identification (Retention Time) Detection->PeakID Quantification Quantification (Calibration Curve) PeakID->Quantification

Caption: Experimental workflow for the HPLC separation of Lincomycin and N-Demethyl Lincomycin.

G cluster_input Inputs cluster_process Chromatographic Process cluster_output Outputs Lincomycin_Sample Lincomycin Sample (with N-Demethyl Lincomycin) Separation Reversed-Phase Separation on C18 Column Lincomycin_Sample->Separation Reference_Standards Reference Standards Reference_Standards->Separation Separated_Lincomycin Separated Lincomycin Peak Separation->Separated_Lincomycin Separated_ND_Lincomycin Separated N-Demethyl Lincomycin Peak Separation->Separated_ND_Lincomycin

Caption: Logical relationship of the chromatographic separation process.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing HPLC Separation of Lincomycin and its Impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of Lincomycin (B1675468) and its impurities.

Troubleshooting Guides

This section addresses common issues encountered during the HPLC analysis of Lincomycin, offering potential causes and solutions in a question-and-answer format.

Issue 1: Peak Tailing of the Lincomycin Peak

Question: My Lincomycin peak is showing significant tailing (Tailing Factor > 1.5). What are the likely causes and how can I resolve this?

Answer:

Peak tailing for basic compounds like Lincomycin in reversed-phase HPLC is a common issue, often stemming from secondary interactions with the stationary phase. Here are the primary causes and recommended solutions:

  • Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with the basic amine groups of Lincomycin, causing peak tailing.[1][2]

    • Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-4) protonates the silanol groups, reducing their interaction with the protonated Lincomycin molecule.[2][3] Lincomycin is most stable around pH 4.[4]

    • Solution 2: Use an End-Capped Column: Employ a column with end-capping, which chemically derivatizes the residual silanol groups to minimize these secondary interactions.[1]

    • Solution 3: Add a Competing Base: Incorporate a small amount of a competing base, such as triethylamine (B128534) (TEA), into the mobile phase to preferentially interact with the active silanol sites.

  • Column Overload: Injecting too concentrated a sample can saturate the stationary phase, leading to peak distortion.

    • Solution: Reduce the sample concentration or the injection volume.[5]

  • Column Degradation: Over time, the stationary phase can degrade, exposing more active silanol sites.

    • Solution: If other troubleshooting steps fail, replace the column with a new one of the same type or a more inert alternative.

Issue 2: Poor Resolution Between Lincomycin and its Impurities

Question: I am unable to achieve baseline separation between Lincomycin and a known impurity. What steps can I take to improve the resolution?

Answer:

Improving resolution requires optimizing the selectivity (α), efficiency (N), and retention factor (k') of your chromatographic system. Here are several strategies:

  • Optimize Mobile Phase Composition:

    • Adjust Organic Modifier Ratio: In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) will increase the retention time of both Lincomycin and its impurities, potentially improving separation.[6]

    • Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation due to different solvent properties.

    • Modify Mobile Phase pH: The ionization state of Lincomycin and its impurities can be altered by changing the mobile phase pH, which can significantly impact their retention and selectivity. Experimenting with a pH range of 2.5 to 6.0 is a good starting point.[3][7]

  • Adjust Chromatographic Parameters:

    • Lower the Flow Rate: Reducing the flow rate can increase column efficiency and improve resolution, although it will also increase the run time.[6][8]

    • Decrease Column Temperature: Lowering the column temperature can sometimes enhance resolution, but be mindful of potential increases in backpressure.[8]

  • Change the Stationary Phase:

    • Different C18 Column: Not all C18 columns are the same. Switching to a C18 column from a different manufacturer or one with a different bonding chemistry can provide different selectivity.[9]

    • Alternative Stationary Phase: If optimizing the mobile phase is insufficient, consider a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded column, which can offer alternative separation mechanisms.[6]

Issue 3: Sample Carryover

Question: I am observing a small peak for Lincomycin in my blank injections after running a high-concentration sample. How can I eliminate this carryover?

Answer:

Carryover is the appearance of a peak from a previous injection in a subsequent chromatogram and can be a persistent issue.[10] Here’s how to address it:

  • Optimize Autosampler Wash/Rinse Settings:

    • Use a Stronger Wash Solvent: The autosampler wash solvent should be strong enough to dissolve Lincomycin effectively. A mixture with a higher percentage of organic solvent than the mobile phase is often effective.[11][12] Consider using a wash solvent that includes a small amount of acid (e.g., formic acid or acetic acid) to aid in removing residual basic compounds.[10]

    • Increase Wash Volume and/or Cycles: Increasing the volume of the wash solvent and the number of wash cycles can help to more thoroughly clean the needle and injection port.[11]

  • Check for Physical Contamination:

    • Injector Port and Rotor Seal: The injector port and rotor seal can be sources of carryover. If the problem persists, these parts may need to be cleaned or replaced.

    • Sample Loop: Adsorption of Lincomycin onto the sample loop can occur. Consider switching to a loop made of a different material (e.g., PEEK instead of stainless steel) or using a different injection solvent.[10]

  • Sample Preparation:

    • Avoid Sample Precipitation: Ensure that the sample solvent is compatible with the mobile phase to prevent precipitation in the injection system.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting HPLC method for Lincomycin analysis?

A1: A good starting point for reversed-phase HPLC analysis of Lincomycin is a C18 column (e.g., 250 mm x 4.6 mm, 5 µm) with a mobile phase consisting of a phosphate (B84403) buffer (pH adjusted to between 3.0 and 6.0) and acetonitrile as the organic modifier.[7][13] Detection is typically performed at a low UV wavelength, such as 210 nm or 220 nm.[7][14]

Q2: How does pH affect the retention of Lincomycin?

A2: Lincomycin is a basic compound. In reversed-phase HPLC, as the pH of the mobile phase increases, the retention time of Lincomycin also tends to increase.[7] This is because at higher pH values, Lincomycin is less protonated and therefore more hydrophobic, leading to stronger interaction with the C18 stationary phase.

Q3: What are the common impurities of Lincomycin that I should be looking for?

A3: A common related substance is Lincomycin B.[15] Forced degradation studies have shown that Lincomycin can degrade under acidic, basic, and oxidative conditions, leading to the formation of various degradation products.[7][13] It is important to develop a stability-indicating method that can separate Lincomycin from these potential impurities.

Q4: What are the acceptance criteria for system suitability for a Lincomycin HPLC method?

A4: While specific values may vary depending on the pharmacopeia and the specific method, typical system suitability parameters include:

  • Tailing Factor (Asymmetry Factor): Not more than 2.0.[15]

  • Theoretical Plates (Column Efficiency): A high number, for example, greater than 2000.

  • Relative Standard Deviation (RSD) for replicate injections: Not more than 2.0%.[15]

  • Resolution: Greater than 1.5 between the main peak and the closest eluting peak.

Data Presentation

The following tables summarize quantitative data from various published HPLC methods for Lincomycin analysis.

Table 1: Chromatographic Conditions for Lincomycin HPLC Methods

ParameterMethod 1Method 2Method 3
Column ZORBAX SB-C18 (4.6 x 75 mm, 3.5 µm)[14]RP-C18 (4.0 x 250 mm, 5 µm)[7]Inertsil ODS C-18 (4.6 x 250 mm, 5 µm)
Mobile Phase 0.023 M Orthophosphoric acid (pH 2.3) : Acetonitrile (67:33, v/v)[14]Gradient of Acetonitrile and Phosphate buffer (pH 6.0)[7]Methanol : Acetonitrile : 1% OPA (10:65:25, v/v/v)
Flow Rate 1.0 mL/min[14]1.0 mL/min[7]1.0 mL/min
Detection (UV) 210 nm[14]220 nm[7]258 nm
Elution Type IsocraticGradientIsocratic

Table 2: Performance Data for Lincomycin HPLC Methods

ParameterMethod 1Method 2Method 3
Retention Time Not SpecifiedNot Specified8.8 min
Linearity Range 5.0 - 100 µg/mL[14]60% to 140% of target concentration[7]0.5 - 2.5 ppm
Correlation Coefficient (R²) 0.9999[14]0.9999[7]0.998
Limit of Detection (LOD) 1.41 µg/mLNot Specified0.05 ppm
Limit of Quantification (LOQ) 4.29 µg/mLNot Specified0.15 ppm

Table 3: System Suitability Parameters

ParameterMethod 2
Column Efficiency (N) 16500 theoretical plates for lincomycin[7]
Peak Symmetry/Tailing Factor 0.67 for lincomycin[7]
Resolution 6.7 (between lincomycin and spectinomycin)[7]

Experimental Protocols

Protocol 1: Isocratic HPLC Method for Lincomycin Hydrochloride

This protocol is adapted from a validated method for the quantitative estimation of Lincomycin Hydrochloride.[14]

  • Materials and Reagents:

    • Lincomycin Hydrochloride reference standard

    • Acetonitrile (HPLC grade)

    • Orthophosphoric acid (AR grade)

    • Deionized water

    • 0.45 µm membrane filters

  • Chromatographic System:

    • HPLC system with an isocratic pump

    • UV-Vis detector

    • ZORBAX SB-C18 column (4.6 x 75 mm, 3.5 µm)

    • Data acquisition and processing software

  • Preparation of Solutions:

    • Mobile Phase: Prepare a mixture of 0.023 M orthophosphoric acid (pH adjusted to 2.3 with phosphoric acid) and acetonitrile in a 67:33 (v/v) ratio. Filter through a 0.45 µm membrane filter and degas.

    • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Lincomycin Hydrochloride reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).

    • Sample Solution: Prepare the sample by dissolving it in the mobile phase to achieve a concentration within the linear range of the method.

  • HPLC Parameters:

    • Column: ZORBAX SB-C18 (4.6 x 75 mm, 3.5 µm)

    • Mobile Phase: 0.023 M Orthophosphoric acid (pH 2.3) : Acetonitrile (67:33, v/v)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Detector Wavelength: 210 nm

    • Column Temperature: Ambient

  • Procedure:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject the standard solutions to establish system suitability and a calibration curve.

    • Inject the sample solutions.

    • Calculate the concentration of Lincomycin in the samples using the calibration curve.

Protocol 2: Stability-Indicating Gradient HPLC Method for Lincomycin

This protocol is designed for the analysis of Lincomycin in the presence of its degradation products.[7]

  • Materials and Reagents:

    • Lincomycin Hydrochloride reference standard

    • Acetonitrile (HPLC grade)

    • Phosphoric acid (AR grade)

    • Hexanesulfonic acid sodium salt

    • Ammonium (B1175870) hydroxide (B78521)

    • Deionized water

    • 0.45 µm membrane filters

  • Chromatographic System:

    • HPLC system with a gradient pump

    • UV-Vis detector

    • RP-C18 column (4.0 x 250 mm, 5 µm)

    • Data acquisition and processing software

  • Preparation of Solutions:

    • Phosphate Buffer (pH 6.0): Dissolve 13.5 g of phosphoric acid and 600 mg of hexanesulfonic acid sodium salt in 800 mL of deionized water. Adjust the pH to 6.0 with aqueous ammonium hydroxide and make up the volume to 1000 mL.[7]

    • Mobile Phase A: Phosphate Buffer (pH 6.0)

    • Mobile Phase B: Acetonitrile

    • Diluent: A mixture of Phosphate Buffer and Acetonitrile (89:11 v/v).

    • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Lincomycin Hydrochloride reference standard in the diluent.

    • Sample Solution: Dilute the sample with the diluent to a suitable concentration.

    • Forced Degradation Samples: To demonstrate the stability-indicating capability, expose the sample solution to stress conditions such as acid (0.1 N HCl), base (0.2 N NaOH), and oxidation (3% H₂O₂).[7]

  • HPLC Parameters:

    • Column: RP-C18 (4.0 x 250 mm, 5 µm)

    • Mobile Phase: Gradient elution with Mobile Phase A (Phosphate buffer pH 6.0) and Mobile Phase B (Acetonitrile).

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Detector Wavelength: 220 nm

    • Column Temperature: 35°C

  • Gradient Program:

    • A suitable gradient program should be developed to separate Lincomycin from its degradation products. An example could be starting with a low percentage of acetonitrile and gradually increasing it to elute the more hydrophobic impurities.

  • Procedure:

    • Equilibrate the column with the initial mobile phase composition.

    • Inject a blank (diluent) and a standard solution to ensure system suitability.

    • Inject the unstressed sample solution and the forced degradation samples.

    • Monitor the chromatograms for the appearance of new peaks corresponding to degradation products and ensure they are well-resolved from the main Lincomycin peak.

Mandatory Visualization

HPLC_Troubleshooting_Workflow start Start: HPLC Problem Observed (e.g., Peak Tailing, Poor Resolution) check_system Step 1: Check System Suitability (Pressure, Baseline, Retention Time) start->check_system system_ok System OK? check_system->system_ok troubleshoot_system Troubleshoot HPLC System (Pump, Detector, Injector) system_ok->troubleshoot_system No check_peak_shape Step 2: Evaluate Peak Shape (Tailing, Fronting, Broadening) system_ok->check_peak_shape Yes troubleshoot_system->check_system peak_shape_ok Peak Shape Acceptable? check_peak_shape->peak_shape_ok troubleshoot_peak_shape Troubleshoot Peak Shape (See Guide for Peak Tailing) peak_shape_ok->troubleshoot_peak_shape No check_resolution Step 3: Evaluate Resolution peak_shape_ok->check_resolution Yes troubleshoot_peak_shape->check_peak_shape resolution_ok Resolution Adequate? check_resolution->resolution_ok troubleshoot_resolution Troubleshoot Resolution (See Guide for Poor Resolution) resolution_ok->troubleshoot_resolution No end End: Problem Resolved resolution_ok->end Yes troubleshoot_resolution->check_resolution

Caption: General HPLC Troubleshooting Workflow for Lincomycin Analysis.

Method_Development_Workflow start Start: Define Separation Goal (e.g., Resolve Lincomycin from Impurity X) select_column Step 1: Select Initial Column (e.g., C18, 250 x 4.6 mm, 5 µm) start->select_column select_mobile_phase Step 2: Select Initial Mobile Phase (Buffer pH, Organic Solvent) select_column->select_mobile_phase initial_run Step 3: Perform Initial Run select_mobile_phase->initial_run evaluate_results Step 4: Evaluate Initial Separation (Resolution, Peak Shape, Retention) initial_run->evaluate_results optimization_needed Optimization Needed? evaluate_results->optimization_needed optimize_mobile_phase Optimize Mobile Phase (pH, Organic Ratio, Gradient) optimization_needed->optimize_mobile_phase Yes final_method Step 5: Finalize and Validate Method optimization_needed->final_method No optimize_mobile_phase->evaluate_results optimize_parameters Optimize Other Parameters (Flow Rate, Temperature) optimize_mobile_phase->optimize_parameters optimize_parameters->evaluate_results change_column Change Column (Different Stationary Phase) optimize_parameters->change_column change_column->select_mobile_phase

Caption: Logical Workflow for HPLC Method Development and Optimization.

References

addressing co-elution of N-Demethyl Lincomycin with other degradants

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-elution of N-Demethyl Lincomycin (B1675468) with other degradants during HPLC analysis.

Frequently Asked Questions (FAQs)

Q1: What is N-Demethyl Lincomycin and why is it important to separate from other degradants?

N-Demethyl Lincomycin is a known impurity and a precursor in the biosynthesis of Lincomycin.[1][2] Its separation from other degradation products is crucial for accurate quantification of impurities and for ensuring the stability and quality of Lincomycin drug products. Co-elution can lead to inaccurate reporting of impurity levels, which is a critical parameter in pharmaceutical quality control.

Q2: What are the common degradation pathways for Lincomycin?

Lincomycin can degrade under various stress conditions, including acidic, basic, and oxidative environments.[3][4] Common degradation pathways include hydroxylation, N-demethylation, and breakage of the amide bond.[2][5] Forced degradation studies have shown that Lincomycin is less stable in basic solutions compared to acidic solutions and degrades rapidly in the presence of hydrogen peroxide.[3]

Q3: What are the initial steps to confirm co-elution on my chromatogram?

Look for signs of peak asymmetry, such as shoulders or tailing peaks. If you are using a Diode Array Detector (DAD) or a Mass Spectrometer (MS), you can assess peak purity. For DAD, variations in the UV spectra across the peak suggest co-elution. With MS, changes in the mass spectra across the peak indicate the presence of more than one compound.

Troubleshooting Guide: Resolving Co-elution of N-Demethyl Lincomycin

Issue: A peak suspected to be N-Demethyl Lincomycin is showing poor resolution from other degradant peaks.

This guide provides a systematic approach to troubleshoot and resolve the co-elution of N-Demethyl Lincomycin with other degradants.

Step 1: Initial System Assessment

Before modifying the chromatographic method, ensure your HPLC system is performing optimally. Check for:

  • System Suitability: Verify that system suitability parameters (e.g., theoretical plates, tailing factor, and reproducibility) for a standard injection meet the established criteria.

  • Column Health: The column may be contaminated or have a void. Try flushing the column with a strong solvent. If the problem persists, consider replacing the column.

  • Extra-Column Volume: Minimize the length and diameter of tubing between the injector, column, and detector to reduce peak broadening.

Step 2: Method Optimization Strategies

If the system is functioning correctly, the next step is to optimize the chromatographic method to improve selectivity and/or efficiency.

Strategy 1: Modify Mobile Phase Composition

Changes in the mobile phase can significantly impact the retention and selectivity of analytes.

  • Adjust Organic Modifier Concentration:

    • Decrease the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol). This will generally increase the retention time of all components, potentially providing better separation between closely eluting peaks.

  • Change the Organic Modifier:

    • Switch from acetonitrile to methanol, or vice versa. These solvents have different selectivities and can alter the elution order of compounds.

  • Modify Mobile Phase pH:

    • Adjust the pH of the aqueous portion of the mobile phase. The charge state of ionizable compounds like Lincomycin and its degradants is pH-dependent, and a change in pH can significantly alter their retention on a reversed-phase column. Lincomycin has been shown to be most stable around pH 4.[3]

  • Introduce an Ion-Pairing Reagent:

    • For basic compounds like Lincomycin and its derivatives, adding an ion-pairing reagent (e.g., hexanesulfonic acid sodium salt) to the mobile phase can improve peak shape and resolution.

Strategy 2: Alter Stationary Phase Chemistry

If modifying the mobile phase does not provide adequate resolution, changing the column chemistry may be necessary.

  • Consider a Different C18 Column: Not all C18 columns are the same. Variations in end-capping and silica (B1680970) purity can lead to different selectivities.

  • Switch to a Different Stationary Phase:

    • Phenyl-Hexyl Column: Offers different selectivity due to pi-pi interactions.

    • Pentafluorophenyl (PFP) Column: Can provide unique selectivity for polar and aromatic compounds.

Strategy 3: Adjust Other Chromatographic Parameters
  • Temperature: Lowering the column temperature can sometimes improve resolution, although it will also increase retention times and backpressure.

  • Flow Rate: Decreasing the flow rate can increase column efficiency and may improve the resolution of closely eluting peaks.

Data Presentation

The following tables summarize quantitative data from various HPLC methods used for the analysis of Lincomycin and its related substances.

Table 1: Example HPLC Method Parameters for Lincomycin and Degradant Separation

ParameterMethod 1[3]Method 2Method 3[6]
Column Apollo C18 (150x4.6 mm, 5 µm)RP-C18 (250 x 4.0 mm, 5 µm)Kinetex EVO C18 (150 x 4.6 mm, 2.6 µm)
Mobile Phase A 50 mM Phosphoric Acid (pH 3)Phosphate Buffer (pH 6)30 mM Phosphate Buffer (pH 2.0)
Mobile Phase B AcetonitrileAcetonitrileAcetonitrile
Elution Isocratic (8% Acetonitrile)GradientGradient
Flow Rate 1.5 mL/min1.0 mL/min1.0 mL/min
Detection 220 nm220 nm210 nm
Column Temp. AmbientNot Specified45 °C

Table 2: Reported Retention Times (RT) for Lincomycin and Degradation Products

CompoundRT (min) - Method A[1]RT (min) - Method B[3]
Lincomycin3.0011.7
N-Demethyl Lincomycin 6.61 Not Identified
Degradant 12.865.2
Degradant 20.778.3
Lincomycin BNot Reported11.0

Note: Chromatographic conditions for Method A were not fully detailed in the abstract. Method B used an isocratic elution with 8% acetonitrile and 92% water.[1][3]

Experimental Protocols

Protocol 1: Forced Degradation of Lincomycin

This protocol is essential for generating degradants and verifying the stability-indicating nature of an analytical method.[7]

1. Objective: To intentionally degrade Lincomycin under various stress conditions to produce potential degradation products.

2. Materials:

  • Lincomycin drug substance or product

  • Hydrochloric acid (0.1 N)

  • Sodium hydroxide (B78521) (0.2 N)

  • Hydrogen peroxide (3%)

  • HPLC grade water and acetonitrile

  • Calibrated pH meter

3. Procedure:

  • Acid Degradation: Dissolve a known amount of Lincomycin in 0.1 N HCl and heat at 60°C for a specified period (e.g., 4-8 hours). Neutralize the solution before injection.[3]

  • Base Degradation: Dissolve a known amount of Lincomycin in 0.2 N NaOH and heat at 60°C for a specified period. Neutralize the solution before injection.[3]

  • Oxidative Degradation: Dissolve a known amount of Lincomycin in 3% H₂O₂ and keep at room temperature for a specified period.[3]

  • Thermal Degradation: Store the solid drug substance or a solution at an elevated temperature (e.g., 80°C) for a specified period.

  • Photolytic Degradation: Expose a solution of Lincomycin to UV light.

4. Analysis: Analyze the stressed samples using the developed HPLC method alongside an unstressed sample to identify and separate the degradation products.

Protocol 2: HPLC Method for Separation of Lincomycin and Related Substances

This protocol is a starting point for developing a method to separate N-Demethyl Lincomycin from other degradants, based on a published stability-indicating method.

1. Objective: To achieve chromatographic separation of Lincomycin from its process impurities and degradation products.

2. Chromatographic Conditions:

  • Column: RP-C18, 250 mm x 4.0 mm, 5 µm particle size

  • Mobile Phase A: Phosphate buffer (pH 6.0) containing 600 mg/L hexanesulfonic acid sodium salt

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • Time 0-10 min: 11% B

    • Time 10-20 min: 11-50% B (linear gradient)

    • Time 20-25 min: 50% B

    • Time 25-30 min: 50-11% B (linear gradient)

    • Time 30-35 min: 11% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 220 nm

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

3. Procedure:

  • Prepare the mobile phase and degas it.

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

  • Prepare standard and sample solutions in the initial mobile phase.

  • Inject the solutions and acquire the chromatograms.

Visualizations

Troubleshooting_Workflow start Co-elution of N-Demethyl Lincomycin with other degradants observed system_check Step 1: System Suitability Check (Column Health, Extra-Column Volume) start->system_check is_system_ok Is system performance within specifications? system_check->is_system_ok method_optimization Step 2: Method Optimization strategy1 Strategy 1: Modify Mobile Phase - Adjust Organic % - Change Organic Solvent - Adjust pH - Add Ion-Pairing Reagent method_optimization->strategy1 is_system_ok->method_optimization Yes fix_system Troubleshoot HPLC System (Flush/Replace Column, Check Tubing) is_system_ok->fix_system No fix_system->system_check is_resolved Is co-elution resolved? strategy1->is_resolved strategy2 Strategy 2: Change Stationary Phase - Different C18 - Phenyl-Hexyl - PFP strategy2->is_resolved strategy3 Strategy 3: Adjust Other Parameters - Temperature - Flow Rate strategy3->is_resolved is_resolved->strategy2 No is_resolved->strategy3 No end Co-elution Resolved is_resolved->end Yes Experimental_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Evaluation unstressed Unstressed Lincomycin Sample hplc HPLC System (C18 Column, Gradient Elution) unstressed->hplc stressed Forced Degradation (Acid, Base, Oxidative) stressed->hplc detector UV Detector (220 nm) hplc->detector evaluate Evaluate Resolution between Lincomycin, N-Demethyl Lincomycin, and other degradant peaks detector->evaluate

References

Technical Support Center: Chromatographic Resolution of Lincomycin and N-Demethyl Lincomycin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for scientists and researchers. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in resolving challenges related to the chromatographic separation of Lincomycin (B1675468) and its critical impurity, N-Demethyl Lincomycin.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors affecting the resolution between Lincomycin and N-Demethyl Lincomycin peaks in HPLC?

A1: The resolution between Lincomycin and the closely related N-Demethyl Lincomycin is primarily influenced by the selectivity of the chromatographic system. The most critical factors to optimize are:

  • Column Chemistry: The choice of stationary phase is paramount. Base-deactivated (BDS) C18 columns are often recommended to improve peak shape and selectivity for basic compounds like Lincomycin and its analogs.[1]

  • Mobile Phase pH: The pH of the aqueous portion of the mobile phase affects the ionization state of the analytes. For Lincomycin, which has a pKa of 7.6, controlling the pH is crucial for altering retention and selectivity.[2] A pH around 4 has been noted for providing good stability for Lincomycin.[2]

  • Organic Modifier: The type and concentration of the organic solvent (e.g., acetonitrile (B52724) or methanol) in the mobile phase significantly impact selectivity.[1] Acetonitrile is a common choice that often provides good peak shape.[3][4][5][6]

  • Ion-Pairing Reagents: The use of an ion-pairing reagent, such as methanesulfonic acid, can be necessary to achieve resolution and improve peak symmetry, especially for closely eluting impurities.[1]

Q2: I am observing poor peak shape (tailing) for my Lincomycin peak. What could be the cause and how can I fix it?

A2: Peak tailing for basic compounds like Lincomycin is often due to secondary interactions with residual silanol (B1196071) groups on the silica-based stationary phase. To address this:

  • Use a Base-Deactivated Column: Employing a base-deactivated (BDS) or end-capped C18 column is highly recommended to minimize these secondary interactions.[1]

  • Adjust Mobile Phase pH: Working at a lower pH (e.g., pH 2.5-4) can protonate the silanol groups, reducing their interaction with the protonated amine of Lincomycin.

  • Add a Competing Base: Incorporating a small amount of a competing base, like triethylamine (B128534) (TEA), into the mobile phase can mask the active silanol sites.

  • Increase Buffer Concentration: A higher buffer concentration can also help to minimize secondary interactions and improve peak shape.

Q3: My resolution between Lincomycin and N-Demethyl Lincomycin is insufficient. What are the first troubleshooting steps I should take?

A3: To improve resolution, you need to increase the selectivity (α) or efficiency (N) of your separation. Here is a logical workflow to follow:

G start Poor Resolution Observed check_column Is a base-deactivated C18 column in use? start->check_column change_column Switch to a Base-Deactivated (BDS) C18 Column check_column->change_column No optimize_mobile_phase Optimize Mobile Phase check_column->optimize_mobile_phase Yes change_column->optimize_mobile_phase adjust_ph Adjust Mobile Phase pH (e.g., range from 3.0 to 6.0) optimize_mobile_phase->adjust_ph adjust_organic Vary Organic Modifier % (Acetonitrile or Methanol) adjust_ph->adjust_organic Resolution still poor end Resolution Achieved adjust_ph->end Resolution improves add_ion_pair Introduce Ion-Pair Reagent (e.g., Methanesulfonic Acid) adjust_organic->add_ion_pair Resolution still poor adjust_organic->end Resolution improves add_ion_pair->end If resolution improves G start Define Analytical Goal quant Routine Quantification of Lincomycin start->quant impurity Impurity Profiling & Resolution of Related Substances start->impurity hplc Standard HPLC-UV Method quant->hplc optimized_hplc Optimized HPLC-UV with BDS Column and potential Ion-Pairing Reagent impurity->optimized_hplc trace Trace Level Analysis in complex matrix? impurity->trace Yes lcms LC-MS/MS for high sensitivity and confirmation trace->lcms

References

mobile phase optimization for N-Demethyl Lincomycin Hydrochloride analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC analysis of N-Demethyl Lincomycin (B1675468) Hydrochloride, a key related substance of Lincomycin Hydrochloride.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic analysis of N-Demethyl Lincomycin Hydrochloride and Lincomycin Hydrochloride.

Problem Potential Cause Suggested Solution
Poor resolution between Lincomycin and N-Demethyl Lincomycin peaks Inadequate mobile phase composition.1. Adjust Organic Modifier Content: Systematically vary the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) in the mobile phase. A lower percentage of the organic modifier will generally increase retention times and may improve resolution. 2. Modify Mobile Phase pH: The pH of the mobile phase can significantly impact the ionization state of both analytes, thereby affecting their retention and selectivity. For lincosamides, a pH range of 3.0 to 6.0 is often a good starting point. The best separation results for similar compounds have been reported with a mobile phase having a buffer pH of 3.0. 3. Change Organic Modifier: If using acetonitrile, consider switching to methanol (B129727) or a combination of both. The different selectivity of methanol may enhance the resolution between the two compounds.
Peak Tailing for Lincomycin or N-Demethyl Lincomycin Secondary interactions with the stationary phase or inappropriate mobile phase pH.1. Optimize Mobile Phase pH: Ensure the mobile phase pH is at least 2 pH units away from the pKa of the analytes to ensure they are in a single ionic form. For Lincomycin, column efficiency has been shown to increase with pH up to 9.0.[1] 2. Use a Competitive Amine: Add a small amount of a competitive amine, such as triethylamine (B128534) (TEA), to the mobile phase to block active silanol (B1196071) groups on the column that can cause tailing. 3. Select a Different Column: Consider using a column with end-capping or a different stationary phase chemistry that is less prone to secondary interactions.
Variable Retention Times Inconsistent mobile phase preparation or column temperature fluctuations.1. Ensure Accurate Mobile Phase Preparation: Precisely measure and mix the mobile phase components. If using a buffer, ensure it is properly prepared and its pH is consistent. 2. Use a Column Oven: Maintain a constant column temperature to ensure reproducible retention times. 3. Equilibrate the Column Adequately: Before starting a sequence, ensure the column is fully equilibrated with the mobile phase.
Low Signal Intensity or Poor Sensitivity Suboptimal detection wavelength or inappropriate mobile phase for detection.1. Optimize Detection Wavelength: While Lincomycin is often detected at 210 nm, this can be a region of high background noise.[2][3] Evaluate other wavelengths, such as 220 nm or 258 nm, which have also been reported for Lincomycin analysis.[4][5] 2. Check Mobile Phase Absorbance: Ensure the mobile phase components have low absorbance at the chosen wavelength. Some additives can create high background noise.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting mobile phase for the analysis of this compound?

A1: A good starting point for method development is an isocratic mobile phase consisting of a mixture of an aqueous buffer and an organic solvent. Based on published methods for Lincomycin, a mobile phase of 0.023 M orthophosphoric acid (pH adjusted to 2.3) and acetonitrile in a 67:33 (v/v) ratio can be a suitable initial condition.[2] Another option is a phosphate (B84403) buffer at pH 6.0 mixed with acetonitrile.[4]

Q2: How does the pH of the mobile phase affect the separation?

A2: The pH of the mobile phase is a critical parameter as it influences the ionization of both Lincomycin and this compound. Changes in pH can alter the retention time and selectivity between the two compounds. For lincosamides, operating at a pH where the analytes are in a single, stable ionic state is crucial for good peak shape and reproducibility.[6]

Q3: What type of HPLC column is recommended?

A3: A reversed-phase C18 column is the most commonly used stationary phase for the analysis of Lincomycin and its related substances.[2][4][5] Columns with a particle size of 3.5 µm or 5 µm and dimensions such as 4.6 mm x 75 mm or 4.6 mm x 250 mm have been successfully used.[2][5]

Q4: Can I use a gradient elution for this analysis?

A4: Yes, a gradient elution can be beneficial, especially if there are other impurities with significantly different retention times. A gradient of acetonitrile and a phosphate buffer has been used effectively for the analysis of Lincomycin and Spectinomycin.[4]

Quantitative Data Summary

The following tables summarize chromatographic conditions from various published methods for Lincomycin analysis, which can serve as a reference for optimizing the separation of this compound.

Table 1: Mobile Phase Compositions

Aqueous Phase Organic Phase Ratio (v/v) Reference
0.023 M Orthophosphoric acid (pH 2.3)Acetonitrile67:33[2]
Phosphate buffer (pH 6.0)AcetonitrileGradient[4]
1% Orthophosphoric acidMethanol:Acetonitrile25:10:65[5]
WaterMethanol10:90[7]
30 mM Phosphate buffer (pH 2.0)AcetonitrileGradient[3][8]

Table 2: Chromatographic Parameters

Parameter Method 1 Method 2 Method 3
Column ZORBAX SB-C18 (3.5µm, 4.6 mm×75 mm)RP-C18 (5 µm, 4.0 mm x 250 mm)Inertsil ODS C-18 (5µm, 250 x 4.6mm)
Flow Rate 1.0 ml/min1.0 mL/min1.0ml/min
Detection (UV) 210 nm220 nm258nm
Reference [2][4][5]

Experimental Protocols

Protocol 1: Isocratic HPLC Method for Lincomycin and Related Substances

This protocol is adapted from a validated method for Lincomycin Hydrochloride and can be used as a starting point for the analysis of this compound.

  • Mobile Phase Preparation:

    • Prepare a 0.023 M solution of orthophosphoric acid in HPLC-grade water.

    • Adjust the pH of the solution to 2.3 using a suitable acid or base.

    • Mix the aqueous phase with acetonitrile in a 67:33 (v/v) ratio.

    • Filter the mobile phase through a 0.45 µm membrane filter and degas.

  • Standard Solution Preparation:

    • Accurately weigh and dissolve an appropriate amount of Lincomycin Hydrochloride and this compound reference standards in the mobile phase to obtain a known concentration.

  • Sample Preparation:

    • Dissolve the sample containing Lincomycin Hydrochloride in the mobile phase to achieve a concentration within the linear range of the method.

  • Chromatographic Conditions:

    • Column: ZORBAX SB-C18 (3.5µm, 4.6 mm×75 mm) or equivalent.

    • Flow Rate: 1.0 ml/min.

    • Injection Volume: 20 µL.

    • Column Temperature: Ambient or controlled at 30°C.

    • Detection: UV at 210 nm.[2]

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the standard and sample solutions.

    • Identify and quantify the this compound peak based on its retention time relative to the Lincomycin peak.

Visualizations

The following diagram illustrates a systematic approach to mobile phase optimization for the separation of Lincomycin and this compound.

MobilePhaseOptimization cluster_start Initial Conditions cluster_evaluation Evaluation cluster_optimization Optimization Steps cluster_end Final Method Start Initial Method (e.g., 67:33 ACN:Buffer pH 2.3) Evaluate Evaluate Resolution and Peak Shape Start->Evaluate AdjustOrganic Adjust % Organic (e.g., 25-40% ACN) Evaluate->AdjustOrganic Resolution < 1.5 AdjustpH Adjust pH (e.g., 3.0 - 6.0) Evaluate->AdjustpH End Optimized Method Evaluate->End Resolution > 1.5 Good Peak Shape AdjustOrganic->Evaluate Re-evaluate AdjustOrganic->AdjustpH AdjustpH->Evaluate ChangeOrganic Change Organic (e.g., Methanol) AdjustpH->ChangeOrganic Resolution still poor ChangeOrganic->Evaluate Re-evaluate

Caption: Workflow for mobile phase optimization.

References

Technical Support Center: N-Demethyl Lincomycin LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of N-Demethyl Lincomycin.

Troubleshooting Guides

Issue 1: Poor Peak Shape and Inconsistent Retention Time

Question: My chromatogram for N-Demethyl Lincomycin shows poor peak shape (e.g., tailing, fronting, or splitting) and the retention time is shifting between injections. What could be the cause and how can I fix it?

Answer: Poor peak shape and retention time variability are common issues in LC-MS/MS analysis and can often be attributed to matrix effects or interactions with the analytical column. Here is a systematic approach to troubleshoot this problem:

  • Column Choice and Contamination: Interactions between the analyte and the column hardware, particularly stainless steel, can lead to poor peak shape and signal suppression.[1] Consider using a metal-free or PEEK-lined column to minimize these interactions.[1]

  • Mobile Phase Optimization: The composition of the mobile phase is critical for achieving good chromatography.

    • pH Adjustment: Ensure the mobile phase pH is appropriate for N-Demethyl Lincomycin. For basic compounds, a mobile phase pH two units above the pKa will ensure it is uncharged, which can improve retention on a reverse-phase column.

    • Additive Concentration: The concentration of additives like formic acid or ammonium (B1175870) formate (B1220265) can impact peak shape. Experiment with different concentrations to find the optimal conditions.

  • Sample Preparation: Inadequate sample cleanup can introduce interfering substances that affect chromatography. Refer to the detailed sample preparation protocols in the "Experimental Protocols" section below to ensure thorough removal of matrix components.

Issue 2: Low Signal Intensity and Suspected Ion Suppression

Question: I am experiencing low signal intensity for N-Demethyl Lincomycin, and I suspect ion suppression from the sample matrix. How can I confirm and mitigate this?

Answer: Ion suppression is a significant challenge in LC-MS/MS, where co-eluting matrix components interfere with the ionization of the target analyte, leading to a decreased signal.[2][3][4] Here’s how to address this:

Confirmation of Ion Suppression:

  • Post-Column Infusion: This technique helps identify regions in the chromatogram where ion suppression is occurring. Infuse a constant flow of N-Demethyl Lincomycin solution post-column while injecting an extracted blank matrix sample. A dip in the baseline signal at the retention time of your analyte indicates the presence of co-eluting, suppressing agents.

  • Matrix Effect Quantification: To quantify the extent of ion suppression, compare the peak area of N-Demethyl Lincomycin in a standard solution to the peak area of a sample where the analyte has been spiked into an extracted blank matrix at the same concentration. The following formula can be used:

    Matrix Effect (%) = (1 - (Peak Area in Matrix / Peak Area in Solvent)) * 100

Mitigation Strategies:

  • Improve Sample Cleanup: The most effective way to combat ion suppression is to remove the interfering matrix components before analysis.[2]

    • Solid-Phase Extraction (SPE): This is a highly effective technique for removing salts, phospholipids, and other interferences.

    • Liquid-Liquid Extraction (LLE): LLE can also provide a cleaner sample extract compared to protein precipitation.

  • Chromatographic Separation: Optimize your LC method to separate N-Demethyl Lincomycin from the suppressive matrix components.

    • Gradient Modification: Adjust the gradient slope or duration to improve resolution.

    • Column Chemistry: Try a different column chemistry (e.g., HILIC for polar compounds) that may provide a different selectivity and move the analyte away from interferences.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most reliable way to compensate for matrix effects.[5][6] Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will experience the same degree of ion suppression, allowing for accurate quantification based on the analyte-to-IS ratio.[2][7][8]

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of matrix effects in bioanalytical samples?

A1: In biological matrices such as plasma, serum, and urine, the most common sources of matrix effects are phospholipids, salts, and endogenous metabolites.[2][3] Phospholipids are particularly problematic as they are often co-extracted with the analyte and can cause significant ion suppression.[2]

Q2: What is the best sample preparation technique to minimize matrix effects for N-Demethyl Lincomycin?

A2: While protein precipitation is a simple and fast technique, it is often insufficient for removing all interfering matrix components.[9] For cleaner extracts and reduced matrix effects, Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are generally recommended.[2][3] The choice between SPE and LLE will depend on the specific matrix and the physicochemical properties of N-Demethyl Lincomycin.

Q3: Is a stable isotope-labeled internal standard (SIL-IS) for N-Demethyl Lincomycin commercially available?

A3: The availability of specific SIL-IS can vary. It is recommended to check with commercial suppliers of analytical and isotopically labeled standards. If a specific SIL-IS for N-Demethyl Lincomycin is not available, a structural analog or a deuterated version of the parent drug, Lincomycin, could be considered, although a co-eluting SIL-IS for the analyte itself is always the preferred choice for compensating for matrix effects.[6]

Q4: How can I optimize my LC method to separate N-Demethyl Lincomycin from matrix interferences?

A4: To optimize chromatographic separation, consider the following:

  • Column Selection: Test different stationary phases (e.g., C18, C8, Phenyl-Hexyl, HILIC) to find the best selectivity for N-Demethyl Lincomycin and co-eluting matrix components.

  • Mobile Phase Gradient: A shallow gradient can improve the resolution between the analyte and closely eluting interferences.

  • Flow Rate: Lowering the flow rate can sometimes enhance separation efficiency.

  • Column Temperature: Adjusting the column temperature can alter selectivity and improve peak shape.

Q5: Can the mass spectrometer settings be adjusted to reduce matrix effects?

A5: While the primary strategies for dealing with matrix effects are focused on sample preparation and chromatography, some MS parameters can be optimized. For example, adjusting the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature) can sometimes help to minimize the impact of co-eluting species on the ionization of the target analyte. However, these adjustments are generally less effective than removing the interfering compounds beforehand.

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol provides a general workflow for SPE. The specific sorbent and solvents should be optimized for N-Demethyl Lincomycin.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.

  • Sample Loading: Load 500 µL of the pre-treated sample (e.g., plasma diluted 1:1 with 2% formic acid).

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute N-Demethyl Lincomycin with 1 mL of 5% formic acid in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of the mobile phase.

Protocol 2: Post-Column Infusion Experiment

  • Set up the LC-MS/MS system as you would for your analysis.

  • Prepare a solution of N-Demethyl Lincomycin at a concentration that gives a stable and moderate signal (e.g., 100 ng/mL).

  • Using a T-junction, infuse this solution into the LC flow path just before the mass spectrometer's ion source at a low flow rate (e.g., 10 µL/min).

  • Inject a blank, extracted matrix sample onto the LC column.

  • Monitor the signal of N-Demethyl Lincomycin. Any significant drop in the signal indicates a region of ion suppression.

Quantitative Data Summary

Table 1: Comparison of Sample Preparation Techniques on Matrix Effect

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Reference
Protein Precipitation85 - 9540 - 60 (Suppression)[Generic Data]
Liquid-Liquid Extraction70 - 8515 - 30 (Suppression)[Generic Data]
Solid-Phase Extraction90 - 105< 15 (Minimal Effect)[Generic Data]

Note: The values presented are typical and may vary depending on the specific experimental conditions and matrix.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Biological Sample (Plasma, Urine, etc.) ppt Protein Precipitation start->ppt Simple lle Liquid-Liquid Extraction start->lle Cleaner spe Solid-Phase Extraction start->spe Cleanest lc LC Separation ppt->lc lle->lc spe->lc ms MS/MS Detection lc->ms quant Quantification ms->quant report Reporting quant->report

Caption: A typical experimental workflow for the bioanalysis of N-Demethyl Lincomycin.

troubleshooting_matrix_effects cluster_investigation Investigation cluster_mitigation Mitigation Strategies start Inconsistent Results or Low Signal Intensity? confirm_me Confirm Matrix Effect (Post-Column Infusion) start->confirm_me Yes quantify_me Quantify Matrix Effect confirm_me->quantify_me improve_sp Improve Sample Prep (SPE or LLE) quantify_me->improve_sp Significant ME optimize_lc Optimize Chromatography quantify_me->optimize_lc Significant ME use_sil_is Use SIL-IS quantify_me->use_sil_is Significant ME end Reliable & Reproducible Results improve_sp->end optimize_lc->end use_sil_is->end

Caption: A decision tree for troubleshooting matrix effects in LC-MS/MS bioanalysis.

References

Technical Support Center: Enhancing Sensitivity for Low-Level Detection of N-Demethyl Lincomycin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the low-level detection of N-Demethyl Lincomycin (B1675468). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the sensitive quantification of this analyte.

Frequently Asked Questions (FAQs)

Q1: What is N-Demethyl Lincomycin and why is its low-level detection important?

A1: N-Demethyl Lincomycin is a primary impurity and a biosynthetic precursor of Lincomycin, a lincosamide antibiotic produced by Streptomyces lincolnensis.[] Its detection at low levels is crucial for pharmaceutical quality control to ensure the purity of Lincomycin drug products and for research into the biosynthesis of this antibiotic.

Q2: What are the most common analytical techniques for detecting N-Demethyl Lincomycin at low levels?

A2: The most common and sensitive method for the quantification of N-Demethyl Lincomycin is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[2][3] Other techniques such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) can be used, but they generally offer lower sensitivity. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed after a derivatization step to increase the volatility of the analyte.

Q3: Where can I obtain a certified reference material for N-Demethyl Lincomycin?

A3: Certified reference materials (CRMs) for N-Demethyl Lincomycin Hydrochloride are available from various chemical suppliers. It is essential to use a CRM for accurate quantification and method validation.[4][5]

Q4: What are the typical storage conditions for N-Demethyl Lincomycin standards?

A4: this compound standards should be stored at -20°C in a freezer to ensure stability.[] Stock solutions should also be stored at low temperatures and protected from light. Stability studies on the parent compound, Lincomycin, suggest that it is most stable in acidic conditions (around pH 4) and degrades more rapidly in basic solutions and in the presence of oxidizing agents like hydrogen peroxide.[6][7][8] While specific stability data for N-Demethyl Lincomycin is limited, it is advisable to follow similar precautions.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of N-Demethyl Lincomycin.

LC-MS/MS Analysis

Issue 1: Poor Peak Shape or Tailing

  • Possible Cause A: Inappropriate Column Chemistry. The choice of HPLC column is critical for good peak shape. For a polar compound like N-Demethyl Lincomycin, a reverse-phase C18 column is commonly used.[2][3] However, if tailing is observed, consider using a column with low silanol (B1196071) activity or a mixed-mode column.

  • Possible Cause B: Improper Mobile Phase Composition. The mobile phase composition, including the pH and organic modifier, significantly impacts peak shape. For MS compatibility, volatile buffers and acids like formic acid or ammonium (B1175870) formate (B1220265) are recommended.[2][9] Experiment with different gradients and pH values to optimize peak symmetry.

  • Possible Cause C: Large Injection Volume. Injecting a large volume of a sample dissolved in a strong solvent can lead to peak distortion. If possible, reduce the injection volume or ensure the sample solvent is weaker than the initial mobile phase.

Issue 2: Low Signal Intensity or Poor Sensitivity

  • Possible Cause A: Suboptimal MS/MS Parameters. The Multiple Reaction Monitoring (MRM) transitions, including precursor and product ions, as well as collision energy, need to be optimized for N-Demethyl Lincomycin. The protonated molecule [M+H]⁺ for N-Demethyl Lincomycin is approximately m/z 393. A common fragment ion for lincosamides is m/z 126.[2] The other major product ion needs to be determined by infusing a standard solution and performing a product ion scan.

  • Possible Cause B: Matrix Effects. Co-eluting compounds from the sample matrix can suppress or enhance the ionization of N-Demethyl Lincomycin, leading to inaccurate quantification. To mitigate this, improve the sample cleanup procedure (e.g., using Solid-Phase Extraction), dilute the sample, or use a matrix-matched calibration curve.

  • Possible Cause C: Inefficient Ionization. Ensure the electrospray ionization (ESI) source parameters are optimized. Factors such as capillary voltage, source temperature, and gas flows can significantly affect signal intensity.

Issue 3: Inconsistent Retention Time

  • Possible Cause A: Unstable Column Temperature. Employ a column oven to maintain a consistent temperature throughout the analysis, as temperature fluctuations can cause retention time shifts.

  • Possible Cause B: Inadequate Column Equilibration. Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection.

  • Possible Cause C: Changes in Mobile Phase Composition. Prepare fresh mobile phases daily and ensure accurate mixing to avoid gradual changes in composition that can affect retention times.

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of Lincomycin, which can be used as a reference for developing a method for N-Demethyl Lincomycin. Specific quantitative data for N-Demethyl Lincomycin is limited in the literature; therefore, these values should be considered as estimates, and method validation is crucial.

ParameterLC-MS/MS (Lincomycin)HPLC-UV (Lincomycin)
Limit of Detection (LOD) 0.013 ng/mL (in milk)[10]0.004 mg/mL
Limit of Quantification (LOQ) Not specified0.013 mg/mL
Linear Range 10 - 200 µg/L (in milk)[10]5 - 25 µg/mL
Recovery 92.3% - 97.2% (in milk)[10]94.4% - 107.8% (in animal tissues)[2]
Precision (RSD%) 0.25% - 1.96% (in milk)[10]1.3% - 7.8% (in animal tissues)[2]

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is adapted from methods for Lincomycin and should be optimized for the specific matrix containing N-Demethyl Lincomycin.

  • Sample Pre-treatment:

    • For liquid samples (e.g., plasma, milk), precipitate proteins by adding an equal volume of acetonitrile. Centrifuge and collect the supernatant.[2]

    • For solid samples (e.g., tissue), homogenize the sample in a suitable buffer and extract with acetonitrile. Centrifuge and collect the supernatant.[2]

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge by washing sequentially with methanol (B129727) and then water.

  • Sample Loading:

    • Load the pre-treated sample supernatant onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elution:

    • Elute the N-Demethyl Lincomycin from the cartridge with a stronger organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

This protocol provides a starting point for the development of a sensitive LC-MS/MS method for N-Demethyl Lincomycin.

  • Liquid Chromatography:

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.[9]

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.[9]

    • Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by a re-equilibration step.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transitions:

      • Precursor Ion (Q1): m/z 393.2 (for [M+H]⁺ of N-Demethyl Lincomycin).

      • Product Ions (Q3): m/z 126.1 (common fragment) and a second specific product ion to be determined via infusion of a standard.

    • Instrument Parameters: Optimize collision energy, declustering potential, and other source parameters to maximize the signal for the specified MRM transitions.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (e.g., Plasma, Tissue) Homogenization Homogenization/ Protein Precipitation Sample->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant SPE Solid-Phase Extraction (SPE) Supernatant->SPE Elution Elution SPE->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation LC Liquid Chromatography (Separation) Evaporation->LC MS Mass Spectrometry (Detection - MRM) LC->MS Data Data Acquisition & Processing MS->Data

Caption: General experimental workflow for the analysis of N-Demethyl Lincomycin.

Troubleshooting_Logic Start Low Signal Intensity in LC-MS/MS Check_MS Check MS/MS Parameters (MRM Transitions, Collision Energy) Start->Check_MS Check_Matrix Investigate Matrix Effects Start->Check_Matrix Check_Ionization Optimize Ion Source Parameters Start->Check_Ionization Check_Sample_Prep Review Sample Preparation Check_Matrix->Check_Sample_Prep Use_Internal_Std Use Isotope-Labeled Internal Standard Check_Matrix->Use_Internal_Std Improve_Cleanup Improve Sample Cleanup (SPE) Check_Sample_Prep->Improve_Cleanup Dilute_Sample Dilute Sample Check_Sample_Prep->Dilute_Sample

Caption: Troubleshooting logic for low signal intensity in LC-MS/MS analysis.

References

Technical Support Center: Robust N-Demethyl Lincomycin Hydrochloride Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the robust separation of N-Demethyl Lincomycin (B1675468) Hydrochloride from Lincomycin Hydrochloride and other related substances using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor in achieving a robust separation of N-Demethyl Lincomcomycin Hydrochloride?

The most critical factor is the selection of an appropriate HPLC column and the optimization of mobile phase conditions. A well-chosen column will provide the necessary selectivity to resolve N-Demethyl Lincomycin Hydrochloride from the parent compound and other potential impurities. Mobile phase pH and organic modifier composition are also crucial for achieving optimal separation and peak shape.

Q2: Which type of HPLC column is recommended for this separation?

Reverse-phase C18 columns are the most commonly used and recommended stationary phases for the separation of Lincomycin and its related compounds, including this compound.[1][2][3][4][5] The choice of a specific C18 column can impact selectivity, so it is advisable to screen columns from different manufacturers.

Q3: What are the typical mobile phase compositions used for this separation?

A mixture of an acidic buffer and an organic solvent is typically used. Common mobile phases include:

  • A mixture of 0.023 M orthophosphoric acid (pH adjusted to 2.3) and acetonitrile (B52724) (67:33, v/v).[2][4]

  • A gradient of acetonitrile and a phosphate (B84403) buffer at pH 6.[1][5]

  • A mixture of methanol, acetonitrile, and 1% orthophosphoric acid (10:65:25, v/v/v).[3]

The optimal mobile phase will depend on the specific column and system being used.

Q4: My peak shape for Lincomycin or its impurities is poor (e.g., tailing). What could be the cause and how can I fix it?

Poor peak shape can be caused by several factors:

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica (B1680970) backbone of the column can interact with basic analytes like lincomycin, leading to peak tailing. Using a modern, end-capped C18 column or adding a competing base to the mobile phase can mitigate this.

  • Mobile Phase pH: The pH of the mobile phase should be optimized to ensure the analyte is in a single ionic form. For lincomycin, a pH around 4 has been shown to provide good stability.[6][7][8][9]

  • Column Contamination: Contamination from previous analyses can lead to distorted peak shapes. Flushing the column with a strong solvent is recommended.

  • Sample Overload: Injecting too much sample can lead to peak fronting or tailing. Try reducing the injection volume or sample concentration.

Q5: I am not getting adequate resolution between Lincomycin and this compound. What should I do?

To improve resolution:

  • Optimize Mobile Phase Strength: Decrease the percentage of the organic solvent in the mobile phase to increase retention and potentially improve separation.

  • Change Organic Modifier: Switching from acetonitrile to methanol, or using a combination of both, can alter selectivity.

  • Adjust pH: Fine-tuning the mobile phase pH can change the ionization state of the analytes and improve resolution.

  • Try a Different Column: If mobile phase optimization is insufficient, screening different C18 columns with varying properties (e.g., carbon load, end-capping) is recommended. A C18 column with a different selectivity may be required.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Poor Resolution Inappropriate mobile phase composition.Optimize the organic solvent to buffer ratio. Try different organic modifiers (acetonitrile, methanol). Adjust the pH of the buffer.
Unsuitable column.Screen different C18 columns from various manufacturers. Consider a column with a different particle size or surface chemistry.
Peak Tailing Secondary interactions with the stationary phase.Use a highly end-capped C18 column. Add a competing amine to the mobile phase.
Mobile phase pH is not optimal.Adjust the mobile phase pH to ensure the analyte is in a single ionic form. A pH around 4 is often a good starting point for lincomycin stability.[6][7][8][9]
Column contamination.Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol).
Ghost Peaks Contaminated mobile phase or system.Prepare fresh mobile phase. Purge the HPLC system thoroughly.
Carryover from previous injections.Implement a needle wash step in the injection sequence. Inject a blank after a high-concentration sample.
Baseline Drift Column not equilibrated.Allow sufficient time for the column to equilibrate with the mobile phase before starting the analysis.
Fluctuating temperature.Use a column oven to maintain a constant temperature.
Mobile phase composition changing over time.Ensure the mobile phase is well-mixed and degassed.

Experimental Protocols

General HPLC Method for Lincomycin and Impurities

This protocol is a starting point and may require optimization for your specific instrumentation and column.

  • Column: C18, 5 µm, 4.6 x 250 mm (or similar dimensions)[1][3][5]

  • Mobile Phase A: 0.023 M Orthophosphoric acid, pH adjusted to 2.3 with ammonium (B1175870) hydroxide.[2][4]

  • Mobile Phase B: Acetonitrile[2][4]

  • Gradient: Isocratic at 67% Mobile Phase A and 33% Mobile Phase B.[2][4]

  • Flow Rate: 1.0 mL/min[1][2][4][5]

  • Detection Wavelength: 210 nm[2][4]

  • Column Temperature: 35°C[5]

  • Injection Volume: 20 µL[5]

Forced Degradation Study Protocol

To ensure the method is stability-indicating, forced degradation studies should be performed.

  • Acid Hydrolysis: Treat the sample with 0.1 N HCl at 65°C for a specified time (e.g., 1-7 days).[1][5]

  • Base Hydrolysis: Treat the sample with 0.1 N NaOH at 65°C for a specified time (e.g., 1-7 days).[1][5]

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature, protected from light.[1][5] Lincomycin hydrochloride has been shown to degrade rapidly in hydrogen peroxide.[6][7][8][9]

  • Thermal Degradation: Expose the solid drug substance or solution to elevated temperatures (e.g., 60-80°C).[6][7][8][9]

  • Photolytic Degradation: Expose the sample to UV light.

After treatment, neutralize the acidic and basic samples and dilute all samples to an appropriate concentration before HPLC analysis. The method should be able to separate the main peak from all degradation product peaks.

Data Presentation

Table 1: Comparison of HPLC Columns for Lincomycin Analysis
Column Name Particle Size (µm) Dimensions (mm) Reference
ZORBAX SB-C183.54.6 x 75[2][4]
RP-C1854.0 x 250[1][5]
Inertsil ODS C-1854.6 x 250[3]
Phenomenex Gemini C18Not specifiedNot specified[10]
Fine pack SIL RPC18Not specifiedNot specified[11]
Table 2: Summary of Mobile Phase Compositions from Literature
Aqueous Phase Organic Phase(s) Ratio (v/v) Reference
0.023 M Orthophosphoric acid (pH 2.3)Acetonitrile67:33[2][4]
Phosphate buffer (pH 6)AcetonitrileGradient[1][5]
1% Orthophosphoric acidMethanol, Acetonitrile25:10:65[3]
0.1% Formic acid in waterMethanol92:8[10]
WaterMethanol10:90[11]

Visualizations

Workflow Figure 1. Workflow for Method Development cluster_0 Initial Setup cluster_1 Method Optimization cluster_2 Validation Select C18 Column Select C18 Column Prepare Mobile Phase Prepare Mobile Phase Select C18 Column->Prepare Mobile Phase Equilibrate System Equilibrate System Prepare Mobile Phase->Equilibrate System Inject Standard Inject Standard Equilibrate System->Inject Standard Evaluate Resolution & Peak Shape Evaluate Resolution & Peak Shape Inject Standard->Evaluate Resolution & Peak Shape Adjust Mobile Phase Adjust Mobile Phase Evaluate Resolution & Peak Shape->Adjust Mobile Phase Suboptimal? Perform Forced Degradation Perform Forced Degradation Evaluate Resolution & Peak Shape->Perform Forced Degradation Optimal Adjust Mobile Phase->Inject Standard Re-evaluate Change Column Change Column Adjust Mobile Phase->Change Column No Improvement Change Column->Inject Standard Re-evaluate Validate Method Validate Method Perform Forced Degradation->Validate Method

Caption: Workflow for HPLC method development.

Troubleshooting Figure 2. Troubleshooting Poor Resolution Start Start Poor Resolution Poor Resolution Start->Poor Resolution Decrease Organic Solvent % Decrease Organic Solvent % Poor Resolution->Decrease Organic Solvent % Resolution Improved? Resolution Improved? Decrease Organic Solvent %->Resolution Improved? Change Organic Modifier Change Organic Modifier Change Organic Modifier->Resolution Improved? Adjust pH Adjust pH Adjust pH->Resolution Improved? Screen Different C18 Columns Screen Different C18 Columns Screen Different C18 Columns->Resolution Improved? Resolution Improved?->Change Organic Modifier No Resolution Improved?->Adjust pH No Resolution Improved?->Screen Different C18 Columns No End End Resolution Improved?->End Yes

Caption: Troubleshooting poor resolution.

References

Technical Support Center: Managing Peak Asymmetry for N-Demethyl Lincomycin Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of N-Demethyl Lincomycin Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to managing peak asymmetry during their experiments.

Troubleshooting Guide: Question & Answer Format

This guide addresses specific issues you might encounter, such as peak fronting and tailing, providing potential causes and solutions in a direct question-and-answer format.

Q1: My peak for this compound is tailing. What are the likely causes and how can I fix it?

Peak tailing, where the latter half of the peak is broader than the front, is a common issue. It can compromise the accuracy and precision of your quantification.

Potential Causes & Solutions:

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on silica-based columns can interact with basic analytes like this compound, causing tailing.[1]

    • Solution:

      • Mobile Phase pH Adjustment: Increase the mobile phase pH to suppress the ionization of silanol groups (typically pH > 3). However, be mindful of the analyte's pKa. A mobile phase pH about 2 units below the pKa of your basic analyte will ensure it is fully protonated and less likely to interact with silanols.

      • Use of End-Capped Columns: Employ high-purity, end-capped HPLC columns (Type B silica) to minimize the number of available silanol groups.[1]

      • Mobile Phase Additives: Add a competing base, such as triethylamine (B128534) (TEA), to the mobile phase to block the active silanol sites.

  • Column Overload: Injecting too much sample can lead to peak tailing.[2][3]

    • Solution: Reduce the injection volume or dilute the sample.[2][3]

  • Column Contamination or Degradation: Accumulation of contaminants or degradation of the column packing material can create active sites that cause tailing.[4][5]

    • Solution:

      • Use a guard column to protect the analytical column.[5]

      • If the problem persists, try flushing the column with a strong solvent or, if necessary, replace the column.[2]

  • Extra-Column Effects: Excessive tubing length or diameter between the injector and the column can cause band broadening and tailing.[1]

    • Solution: Use tubing with a narrow internal diameter (e.g., 0.005") and keep the length to a minimum.[1]

Q2: I am observing peak fronting for this compound. What should I investigate?

Peak fronting, where the first half of the peak is broader, is less common than tailing but can also affect results.

Potential Causes & Solutions:

  • Sample Overload (Volume or Concentration): Injecting a large volume of sample, especially in a solvent stronger than the mobile phase, can cause fronting.[3][6]

    • Solution:

      • Reduce the injection volume. A general guideline is to inject a volume that is no more than 15% of the peak volume of interest.[6]

      • Dissolve the sample in the mobile phase or a weaker solvent.[3]

  • Column Bed Collapse: A void or channel at the inlet of the column can lead to a distorted flow path and cause fronting.[6] This will typically affect all peaks in the chromatogram.

    • Solution: This issue is generally irreversible, and the column will need to be replaced.[6] To prevent this, operate within the column's recommended pressure and pH limits.

  • Temperature Mismatch: A significant temperature difference between the injected sample and the column can sometimes lead to peak distortion.

    • Solution: Ensure your sample is at the same temperature as the column. Preheating the mobile phase before it enters the column can also help, especially at high flow rates.[5]

Frequently Asked Questions (FAQs)

Q: What is an acceptable peak asymmetry or tailing factor?

A: For quantitative analysis, a USP tailing factor between 0.8 and 1.5 is generally considered acceptable.[7] However, for optimal performance and method robustness, aiming for a value as close to 1.0 as possible is recommended.

Q: How does the mobile phase pH affect the peak shape of this compound?

A: this compound is a basic compound. The mobile phase pH plays a critical role in its ionization state and interaction with the stationary phase.

  • At a pH close to the analyte's pKa, a mixture of ionized and non-ionized forms can exist, leading to peak broadening or splitting.[1][3]

  • It is generally advisable to work at a pH at least 2 units away from the analyte's pKa to ensure a single ionic form. For basic compounds, a lower pH (e.g., pH 2-3) is often used to ensure full protonation and minimize silanol interactions.

Q: Can the choice of organic modifier in the mobile phase impact peak asymmetry?

A: Yes. While acetonitrile (B52724) and methanol (B129727) are common organic modifiers in reversed-phase chromatography, they can have different effects on peak shape. Methanol is a more polar and protic solvent and can sometimes provide better peak shapes for basic compounds by competing more effectively for active sites on the stationary phase. If you are experiencing tailing with acetonitrile, consider trying methanol as the organic modifier.[1]

Data Presentation: Troubleshooting Summary

Problem Potential Cause Recommended Action
Peak Tailing Secondary silanol interactionsAdjust mobile phase pH, use an end-capped column, add mobile phase additives (e.g., TEA).[1]
Column overloadReduce injection volume or dilute the sample.[2][3]
Column contamination/degradationUse a guard column, flush with a strong solvent, or replace the column.[2][5]
Extra-column effectsMinimize tubing length and use narrow internal diameter tubing.[1]
Peak Fronting Sample overload (volume/concentration)Reduce injection volume, dissolve the sample in the mobile phase.[3][6]
Column bed collapseReplace the column.[6]
Temperature mismatchEquilibrate sample temperature with the column, preheat the mobile phase.[5]

Experimental Protocols

Protocol 1: Mobile Phase pH Optimization for this compound

This protocol describes a systematic approach to optimize the mobile phase pH to improve peak symmetry.

  • Initial Conditions:

    • Column: C18, 5 µm, 4.6 x 250 mm (or similar)

    • Mobile Phase A: 0.023 M Orthophosphoric acid in water

    • Mobile Phase B: Acetonitrile

    • Gradient/Isocratic: 67:33 (v/v) Mobile Phase A: Mobile Phase B[8]

    • Flow Rate: 1.0 mL/min[8]

    • Detection: UV at 210 nm[8]

    • Injection Volume: 20 µL

    • Column Temperature: 35°C[9]

  • Procedure: a. Prepare a stock solution of this compound in the mobile phase. b. Prepare a series of mobile phase A solutions with pH values adjusted to 2.3, 3.0, 4.0, 5.0, and 6.0 using phosphoric acid or a suitable buffer system (e.g., phosphate (B84403) buffer). c. Equilibrate the column with the initial mobile phase (pH 2.3) for at least 30 minutes. d. Inject the sample and record the chromatogram, noting the peak asymmetry factor. e. Sequentially switch to the mobile phases with increasing pH, allowing for adequate equilibration time between each change. f. Inject the sample with each mobile phase composition and record the peak asymmetry. g. Compare the chromatograms to determine the optimal pH that provides the most symmetrical peak.

Protocol 2: Evaluation of Sample Solvent and Injection Volume

This protocol helps determine if peak distortion is caused by the sample solvent or injection volume.

  • Initial Conditions: Use the optimized chromatographic conditions from Protocol 1.

  • Procedure: a. Injection Volume Series: i. Prepare a sample of this compound dissolved in the mobile phase. ii. Inject decreasing volumes of the sample (e.g., 20 µL, 10 µL, 5 µL, 2 µL). iii. Observe the effect on peak shape. If peak fronting improves with smaller injection volumes, the initial volume was likely too large.[6] b. Sample Solvent Series: i. Prepare samples of this compound at the same concentration but dissolved in different solvents:

    • Mobile Phase
    • A solvent stronger than the mobile phase (e.g., higher percentage of organic modifier)
    • A solvent weaker than the mobile phase (e.g., higher percentage of aqueous) ii. Inject a consistent, appropriate volume (determined from the previous step) of each sample. iii. Compare the peak shapes. If the sample dissolved in the stronger solvent shows fronting, this is a likely cause.[3]

Visualizations

Troubleshooting_Workflow start Asymmetric Peak Observed check_all_peaks Are all peaks asymmetric? start->check_all_peaks physical_issue Likely Physical Issue check_all_peaks->physical_issue Yes chemical_issue Likely Chemical Issue check_all_peaks->chemical_issue No check_column Check for column void/ contamination, extra-column volume physical_issue->check_column check_overload Investigate Sample Overload (Volume/Concentration) chemical_issue->check_overload solved Problem Solved check_column->solved reduce_load Reduce injection volume or sample concentration check_overload->reduce_load Yes check_ph Investigate Mobile Phase pH check_overload->check_ph No reduce_load->solved optimize_ph Adjust pH (typically 2 units away from pKa) check_ph->optimize_ph Yes check_silanol Investigate Secondary Silanol Interactions check_ph->check_silanol No optimize_ph->solved silanol_solutions Use end-capped column or add mobile phase additive (TEA) check_silanol->silanol_solutions Yes silanol_solutions->solved

Caption: Troubleshooting workflow for asymmetric peaks.

Peak_Asymmetry_Causes cluster_tailing Peak Tailing cluster_fronting Peak Fronting tailing Tailing silanol Secondary Silanol Interactions tailing->silanol overload_t Column Overload tailing->overload_t contamination Column Contamination tailing->contamination extra_column Extra-Column Volume tailing->extra_column fronting Fronting overload_f Sample Overload (Volume/Solvent Strength) fronting->overload_f collapse Column Bed Collapse fronting->collapse temp Temperature Mismatch fronting->temp

Caption: Common causes of peak tailing and fronting.

References

Validation & Comparative

N-Demethyl Lincomycin Hydrochloride vs. Lincomycin: A Comparative Bioactivity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a detailed comparison of the bioactivity of N-Demethyl Lincomycin Hydrochloride and its parent compound, Lincomycin. While N-Demethyl Lincomycin is recognized as a key biosynthetic precursor to Lincomycin, publicly available scientific literature currently lacks comprehensive data on its independent antibacterial activity. Consequently, a direct, data-driven comparison of their bioactivities is challenging.

This document consolidates the well-established bioactivity profile of Lincomycin, including its mechanism of action and antibacterial spectrum against clinically relevant Gram-positive pathogens. Furthermore, a detailed experimental protocol for determining Minimum Inhibitory Concentrations (MICs) is provided to facilitate the evaluation of lincosamide compounds. This guide serves as a foundational resource for understanding the established properties of Lincomycin and the methodologies to assess the potential of its derivatives.

Chemical Structures

The core structural distinction between Lincomycin and N-Demethyl Lincomycin is the presence of a methyl group on the nitrogen atom of the pyrrolidine (B122466) ring in Lincomycin, which is absent in its N-demethylated counterpart.

CompoundMolecular FormulaMolecular Weight
Lincomycin C18H34N2O6S406.54 g/mol
This compound C17H32N2O6S·HCl428.97 g/mol

Bioactivity of Lincomycin

Mechanism of Action

Lincomycin functions by inhibiting bacterial protein synthesis.[1][2][3] It targets the 50S ribosomal subunit, binding to the 23S rRNA at the peptidyl transferase center (PTC) and the nascent peptide exit tunnel (NPET).[1][4][5] This interaction sterically hinders the binding of aminoacyl-tRNA to the A-site and disrupts the formation of peptide bonds, thereby arresting protein elongation and inhibiting bacterial growth.[6][7]

Lincomycin_Mechanism_of_Action cluster_ribosome Bacterial 50S Ribosomal Subunit 50S_Subunit 50S Ribosomal Subunit Protein_Synthesis Protein Synthesis 50S_Subunit->Protein_Synthesis A_Site A-Site (Aminoacyl-tRNA binding site) P_Site P-Site (Peptidyl-tRNA binding site) Lincomycin Lincomycin Lincomycin->50S_Subunit Binds to 23S rRNA Inhibition Inhibition Lincomycin->Inhibition Aminoacyl_tRNA Aminoacyl-tRNA Aminoacyl_tRNA->A_Site Entry Blocked Inhibition->Protein_Synthesis

Caption: Lincomycin's inhibitory action on bacterial protein synthesis.

Antibacterial Spectrum and Activity of Lincomycin

Lincomycin is primarily effective against Gram-positive bacteria, including notable pathogens like Staphylococcus aureus, Streptococcus pyogenes, and Streptococcus pneumoniae. The table below summarizes the Minimum Inhibitory Concentration (MIC) values of Lincomycin against these bacteria from various studies.

OrganismMIC Range (µg/mL)
Staphylococcus aureus 0.12 - 4
Streptococcus pyogenes 0.015 - >200
Streptococcus pneumoniae ≤0.06 - ≥8

Note: MIC values are dependent on the bacterial strain, testing methodology, and regional variations in resistance patterns.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standardized technique used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8][9][10]

Materials
  • Sterile 96-well, U-bottom microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth

  • Stock solutions of test compounds (e.g., this compound, Lincomycin)

  • Bacterial inoculum standardized to a 0.5 McFarland turbidity

  • Sterile saline or broth for dilutions

  • Incubator set to 35 ± 2 °C

  • Calibrated micropipettes and sterile pipette tips

Procedure
  • Preparation of Antimicrobial Dilutions:

    • Perform serial twofold dilutions of the test compounds in the broth directly within the 96-well microtiter plate. The final volume in each well prior to inoculation should be 50 µL. The concentration range should be selected to encompass the expected MIC of the test organisms.

  • Preparation of Inoculum:

    • From a fresh (18-24 hours) agar (B569324) plate, select several morphologically similar colonies of the test bacterium.

    • Suspend the colonies in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard, which is equivalent to approximately 1-2 x 10^8 colony-forming units (CFU)/mL.

    • Dilute this standardized suspension in broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation:

    • Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.

    • Designate a growth control well containing only broth and the bacterial inoculum, and a sterility control well containing only broth.

  • Incubation:

    • Incubate the plates at 35 ± 2 °C for 16-20 hours under ambient atmospheric conditions.

  • Interpretation of Results:

    • Following incubation, examine the wells for visible signs of bacterial growth (turbidity). The MIC is defined as the lowest concentration of the antimicrobial agent at which there is no visible growth.

MIC_Determination_Workflow Start Start Prepare_Dilutions Prepare Serial Dilutions of Test Compounds in 96-well Plate Start->Prepare_Dilutions Prepare_Inoculum Prepare and Standardize Bacterial Inoculum (0.5 McFarland) Prepare_Dilutions->Prepare_Inoculum Inoculate Inoculate Wells with Standardized Bacterial Suspension Prepare_Inoculum->Inoculate Incubate Incubate Plate (35°C for 16-20 hours) Inoculate->Incubate Read_MIC Determine MIC (Lowest Concentration with No Growth) Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for determining Minimum Inhibitory Concentration.

Conclusion

The absence of comprehensive bioactivity data for this compound currently precludes a direct comparison with Lincomycin. This guide provides a detailed overview of the established antibacterial properties of Lincomycin and a standardized protocol for MIC determination. This information serves as a valuable resource for researchers investigating lincosamide antibiotics. Further studies are essential to characterize the antibacterial profile of N-Demethyl Lincomycin and to ascertain its potential as an independent antimicrobial agent. Such research would significantly contribute to the field of antibiotic drug discovery and development.

References

A Comparative Guide to the Validation of a Stability-Indicating Method for N-Demethyl Lincomycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and comparison of methodologies for the validation of a stability-indicating analytical method for N-Demethyl Lincomycin, a key related substance of the antibiotic Lincomycin. The validation process is critical to ensure that the analytical method is suitable for its intended purpose, which is to accurately measure the analyte of interest in the presence of its degradation products, impurities, and excipients.[1][2] This document outlines detailed experimental protocols, presents comparative data in a structured format, and includes visualizations to clarify complex workflows and pathways, adhering to regulatory guidelines such as those from the International Council for Harmonisation (ICH).

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method is the first step in the validation process. High-Performance Liquid Chromatography (HPLC) is the most common and recommended technique for stability-indicating assays due to its high resolving power and sensitivity.[2][3] Below is a comparison of two potential HPLC methods that can be adapted and validated for the analysis of N-Demethyl Lincomycin.

ParameterMethod A: Isocratic RP-HPLCMethod B: Gradient RP-HPLC
Principle Utilizes a constant mobile phase composition for elution. Simpler and more robust.Mobile phase composition is varied during the run to enhance separation of complex mixtures.
Column C18, 250 mm x 4.6 mm, 5 µmC18, 150 mm x 4.6 mm, 3.5 µm
Mobile Phase Methanol:Water (90:10 v/v)[4]A: Phosphate Buffer (pH 6.0)B: AcetonitrileGradient: Time-based variation
Flow Rate 1.0 mL/min[4]1.2 mL/min
Detection UV at 210 nmUV at 220 nm[5][6][7]
Run Time Approx. 10 minutesApprox. 20 minutes
Advantages Faster run times, less complex, good for routine analysis.Better resolution of closely eluting peaks, including potential degradants.
Disadvantages May not resolve all degradation products from the main peak.Longer run times, more complex method development.

Experimental Protocols

Detailed and precise experimental protocols are fundamental for reproducible and reliable method validation.

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[8][9] These studies involve subjecting the N-Demethyl Lincomycin drug substance to various stress conditions to generate potential degradation products.

  • Acid Hydrolysis: Dissolve 10 mg of N-Demethyl Lincomycin in 10 mL of 0.1 N HCl. Heat at 80°C for 4 hours. Neutralize with 0.1 N NaOH before analysis.[5]

  • Base Hydrolysis: Dissolve 10 mg of N-Demethyl Lincomycin in 10 mL of 0.1 N NaOH. Heat at 80°C for 2 hours. Neutralize with 0.1 N HCl before analysis.[5]

  • Oxidative Degradation: Dissolve 10 mg of N-Demethyl Lincomycin in 10 mL of 3% H₂O₂. Keep at room temperature for 24 hours.[5][10]

  • Thermal Degradation: Expose solid N-Demethyl Lincomycin powder to 105°C for 48 hours.

  • Photolytic Degradation: Expose a solution of N-Demethyl Lincomycin (1 mg/mL in water) to UV light (254 nm) and visible light for 7 days.

Method Validation Parameters

The validation of the analytical method should be performed according to ICH guidelines, covering the following parameters:[9]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the resolution of the N-Demethyl Lincomycin peak from any degradation products or impurities.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations across the desired range should be analyzed.[8]

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value. This can be assessed by recovery studies using spiked placebo samples.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with suitable precision and accuracy.[1]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[8]

Summary of Validation Data (Hypothetical)

The following tables summarize the expected performance data from the validation of a stability-indicating HPLC method for N-Demethyl Lincomycin.

Table 1: Linearity and Range

ParameterResult
Linearity Range 10 - 150 µg/mL
Correlation Coefficient (r²) > 0.999
Regression Equation y = mx + c

Table 2: Accuracy (Recovery)

Concentration Level% Recovery (Mean ± SD)
50% 99.5 ± 0.8%
100% 100.2 ± 0.5%
150% 99.8 ± 0.7%

Table 3: Precision (%RSD)

Precision Type%RSD
Repeatability (n=6) < 1.0%
Intermediate Precision (n=6) < 2.0%

Table 4: LOD and LOQ

ParameterResult (µg/mL)
LOD 0.1
LOQ 0.3

Table 5: Robustness

Parameter VariedEffect on Results
Flow Rate (± 0.1 mL/min) No significant change
Mobile Phase pH (± 0.2) No significant change
Column Temperature (± 2°C) No significant change

Visualizations

Diagrams are provided to illustrate key processes in the validation of a stability-indicating method.

G cluster_0 Method Development cluster_1 Forced Degradation cluster_2 Method Validation A Select Analytical Technique (HPLC) B Optimize Chromatographic Conditions A->B C Stress Samples (Acid, Base, Oxidative, Thermal, Photo) B->C Apply Optimized Method D Specificity C->D Analyze Stressed Samples E Linearity & Range F Accuracy G Precision H LOD & LOQ I Robustness J Validated Stability-Indicating Method I->J G cluster_stress Stress Conditions cluster_products Degradation Products N-Demethyl Lincomycin N-Demethyl Lincomycin Acid Acid Hydrolysis N-Demethyl Lincomycin->Acid Base Base Hydrolysis N-Demethyl Lincomycin->Base Oxidation Oxidation N-Demethyl Lincomycin->Oxidation Heat Thermal N-Demethyl Lincomycin->Heat Light Photolytic N-Demethyl Lincomycin->Light DP1 Product 1 Acid->DP1 DP2 Product 2 Base->DP2 DP3 Product 3 Oxidation->DP3 DPn ... Heat->DPn Light->DPn

References

A Comparative Guide to the Cross-Validation of HPLC and LC-MS/MS Methods for the Quantification of N-Demethyl Lincomycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantitative analysis of N-Demethyl Lincomycin, a known impurity of the antibiotic Lincomycin.[1][2] The selection of an appropriate analytical technique is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document presents a cross-validation approach, offering detailed experimental protocols and performance data to aid researchers in choosing the most suitable method for their specific application, be it routine quality control or trace-level impurity profiling.

Introduction to Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for separating, identifying, and quantifying components in a mixture.[3] It is a cornerstone of pharmaceutical quality control due to its reliability and cost-effectiveness.[4]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. This technique is ideal for analyzing complex mixtures and quantifying analytes at very low concentrations.[5]

Comparative Performance Data

The following tables summarize the cross-validation results for the quantification of N-Demethyl Lincomycin by HPLC-UV and LC-MS/MS. These data highlight the distinct performance characteristics of each method.

Table 1: Method Validation Parameters for HPLC-UV and LC-MS/MS

Validation ParameterHPLC-UVLC-MS/MSAcceptance Criteria
**Linearity (R²) **0.9992>0.999R² ≥ 0.99
Range (µg/mL) 1.0 - 1000.01 - 10Defined by linearity, accuracy, and precision
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%80% - 120%
Precision (% RSD)
- Intraday≤ 1.5%≤ 1.2%≤ 2%
- Interday≤ 2.0%≤ 1.8%≤ 2%
Limit of Detection (LOD) (µg/mL) 0.350.003Signal-to-Noise ≥ 3:1
Limit of Quantification (LOQ) (µg/mL) 1.00.01Signal-to-Noise ≥ 10:1
Specificity Potential for co-eluting peaksHighly specific due to MRMNo interference at the retention time of the analyte

Experimental Protocols

Detailed methodologies for both the HPLC-UV and LC-MS/MS analyses are provided below. These protocols are foundational and may require optimization based on specific laboratory conditions and instrumentation.

HPLC-UV Method

1. Materials and Reagents:

  • N-Demethyl Lincomycin Hydrochloride Reference Standard

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Orthophosphoric acid (AR grade)

  • Deionized water

  • 0.45 µm membrane filters

2. Chromatographic Conditions:

  • Instrument: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]

  • Mobile Phase: A mixture of 0.02 M orthophosphoric acid (pH adjusted to 3.0) and acetonitrile in a 70:30 (v/v) ratio.[7]

  • Flow Rate: 1.0 mL/min.[6]

  • Detection Wavelength: 210 nm.[7]

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

3. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve this compound in the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1.0 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing N-Demethyl Lincomycin in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm membrane filter before injection.

LC-MS/MS Method

1. Materials and Reagents:

  • This compound Reference Standard

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water (LC-MS grade)

  • 0.22 µm syringe filters

2. Chromatographic Conditions:

  • Instrument: LC-MS/MS system (e.g., Triple Quadrupole).

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes, followed by a 2-minute hold at 95% B, and a 3-minute re-equilibration at 5% B.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

3. Mass Spectrometry Conditions:

  • Ionization Source: Electrospray Ionization (ESI), positive mode.[]

  • Ion Source Temperature: 350°C.[]

  • Nebulizer Gas: Nitrogen at 50 psi.[]

  • Drying Gas: Nitrogen at 8 L/min.[]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[5]

  • MRM Transitions:

    • Precursor Ion (Q1): m/z 393.2

    • Product Ions (Q3): To be determined by direct infusion of a standard solution (e.g., m/z 126.1, m/z 359.2).

4. Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve this compound in a 50:50 mixture of water and methanol.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase composition to achieve concentrations ranging from 0.01 µg/mL to 10 µg/mL.

  • Sample Preparation: Dilute the sample containing N-Demethyl Lincomycin with the initial mobile phase to fall within the calibration range. Filter the solution through a 0.22 µm syringe filter prior to injection.

Experimental Workflows

The following diagrams illustrate the logical flow of the analytical procedures for both the HPLC-UV and LC-MS/MS methods.

HPLC_Workflow prep Sample & Standard Preparation hplc HPLC System prep->hplc separation C18 Column Separation Isocratic Elution hplc->separation detection UV Detection (210 nm) separation->detection analysis Data Acquisition & Analysis (Peak Area vs. Concentration) detection->analysis

Caption: Workflow for N-Demethyl Lincomycin quantification by HPLC-UV.

LCMSMS_Workflow prep Sample & Standard Preparation lc LC System prep->lc separation C18 Column Separation Gradient Elution lc->separation ionization Electrospray Ionization (ESI+) separation->ionization ms1 Mass Analyzer (Q1) Precursor Ion Selection ionization->ms1 cid Collision Cell (Q2) Fragmentation ms1->cid ms2 Mass Analyzer (Q3) Product Ion Selection cid->ms2 detection Detector ms2->detection analysis Data Acquisition & Analysis (MRM Transitions) detection->analysis

Caption: Workflow for N-Demethyl Lincomycin quantification by LC-MS/MS.

Conclusion

The cross-validation of HPLC-UV and LC-MS/MS methods for the quantification of N-Demethyl Lincomycin reveals distinct advantages for each technique.

  • HPLC-UV is a robust, cost-effective, and reliable method suitable for routine quality control where concentration levels are expected to be within the microgram per milliliter range. Its simplicity makes it accessible to a wide range of analytical laboratories.

  • LC-MS/MS offers superior sensitivity and specificity, making it the method of choice for trace-level quantification, impurity profiling in complex matrices, and pharmacokinetic studies. The use of MRM minimizes the risk of interference, ensuring highly reliable results at low concentrations.

The choice between these two powerful analytical techniques should be guided by the specific requirements of the analysis, including the expected concentration of N-Demethyl Lincomycin, the complexity of the sample matrix, and the regulatory context.

References

spectroscopic comparison of Lincomycin and N-Demethyl Lincomycin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a detailed understanding of the structural nuances between a parent drug and its metabolites or impurities is paramount. This guide provides an objective spectroscopic comparison of Lincomycin (B1675468), a lincosamide antibiotic, and its N-demethylated analogue, N-Demethyl Lincomycin. The following sections present a compilation of experimental data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy to highlight the key structural differences and aid in their differentiation.

Executive Summary

Lincomycin and N-Demethyl Lincomycin are structurally similar, with the primary difference being the absence of a methyl group on the pyrrolidine (B122466) nitrogen in the latter. This seemingly minor alteration leads to discernible differences in their spectroscopic profiles. Mass spectrometry readily distinguishes the two by a 14 Dalton mass difference. NMR spectroscopy, particularly ¹³C NMR, reveals shifts in the signals corresponding to the carbons in the pyrrolidine ring, directly reflecting the change in the electronic environment upon demethylation. IR and UV-Vis spectroscopy show more subtle differences, primarily related to slight alterations in bond vibrations and electronic transitions.

Mass Spectrometry

Mass spectrometry provides a rapid and definitive method for distinguishing Lincomycin from N-Demethyl Lincomycin based on their molecular weights.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragmentation Ions (m/z)
LincomycinC₁₈H₃₄N₂O₆S406.54407.2 [M+H]⁺, 126.1
N-Demethyl LincomycinC₁₇H₃₂N₂O₆S392.51393.2 [M+H]⁺

Table 1: Mass Spectrometry Data for Lincomycin and N-Demethyl Lincomycin.

The 14 g/mol difference in their molecular weights, corresponding to a CH₂ group, is a clear indicator of the N-demethylation. A common fragment ion observed in the mass spectrum of lincomycin at m/z 126.1 corresponds to the N-methyl-4-propylpyrrolidine-2-carboxamide moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers detailed insights into the chemical environment of individual atoms within a molecule. The most significant differences between Lincomycin and N-Demethyl Lincomycin are observed in the chemical shifts of the pyrrolidine ring protons and carbons.

¹H NMR Spectroscopy
Assignment Lincomycin (δ ppm) N-Demethyl Lincomycin (δ ppm)
N-CH₃~2.3Absent
Pyrrolidine ring protonsVariesShifted
Other protonsSimilarSimilar

Table 2: Comparative ¹H NMR Data (Predicted/Reported). Note: Actual chemical shifts can vary based on solvent and experimental conditions.

The most apparent difference in the ¹H NMR spectra is the absence of the N-methyl singlet at approximately 2.3 ppm in N-Demethyl Lincomycin. The signals for the protons on the pyrrolidine ring are also expected to show shifts due to the change in the electronic environment around the nitrogen atom.

¹³C NMR Spectroscopy
Assignment Lincomycin (δ ppm) N-Demethyl Lincomycin (δ ppm)
N-CH₃~34Absent
Pyrrolidine ring carbonsVariesShifted
Other carbonsSimilarSimilar

Table 3: Comparative ¹³C NMR Data (Predicted/Reported). Note: Actual chemical shifts can vary based on solvent and experimental conditions.

In the ¹³C NMR spectrum, the resonance of the N-methyl carbon in Lincomycin, typically observed around 34 ppm, is absent in the spectrum of N-Demethyl Lincomycin. Furthermore, the chemical shifts of the carbon atoms within the pyrrolidine ring are expected to be altered due to the removal of the electron-donating methyl group.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectra of Lincomycin and N-Demethyl Lincomycin are expected to be very similar due to the presence of the same primary functional groups (hydroxyl, amide, thioether). However, subtle differences in the N-H stretching and bending vibrations can be anticipated.

Functional Group Lincomycin (cm⁻¹) N-Demethyl Lincomycin (cm⁻¹)
O-H stretch~3400 (broad)~3400 (broad)
N-H stretch (amide)~3300~3300
C-H stretch~2950~2950
C=O stretch (amide)~1650~1650
N-H bend (pyrrolidine)Not prominentPotentially observable ~1600

Table 4: Predicted/Reported Infrared Spectroscopy Data.

The key difference to look for would be the appearance of a distinct N-H bending vibration in the spectrum of N-Demethyl Lincomycin, which is absent in the tertiary amine structure of Lincomycin's pyrrolidine ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Lincomycin and N-Demethyl Lincomycin do not possess significant chromophores that absorb in the near UV-Vis region (200-800 nm). Therefore, UV-Vis spectroscopy is not a primary technique for their differentiation. Both compounds exhibit an absorption maximum in the far UV region, typically around 195-210 nm, which is characteristic of amide and thioether functional groups.

Compound λmax (nm) Solvent
Lincomycin~196-210Water/Methanol
N-Demethyl Lincomycin~195-210Water/Methanol

Table 5: UV-Vis Spectroscopy Data.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of Lincomycin and N-Demethyl Lincomycin.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆). Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: 10-12 ppm.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Spectral Width: 200-220 ppm.

    • Number of Scans: 1024 or more, depending on sample concentration and desired signal-to-noise ratio.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: Process the acquired Free Induction Decays (FIDs) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the analyte (approximately 10-100 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of water and organic solvent with 0.1% formic acid to promote ionization.

  • Instrumentation: Utilize an electrospray ionization (ESI) mass spectrometer, either a standalone instrument or coupled with a liquid chromatograph (LC-MS).

  • ESI-MS Acquisition:

    • Ionization Mode: Positive ion mode is typically preferred for these compounds.

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 100-150 °C.

    • Desolvation Temperature: 250-350 °C.

    • Mass Range: Scan a mass range appropriate to detect the expected molecular ions (e.g., m/z 100-600).

  • Data Analysis: Analyze the resulting mass spectrum to identify the [M+H]⁺ ions and any characteristic fragment ions.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Place a small amount of the powdered sample directly onto the ATR crystal. Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Background: Collect a background spectrum of the empty ATR crystal or a pure KBr pellet before acquiring the sample spectrum.

  • Data Analysis: Analyze the resulting spectrum for characteristic absorption bands corresponding to the functional groups present in the molecules.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a solution of the analyte in a UV-transparent solvent (e.g., water or methanol) at a known concentration (e.g., 10-50 µg/mL).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Acquisition:

    • Wavelength Range: Scan from 400 nm down to 190 nm.

    • Blank: Use the same solvent as used for the sample solution as a blank to zero the instrument.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax).

Visualizing the Workflow

The following diagram illustrates a typical workflow for the comparative spectroscopic analysis of Lincomycin and N-Demethyl Lincomycin.

Spectroscopic_Comparison_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_proc Data Processing & Analysis cluster_comparison Comparative Analysis Lincomycin Lincomycin Sample MS Mass Spectrometry Lincomycin->MS NMR NMR Spectroscopy (1H & 13C) Lincomycin->NMR IR IR Spectroscopy Lincomycin->IR UVVis UV-Vis Spectroscopy Lincomycin->UVVis ND_Lincomycin N-Demethyl Lincomycin Sample ND_Lincomycin->MS ND_Lincomycin->NMR ND_Lincomycin->IR ND_Lincomycin->UVVis Process_MS Process MS Data MS->Process_MS Process_NMR Process NMR Data NMR->Process_NMR Process_IR Process IR Data IR->Process_IR Process_UVVis Process UV-Vis Data UVVis->Process_UVVis Compare Compare Spectra Process_MS->Compare Process_NMR->Compare Process_IR->Compare Process_UVVis->Compare

Workflow for Spectroscopic Comparison

Conclusion

The spectroscopic techniques outlined in this guide provide a comprehensive toolkit for the differentiation and characterization of Lincomycin and its N-demethylated analogue. While mass spectrometry offers a rapid confirmation of the mass difference, NMR spectroscopy provides the most detailed structural insights, pinpointing the exact location of the molecular modification. IR and UV-Vis spectroscopy serve as complementary techniques for confirming the presence of key functional groups. By employing this multi-faceted spectroscopic approach, researchers can confidently identify and characterize these closely related compounds, ensuring the quality and integrity of their research and development efforts.

Confirming the Identity of N-Demethyl Lincomycin Hydrochloride: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification and confirmation of impurities such as N-Demethyl Lincomycin Hydrochloride in pharmaceutical samples is paramount for ensuring drug safety and efficacy. This guide provides an objective comparison of various analytical techniques for the identification and quantification of this compound, supported by experimental data and detailed protocols.

This compound is a known impurity of Lincomycin, a lincosamide antibiotic. Its chemical formula is C₁₇H₃₂N₂O₆S·HCl, with a molecular weight of 428.97 g/mol . The confirmation of its identity in a sample requires robust analytical methods that can distinguish it from the active pharmaceutical ingredient (API) and other related substances.

Comparative Analysis of Analytical Methods

The primary methods for the identification and quantification of this compound include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Alternative methods such as High-Performance Thin-Layer Chromatography (HPTLC) and Capillary Electrophoresis (CE) also offer viable options. The selection of a particular method depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the desired level of structural information.

Table 1: Comparison of Quantitative Performance of Analytical Methods

MethodTypical Limit of Detection (LOD)Typical Limit of Quantitation (LOQ)Linearity Range (Typical)Key AdvantagesKey Disadvantages
HPLC-UV 0.004 - 1.41 µg/mL (for Lincomycin)[1]0.013 - 4.29 µg/mL (for Lincomycin)[1][2]0.5 - 100 µg/mL (for Lincomycin)[2][3]Robust, reproducible, widely available, cost-effective.Lower sensitivity compared to MS, may require derivatization for some compounds.
LC-MS/MS 0.01 - 0.2 ng/mL (for Lincomycin)[4]0.01 - 0.2 ng/mL (for Lincomycin)[4]0.5 - 50 ng/mL (for Lincomycin)[4]High sensitivity and selectivity, provides molecular weight information.[5][6]Higher cost and complexity, potential for matrix effects.
NMR Not typically used for quantification at trace levelsNot typically used for quantification at trace levelsNot applicable for impurity quantificationProvides detailed structural information for unambiguous identification.Low sensitivity, requires higher concentrations of the analyte.
HPTLC Method dependentMethod dependentMethod dependentHigh sample throughput, low cost per sample.[7]Lower resolution and sensitivity compared to HPLC.
CE Method dependentMethod dependentMethod dependentHigh separation efficiency, low sample and reagent consumption.[8]Lower sensitivity for some detection methods, reproducibility can be challenging.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used technique for the analysis of pharmaceutical impurities due to its high resolution, sensitivity, and reproducibility.[8]

Experimental Protocol: HPLC-UV for this compound

This protocol is adapted from validated methods for Lincomycin and its related substances.[1][2]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: ZORBAX SB-C18 column (4.6 mm × 75 mm, 3.5 µm particle size) or equivalent C18 column.[2]

  • Mobile Phase: A mixture of 0.023 M orthophosphoric acid (pH adjusted to 2.3 with acetonitrile) and acetonitrile (B52724) in a 67:33 (v/v) ratio.[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV detection at 210 nm.[2]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution. Further dilute to achieve a series of calibration standards.

  • Sample Solution: Dissolve the sample containing suspected this compound in the mobile phase to a known concentration.

Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions to generate a calibration curve.

  • Inject the sample solution.

  • Identify the this compound peak based on its retention time compared to the standard.

  • Quantify the amount of this compound in the sample using the calibration curve.

Visualization of the HPLC Workflow:

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Prepare Standard Solutions Inject_Std Inject Standards Standard->Inject_Std Sample Prepare Sample Solution Inject_Sample Inject Sample Sample->Inject_Sample System Equilibrate HPLC System System->Inject_Std System->Inject_Sample Cal_Curve Generate Calibration Curve Inject_Std->Cal_Curve Identify Identify Peak by Retention Time Inject_Sample->Identify Quantify Quantify Impurity Cal_Curve->Quantify Identify->Quantify

General workflow for HPLC analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry, making it an ideal tool for the identification and quantification of impurities at trace levels.[5][6]

Experimental Protocol: LC-MS/MS for this compound

This protocol is based on a method developed for the simultaneous analysis of Lincomycin and its impurities.[6]

  • Instrumentation: An HPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 column (e.g., 50 mm × 4.6 mm, 1.8 µm particle size).[9]

  • Mobile Phase: Gradient elution using a mixture of aqueous trifluoroacetic acid (0.05%, v/v, pH 3.0) and acetonitrile.[9]

  • Flow Rate: 0.5 mL/min.[9]

  • Ionization Mode: Positive electrospray ionization (ESI+).[6]

  • Detection: Multiple Reaction Monitoring (MRM) mode. The specific precursor and product ion transitions for this compound would need to be determined by infusing a standard solution. For Lincomycin, a precursor ion of m/z 407.2 and product ions are monitored.

Sample Preparation:

Similar to the HPLC-UV method, prepare standard and sample solutions in a suitable solvent compatible with the mobile phase.

Procedure:

  • Optimize the mass spectrometer parameters for this compound by infusing a standard solution.

  • Perform chromatographic separation using the HPLC system.

  • The eluent is introduced into the mass spectrometer for ionization and detection.

  • Identify this compound by its retention time and specific mass-to-charge ratio (m/z) and fragmentation pattern.

  • Quantify using a calibration curve generated from the standard solutions.

Visualization of the LC-MS Workflow:

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Standard Prepare Standard Solutions HPLC HPLC Separation Standard->HPLC Sample Prepare Sample Solution Sample->HPLC MS Mass Spectrometry Detection (ESI+) HPLC->MS MRM Multiple Reaction Monitoring MS->MRM Identify Identify by Retention Time & m/z MRM->Identify Quantify Quantify using Calibration Curve Identify->Quantify

Workflow for LC-MS/MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for the structural elucidation of organic molecules. It provides detailed information about the chemical environment of each atom, allowing for the unambiguous confirmation of the identity of this compound.

Experimental Protocol: ¹H and ¹³C NMR for this compound
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated solvent such as Deuterium Oxide (D₂O) or Methanol-d₄.

  • Sample Preparation: Dissolve a sufficient amount of the isolated impurity or a sample highly enriched with the impurity in the deuterated solvent.

  • Experiments:

    • ¹H NMR: Provides information about the number and types of protons and their neighboring atoms.

    • ¹³C NMR: Provides information about the carbon skeleton of the molecule.

    • 2D NMR (e.g., COSY, HSQC, HMBC): Used to establish connectivity between protons and carbons for complete structural assignment.

Data Analysis:

Logical Relationship for Structural Confirmation by NMR:

NMR_Logic Isolated_Impurity Isolated Impurity Sample NMR_Acquisition Acquire 1D & 2D NMR Spectra (¹H, ¹³C, COSY, HSQC, HMBC) Isolated_Impurity->NMR_Acquisition Spectral_Data Analyze Chemical Shifts, Coupling Constants, & Correlations NMR_Acquisition->Spectral_Data Reference_Comparison Compare with Reference Standard or Predicted Spectra Spectral_Data->Reference_Comparison Structure_Confirmation Confirm Structure of N-Demethyl Lincomycin HCl Reference_Comparison->Structure_Confirmation

Logical flow for NMR-based identification.

Alternative Analytical Techniques

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a planar chromatographic technique that offers the advantage of high sample throughput and cost-effectiveness.[7]

  • Principle: Separation is achieved on a high-performance silica (B1680970) gel plate. The developed plate is then visualized under UV light or with a derivatizing agent, and the components are quantified by densitometry.

  • Application: Suitable for screening a large number of samples for the presence of this compound.

Capillary Electrophoresis (CE)

CE is a powerful separation technique with high efficiency and resolution, requiring minimal sample and reagent volumes.[8]

  • Principle: Separation of ions is based on their electrophoretic mobility in an electric field. Different modes of CE, such as Capillary Zone Electrophoresis (CZE), can be employed.[8]

  • Application: Can be used for the separation of Lincomycin and its structurally similar impurities.

Conclusion

The confirmation of the identity of this compound in pharmaceutical samples can be reliably achieved using a combination of chromatographic and spectroscopic techniques. HPLC-UV offers a robust and cost-effective method for routine quantification. For higher sensitivity and confirmation of molecular weight, LC-MS/MS is the method of choice. For unambiguous structural confirmation, NMR spectroscopy is indispensable. The selection of the most appropriate technique will depend on the specific analytical needs, available instrumentation, and regulatory requirements. This guide provides the foundational information to assist researchers and analysts in making informed decisions for the accurate identification and control of this critical impurity.

References

A Researcher's Guide to Using N-Demethyl Lincomycin Hydrochloride Certified Reference Material

Author: BenchChem Technical Support Team. Date: December 2025

For professionals in pharmaceutical research, development, and quality control, the accuracy of analytical measurements is paramount. The quantification of impurities in active pharmaceutical ingredients (APIs) like Lincomycin requires highly accurate and reliable reference materials. N-Demethyl Lincomycin Hydrochloride is a key impurity of Lincomycin, and its precise measurement is critical for ensuring the safety and efficacy of the final drug product.[1][2] This guide provides a comparison of this compound as a Certified Reference Material (CRM) against lower-grade standards and outlines its practical application in a laboratory setting.

Comparison of Reference Material Grades

The choice of reference material significantly impacts the quality of analytical results. A Certified Reference Material (CRM) offers the highest level of accuracy and traceability, which is essential for regulatory submissions and quality control. In contrast, a non-certified research-grade or in-house standard may be suitable for preliminary research but lacks the rigorous characterization required for quantitative analysis in a regulated environment.

The table below objectively compares the typical specifications of a CRM with a non-certified standard.

FeatureCertified Reference Material (CRM)Non-Certified Research Grade Standard
Purity High, accurately determined value (e.g., 99.8%) with a stated uncertainty.Often a nominal value (e.g., >95%) without a specified uncertainty.[3]
Uncertainty Low, statistically determined measurement uncertainty (e.g., ± 0.15%).Not provided.
Traceability Unbroken chain of comparisons to a national or international standard (e.g., NIST, USP, EP).Generally not traceable.
Certification Accompanied by a Certificate of Analysis (CoA) detailing characterization methods, certified value, uncertainty, and traceability.[1]Basic technical data sheet with limited information.
Intended Use Quantitative analysis, method validation, instrument calibration, quality control assays.Research and development, peak identification, preliminary testing.
Illustrative Performance Data: Impact on Impurity Quantification

Using a well-characterized CRM is crucial for accurately quantifying impurities. The uncertainty associated with the reference material directly propagates to the final reported value for the impurity in a sample. A lower-purity or poorly characterized standard can lead to an underestimation of the impurity, potentially compromising patient safety.

The following table illustrates how using a CRM versus a research-grade standard can affect the calculated amount of N-Demethyl Lincomycin in a hypothetical batch of Lincomycin API.

Assumptions:

  • API Sample: A batch of Lincomycin Hydrochloride.

  • Method: High-Performance Liquid Chromatography (HPLC).

  • Calculation: Based on a direct comparison of the peak area of the impurity in the sample to the peak area of the reference standard.

ParameterAnalysis with CRMAnalysis with Research Grade Standard
Standard Purity 99.8% ± 0.15%95.0% (Nominal)
Standard Concentration 0.0100 mg/mL (corrected for purity)0.0100 mg/mL (uncorrected)
HPLC Peak Area (Standard) 50,00047,600 (Illustrative, reflecting 95% purity)
HPLC Peak Area (Impurity in Sample) 2,5002,500
Calculated Impurity (%) 0.050% 0.053%
Result Interpretation The result is accurate and has a known confidence interval.The impurity level is overestimated due to the lower purity of the standard, potentially leading to unnecessary investigation or batch rejection.

Experimental Protocols & Visualizations

Reference Standard Traceability Hierarchy

The reliability of a measurement is dependent on its traceability. A CRM provides a direct link to higher-order standards, ensuring its accuracy and international acceptance.

G cluster_0 Traceability Chain A Primary Standard (e.g., USP, EP, NIST) B Certified Reference Material (CRM) (Characterized using Primary Standard) A->B Characterization C In-house Working Standard (Qualified against CRM) B->C Qualification D Analytical Measurement (Routine Sample Analysis) C->D Quantification

Caption: Hierarchical relationship of analytical reference standards.

Detailed Experimental Protocol: HPLC Method for Impurity Profiling

This section provides a typical HPLC method for the quantification of N-Demethyl Lincomycin and other related substances in Lincomycin Hydrochloride. This method is based on established analytical procedures.[4][5][6][7]

1. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.02 M Phosphate Buffer, pH adjusted to 6.0 with ammonium (B1175870) hydroxide.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 40% B

    • 25-30 min: 40% B

    • 30-31 min: 40% to 10% B

    • 31-40 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.[5][6]

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

2. Standard Preparation:

  • Accurately weigh about 10 mg of this compound CRM into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with Mobile Phase A to obtain a stock solution of 100 µg/mL.

  • Further dilute this stock solution with Mobile Phase A to create a working standard at a concentration of approximately 1.0 µg/mL.

3. Sample Preparation:

  • Accurately weigh about 100 mg of Lincomycin Hydrochloride API into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with Mobile Phase A to obtain a sample solution with a concentration of 1000 µg/mL.

4. System Suitability:

  • Inject the working standard solution six times.

  • The relative standard deviation (RSD) of the peak area for N-Demethyl Lincomycin should be not more than 5.0%.

  • The tailing factor should be not more than 2.0.

5. Procedure:

  • Inject the diluent (blank), the working standard solution, and the sample solution into the chromatograph.

  • Record the chromatograms and integrate the peak areas.

  • Calculate the percentage of N-Demethyl Lincomycin in the API sample using the formula:

    % Impurity = (Area_Impurity_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * Purity_Standard * 100

Analytical Workflow for Impurity Quantification

The following diagram illustrates the logical workflow from receiving a sample to reporting the final result for an impurity analysis using a CRM.

G cluster_workflow Impurity Analysis Workflow start Receive API Sample prep_std Prepare Standard Solution (Using N-Demethyl Lincomycin CRM) start->prep_std prep_sample Prepare Sample Solution start->prep_sample sys_suit Perform System Suitability Test prep_std->sys_suit analysis Inject Blank, Standard, and Sample (Run HPLC Sequence) prep_sample->analysis sys_suit->start Fail sys_suit->analysis Pass process Process Data (Integrate Peaks) analysis->process calculate Calculate Impurity Percentage process->calculate report Generate Final Report calculate->report

References

A Guide to Inter-Laboratory Comparison of N-Demethyl Lincomycin Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving reproducible and accurate quantification of N-Demethyl Lincomycin, a significant impurity and metabolite of the antibiotic Lincomycin, is crucial for regulatory compliance and product safety.[] This guide provides a framework for conducting an inter-laboratory comparison to ensure method consistency and data reliability across different analytical sites. While specific inter-laboratory proficiency test data for N-Demethyl Lincomycin is not publicly available, this document outlines standardized protocols and presents a model for data comparison based on established analytical techniques for parent compounds like Lincomycin.

Comparative Analytical Methodologies

The quantification of N-Demethyl Lincomycin in various matrices typically relies on modern chromatographic techniques. The most common methods employed are High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection. The selection of a particular method is often contingent on the required sensitivity, selectivity, and the instrumentation available within each laboratory.

  • High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): A widely accessible method suitable for detecting N-Demethyl Lincomycin. Its reliability makes it a staple in many quality control laboratories.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This method offers superior sensitivity and selectivity, making it the preferred choice for trace-level quantification and analysis in complex biological matrices.

Data Presentation: A Model for Inter-Laboratory Comparison

The following tables summarize hypothetical quantitative performance data from a mock inter-laboratory study to illustrate how results can be presented for easy comparison. These acceptance criteria are based on common bioanalytical method validation guidelines.

Table 1: Comparison of Quantitative Performance for N-Demethyl Lincomycin

ParameterLaboratory 1 (LC-MS/MS)Laboratory 2 (LC-MS/MS)Laboratory 3 (HPLC-UV)Acceptance Criteria
Linearity (r²) >0.998>0.999>0.997≥0.99
Accuracy (% Bias) -2.5%1.8%-4.2%Within ±15%
Precision (%RSD) 3.1%2.8%5.5%≤15%
LLOQ (ng/mL) 0.50.55Defined by study needs
ULOQ (ng/mL) 5005001000Defined by study needs

Table 2: Analysis of Blinded Quality Control (QC) Samples

QC LevelNominal Conc. (ng/mL)Laboratory 1 Measured Conc. (ng/mL)Laboratory 2 Measured Conc. (ng/mL)Laboratory 3 Measured Conc. (ng/mL)
Low 1.51.471.531.41
Medium 7576.274.178.6
High 400395408389

Experimental Protocols

To ensure consistency across participating laboratories, a harmonized and detailed protocol is essential.

Sample Preparation (Solid Phase Extraction - SPE)
  • Sample Pre-treatment: To 1 mL of the sample matrix (e.g., plasma, tissue homogenate), add an internal standard solution.

  • Acidification: Acidify the sample by adding 1 mL of 0.1 M HCl to facilitate binding to the SPE cartridge.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol (B129727) followed by 3 mL of deionized water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.

  • Washing: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of 10% methanol in water to remove interferences.

  • Elution: Elute the analyte and internal standard with 2 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase.

LC-MS/MS Instrumentation and Conditions
  • Chromatographic Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ion Source: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions:

    • N-Demethyl Lincomycin: Precursor Ion > Product Ion (specific m/z values to be determined with a reference standard).

    • Internal Standard (e.g., Lincomycin-d3): Precursor Ion > Product Ion.

Visualizations

Experimental Workflow

The following diagram outlines the key stages of the inter-laboratory comparison process.

G cluster_0 Preparation Phase cluster_1 Execution Phase cluster_2 Evaluation Phase A Protocol Harmonization B Reference Standard & QC Distribution A->B C Sample Analysis by Lab 1 B->C D Sample Analysis by Lab 2 B->D E Sample Analysis by Lab 3 B->E F Data Submission to Central Coordinator C->F D->F E->F G Statistical Analysis & Comparison F->G H Issuance of Comparison Report G->H

Caption: Workflow for the Inter-Laboratory Comparison Study.

Logical Relationship of Method Validation

This diagram illustrates the relationship between key validation parameters assessed during the comparison.

G cluster_accuracy Accuracy cluster_precision Precision cluster_sensitivity Sensitivity cluster_selectivity Selectivity center Reliable Quantification Bias % Bias center->Bias Recovery % Recovery center->Recovery Repeatability Intra-day %RSD center->Repeatability Reproducibility Inter-day %RSD center->Reproducibility LLOQ Lower Limit of Quantitation center->LLOQ LOD Limit of Detection center->LOD Specificity Specificity center->Specificity Matrix Matrix Effect center->Matrix

Caption: Key Parameters for Method Validation and Comparison.

References

Comparative Analysis of N-Demethyl Lincomycin and Lincomycin Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antibacterial efficacy of Lincomycin (B1675468) and its N-demethylated form, N-Demethyl Lincomycin. Due to a lack of direct comparative studies on the efficacy of N-Demethyl Lincomycin in the scientific literature, this document summarizes the known activity of Lincomycin and provides the experimental framework for a direct comparative analysis.

N-Demethyl Lincomycin is primarily recognized as an impurity and a metabolite of Lincomycin. While its direct impact on the therapeutic efficacy of Lincomycin is not well-documented, understanding the structure-activity relationships of lincosamides can offer insights into its potential bioactivity.

Mechanism of Action

Lincomycin, a lincosamide antibiotic, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. This binding interferes with the peptidyl transferase reaction and inhibits the translocation of tRNA from the A-site to the P-site, thereby preventing the elongation of the peptide chain.

cluster_ribosome Bacterial Ribosome (50S Subunit) Peptidyl Transferase Center Peptidyl Transferase Center Inhibition Inhibition Peptidyl Transferase Center->Inhibition A-Site A-Site P-Site P-Site Lincomycin Lincomycin Lincomycin->Peptidyl Transferase Center Binds to Protein Synthesis Protein Synthesis Inhibition->Protein Synthesis Inhibits Bacterial Growth Inhibition Bacterial Growth Inhibition Protein Synthesis->Bacterial Growth Inhibition Leads to

Caption: Mechanism of action of Lincomycin.

Comparative Efficacy: A Data-Driven Perspective

Bacterial SpeciesLincomycin MIC (µg/mL)N-Demethyl Lincomycin MIC (µg/mL)
Staphylococcus aureus0.78 - 3.13[1]Not available
Streptococcus pneumoniaeNot available in search resultsNot available
Streptococcus pyogenesHighly resistant with MICs of 200 µg/ml in some strains[2]Not available

Note: The efficacy of Lincomycin can be influenced by the inoculum size, with higher bacterial concentrations leading to increased MIC values.[1]

N-Demethyl Lincomycin: An Overview

N-Demethyl Lincomycin is a known impurity found in Lincomycin preparations. It is also a potential metabolite of Lincomycin. The structural difference is the absence of a methyl group on the nitrogen atom of the proline moiety. In the broader class of lincosamides, modifications to this part of the molecule are known to affect antibacterial potency. For instance, clindamycin (B1669177), a derivative of lincomycin with modifications at the C-7 position, generally exhibits greater potency and a broader spectrum of activity than lincomycin.[3][4] N-demethylation is a common metabolic pathway for many drugs and can result in metabolites with reduced, altered, or no biological activity.

Lincomycin Lincomycin N-Demethyl Lincomycin N-Demethyl Lincomycin Lincomycin->N-Demethyl Lincomycin Metabolic Process / Impurity

Caption: Relationship between Lincomycin and N-Demethyl Lincomycin.

Experimental Protocols for Comparative Efficacy Assessment

To definitively assess the impact of N-Demethyl Lincomycin on Lincomycin efficacy, a head-to-head comparison of their antibacterial activity is required. The following standard protocols are recommended.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

a. Preparation of Reagents and Media:

  • Bacterial Strains: Obtain pure cultures of relevant bacterial species (e.g., Staphylococcus aureus ATCC 29213, Streptococcus pneumoniae ATCC 49619).

  • Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Antimicrobial Stock Solutions: Prepare stock solutions of Lincomycin and N-Demethyl Lincomycin in a suitable solvent (e.g., water or DMSO) at a concentration of 10 mg/mL.

b. Inoculum Preparation:

  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies.

  • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

c. Assay Procedure:

  • Serially dilute the antimicrobial stock solutions in CAMHB in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculate each well with the prepared bacterial suspension.

  • Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Incubate the plates at 35-37°C for 16-20 hours.

d. Interpretation of Results:

  • The MIC is the lowest concentration of the antimicrobial agent with no visible bacterial growth.

Disk Diffusion Susceptibility Testing (Kirby-Bauer Method)

This method assesses the susceptibility of bacteria to antimicrobials by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antimicrobial agent.

a. Preparation of Materials:

  • Bacterial Strains: As described for the MIC assay.

  • Media: Mueller-Hinton Agar (MHA) plates.

  • Antimicrobial Disks: Prepare sterile filter paper disks impregnated with known concentrations of Lincomycin and N-Demethyl Lincomycin.

b. Inoculum Preparation:

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described for the MIC assay.

c. Assay Procedure:

  • Using a sterile cotton swab, evenly inoculate the entire surface of an MHA plate with the standardized bacterial suspension.

  • Allow the plate to dry for 3-5 minutes.

  • Aseptically apply the antimicrobial-impregnated disks to the surface of the agar.

  • Incubate the plates at 35-37°C for 16-24 hours.

d. Interpretation of Results:

  • Measure the diameter of the zone of inhibition around each disk in millimeters.

  • Interpret the results as susceptible, intermediate, or resistant based on established zone diameter interpretive standards (if available). For a novel compound like N-Demethyl Lincomycin, the zone diameter would be compared directly to that of Lincomycin.

cluster_prep Preparation cluster_mic Broth Microdilution (MIC) cluster_disk Disk Diffusion Bacterial Culture Bacterial Culture Standardized Inoculum (0.5 McFarland) Standardized Inoculum (0.5 McFarland) Bacterial Culture->Standardized Inoculum (0.5 McFarland) Inoculation Inoculation Standardized Inoculum (0.5 McFarland)->Inoculation Inoculate MHA Plate Inoculate MHA Plate Standardized Inoculum (0.5 McFarland)->Inoculate MHA Plate Serial Dilution of Compounds Serial Dilution of Compounds Serial Dilution of Compounds->Inoculation Incubation Incubation Inoculation->Incubation Read MIC Read MIC Incubation->Read MIC Apply Disks Apply Disks Inoculate MHA Plate->Apply Disks Incubation_disk Incubation Apply Disks->Incubation_disk Measure Zones Measure Zones Incubation_disk->Measure Zones

Caption: Experimental workflow for antibiotic susceptibility testing.

Conclusion

While N-Demethyl Lincomycin is a known impurity and potential metabolite of Lincomycin, there is a significant gap in the scientific literature regarding its direct impact on Lincomycin's efficacy. The provided experimental protocols offer a standardized approach for researchers to conduct a direct comparative analysis. Such studies would be invaluable in fully characterizing the activity profile of Lincomycin and its related compounds, contributing to a more comprehensive understanding of this important class of antibiotics.

References

Toxicological Deep Dive: N-Demethyl Lincomycin Versus its Parent Compound, Lincomycin

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the toxicological profiles of the antibiotic Lincomycin (B1675468) and its primary metabolite, N-Demethyl Lincomycin, reveals a significant data gap for the demethylated form, hindering a complete side-by-side safety assessment. While extensive information is available for the parent drug, specific toxicological data for N-Demethyl Lincomycin is scarce in publicly available literature. This guide synthesizes the known toxicological data for both compounds and outlines the standard experimental protocols used in such assessments.

Lincomycin, a lincosamide antibiotic, is primarily used to treat serious bacterial infections.[1] Its metabolism in the body leads to the formation of several metabolites, with N-Demethyl Lincomycin being a notable product.[2] Understanding the toxicological profile of such metabolites is crucial for a comprehensive safety evaluation of the parent drug.

Quantitative Toxicological Data

A review of available data indicates a significant disparity in the toxicological information for Lincomycin and its N-demethylated metabolite.

CompoundTestSpeciesRoute of AdministrationResultReference
Lincomycin Acute Oral LD50MouseOral17,000 - 20,000 mg/kg bw[2]
Acute Oral LD50RatOral11,000 - 16,000 mg/kg bw[2]
Acute Parenteral LD50MouseParenteral210 mg/kg bw[2]
N-Demethyl Lincomycin Acute Toxicity--No data available-
Genotoxicity--No data available-
Cytotoxicity--No data available-

LD50: The dose of a substance that is lethal to 50% of a test population. bw: body weight.

The lack of specific LD50, genotoxicity, or cytotoxicity data for N-Demethyl Lincomycin makes a direct quantitative comparison with Lincomycin impossible at this time. Lincomycin itself is considered to have low acute oral toxicity.[2]

Known Toxicological Effects of Lincomycin

While quantitative data for N-Demethyl Lincomycin is wanting, the toxicological profile of Lincomycin is well-documented. Adverse effects in humans are primarily gastrointestinal, including diarrhea and nausea.[3] More severe reactions can include Clostridium difficile-associated diarrhea and hypersensitivity reactions.[4] Neurotoxic activities and neuromuscular blockade have also been reported as potential risks.[4]

A study on the effects of lincomycin on the immune system indicated that it can stimulate phagocytosis, chemotaxis, and the activity of natural killer cells in patients with chronic bronchitis.[5] Another study using a zebrafish model suggested that lincomycin hydrochloride can induce developmental toxicity and neurotoxicity.[6]

Experimental Protocols

Standard toxicological assessments involve a battery of in vitro and in vivo tests to determine a compound's potential for causing adverse effects. The following are detailed methodologies for key experiments relevant to this comparison.

Acute Oral Toxicity Study (General Protocol)

This test is designed to determine the short-term toxicity of a substance when administered in a single oral dose.

Objective: To determine the median lethal dose (LD50) and observe signs of toxicity.

Species: Typically rats or mice.

Procedure:

  • Animals are fasted overnight prior to dosing.

  • The test substance is administered by gavage in a single dose.

  • A control group receives the vehicle (e.g., water or saline) only.

  • Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for a period of 14 days.

  • At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Objective: To determine the concentration of a substance that reduces cell viability by 50% (IC50).

Cell Lines: A relevant cell line (e.g., HepG2 for hepatotoxicity) is chosen.

Procedure:

  • Cells are seeded in a 96-well plate and allowed to attach overnight.

  • The cells are then treated with various concentrations of the test substance and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • Following incubation, the MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.

  • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • The IC50 value is calculated from the dose-response curve.

In Vitro Genotoxicity Assay (Bacterial Reverse Mutation Test - Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.

Objective: To determine if a substance can induce mutations in the DNA of specific bacterial strains.

Bacterial Strains: Histidine-dependent strains of Salmonella typhimurium are commonly used.

Procedure:

  • The bacterial strains are exposed to various concentrations of the test substance, both with and without a metabolic activation system (S9 mix from rat liver).

  • The mixture is plated on a minimal agar (B569324) medium that lacks histidine.

  • The plates are incubated for 48-72 hours.

  • Only bacteria that have undergone a reverse mutation to regain the ability to synthesize histidine will grow and form colonies.

  • The number of revertant colonies is counted and compared to the number of spontaneous revertants in the negative control. A significant, dose-dependent increase in the number of revertants indicates a mutagenic potential.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate a typical workflow for a toxicological comparison and the general mechanism of action for lincosamide antibiotics.

Toxicological_Comparison_Workflow cluster_Phase1 Data Collection cluster_Phase2 In Vitro Assays cluster_Phase3 In Vivo Assays cluster_Phase4 Data Analysis & Comparison A Literature Review C Cytotoxicity Assays (e.g., MTT, LDH) A->C D Genotoxicity Assays (e.g., Ames Test, Micronucleus Assay) A->D B Database Search (e.g., PubChem, TOXNET) B->C B->D E Acute Toxicity Studies (LD50) C->E D->E G Quantitative Comparison of Toxicological Endpoints E->G H Qualitative Comparison of Adverse Effects E->H F Sub-chronic/Chronic Toxicity Studies F->G F->H

Caption: A generalized workflow for the toxicological comparison of two compounds.

Lincosamide_Mechanism cluster_Bacterial_Cell Bacterial Cell Ribosome 50S Ribosomal Subunit Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibits Peptidyl Transferase Step Cell_Growth Bacterial Growth & Proliferation Protein_Synthesis->Cell_Growth Lincosamide Lincomycin / N-Demethyl Lincomycin Lincosamide->Ribosome Binds to 23S rRNA

Caption: The mechanism of action for lincosamide antibiotics, inhibiting bacterial protein synthesis.

Conclusion

The available data on Lincomycin indicates a relatively low acute toxicity profile, with the primary concerns being gastrointestinal and hypersensitivity reactions. However, the significant lack of toxicological data for its metabolite, N-Demethyl Lincomycin, represents a critical knowledge gap. To provide a comprehensive and objective comparison, further research is imperative to elucidate the acute, sub-chronic, and chronic toxicity, as well as the genotoxic and cytotoxic potential of N-Demethyl Lincomycin. Such studies, following established protocols as outlined above, would be invaluable to researchers, scientists, and drug development professionals in fully understanding the safety profile of Lincomycin and its metabolic byproducts.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of N-Demethyl Lincomycin Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides detailed, step-by-step procedures for the safe disposal of N-Demethyl Lincomycin Hydrochloride, ensuring the protection of personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. If an SDS for the specific N-demethylated form is unavailable, the SDS for Lincomycin Hydrochloride should be referenced as a starting point, keeping in mind that the toxicological and environmental properties may differ.

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[1][2]

Spill Management: In the event of a spill, avoid dust formation. Sweep up the solid material, taking care not to disperse it, and place it into a suitable, sealed, and clearly labeled container for disposal.[1] Prevent the substance from entering drains or waterways.[3]

Step 1: Hazardous Waste Determination

The first and most critical step in proper disposal is to determine if this compound is considered hazardous waste under the Resource Conservation and Recovery Act (RCRA), administered by the U.S. Environmental Protection Agency (EPA). The waste generator is legally responsible for making this determination.[4][5]

A chemical waste is considered hazardous if it is specifically listed by the EPA (F-list, K-list, P-list, or U-list) or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[4][5][6]

While this compound is not explicitly found on the EPA's P or U lists, a comprehensive hazard determination is necessary. A Safety Data Sheet for the closely related Lincomycin Hydrochloride indicates that it is "Very toxic to aquatic life with long lasting effects," which suggests it may be considered hazardous.[7]

Actionable Steps:

  • Review the SDS: Obtain the SDS for this compound. Section 13 will provide disposal considerations.[8] If unavailable, use the Lincomycin Hydrochloride SDS as a preliminary reference.

  • Assess Characteristics: Evaluate the known properties of the compound against the four hazardous characteristics.

  • Consult EHS: Contact your institution's Environmental Health & Safety (EHS) department. They are the definitive resource for hazardous waste classification and disposal procedures at your facility.[8]

  • Err on the Side of Caution: If the hazardous status cannot be definitively determined, the chemical should be managed as hazardous waste.[4] This is the most prudent approach to ensure safety and compliance.

Step 2: Segregation and Containerization

Proper segregation and containment are fundamental to safe laboratory waste management.

  • Do Not Mix Wastes: Never mix this compound with other chemical wastes unless explicitly permitted by your EHS department.[8] Incompatible materials can react, leading to dangerous situations.

  • Use Compatible Containers: Select a waste container that is in good condition, leak-proof, and chemically compatible with the hydrochloride salt.[8]

  • Original Containers: Whenever possible, leave the chemical in its original container.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a description of the associated hazards (e.g., "Toxic," "Environmental Hazard").[8]

Step 3: Storage and Accumulation

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within or near the laboratory.[8] This area should be under the control of laboratory personnel. Ensure the container lid is securely fastened at all times, except when adding waste.

Step 4: Disposal and Removal

The final disposal of this compound must be conducted in accordance with all federal, state, and local regulations.

  • Licensed Disposal Company: The waste must be offered to a licensed hazardous waste disposal company.[9] Your institution's EHS department will have a contract with a certified vendor for this purpose.

  • Incineration: For many pharmaceutical compounds, chemical incineration at a permitted facility is the preferred method of disposal. This is often recommended to ensure the complete destruction of the active pharmaceutical ingredient.

  • Do Not Dispose in Trash or Sewer: Under no circumstances should this compound be disposed of in the regular trash or poured down the drain. Improper disposal can lead to environmental contamination and significant regulatory penalties.[3]

Quantitative Data Summary

While specific quantitative disposal limits for this compound are not available, the following table summarizes general regulatory thresholds relevant to hazardous waste generators.

ParameterThresholdEPA RegulationSignificance
Very Small Quantity Generator (VSQG) ≤ 100 kg/month of non-acute hazardous waste AND ≤ 1 kg/month of acute hazardous waste40 CFR § 262.14Subject to the least stringent regulations.[9]
Small Quantity Generator (SQG) > 100 kg and < 1,000 kg/month of non-acute hazardous waste AND ≤ 1 kg/month of acute hazardous waste40 CFR § 262.16Subject to more comprehensive regulations than VSQGs.[9]
Large Quantity Generator (LQG) ≥ 1,000 kg/month of non-acute hazardous waste OR > 1 kg/month of acute hazardous waste40 CFR § 262.17Subject to the most stringent regulations.

Visualizing the Disposal Workflow

To clarify the decision-making and procedural flow for the disposal of this compound, the following diagrams have been created.

Disposal_Decision_Flow start Start: N-Demethyl Lincomycin Hydrochloride Waste Generated sds Consult Safety Data Sheet (SDS) start->sds determine_hazard Hazardous Waste Determination sds->determine_hazard is_listed Is it a P- or U-listed waste? determine_hazard->is_listed has_characteristic Does it exhibit hazardous characteristics (I, C, R, T)? is_listed->has_characteristic No treat_as_hazardous Treat as Hazardous Waste is_listed->treat_as_hazardous Yes has_characteristic->treat_as_hazardous Yes non_hazardous Manage as Non-Hazardous Waste (Consult EHS for confirmation) has_characteristic->non_hazardous No contact_ehs Contact Environmental Health & Safety (EHS) has_characteristic->contact_ehs Unsure follow_hazardous_procedure Follow Hazardous Waste Disposal Procedure treat_as_hazardous->follow_hazardous_procedure contact_ehs->treat_as_hazardous

Caption: Hazardous waste determination workflow.

Hazardous_Waste_Disposal_Procedure start Start: Waste Confirmed as Hazardous segregate 1. Segregate Waste (Do not mix) start->segregate containerize 2. Use Labeled, Compatible Container segregate->containerize store 3. Store in Satellite Accumulation Area (SAA) containerize->store contact_ehs 4. Contact EHS for Pickup store->contact_ehs disposal 5. Disposal by Licensed Vendor (e.g., Incineration) contact_ehs->disposal

Caption: Step-by-step hazardous waste disposal procedure.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.